Methyl 4-aminopiperidine-1-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTUVVFWZTHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693184 | |
| Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187160-88-8 | |
| Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminopiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
methyl 4-aminopiperidine-1-carboxylate hydrochloride synthesis protocols
An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Executive Summary: This guide provides a comprehensive overview of the synthetic protocols for this compound, a crucial building block in contemporary drug discovery and development. The document is structured to provide not just procedural steps, but also the underlying chemical principles, strategic considerations for reagent selection, and mechanistic insights. We will explore the most prevalent and efficient synthetic pathway, which involves a strategic application of protecting group chemistry, followed by carbamate formation and final deprotection/salt formation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable methodology for the preparation of this key intermediate.
Introduction: The Significance of a Versatile Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. This compound serves as a bifunctional building block, offering two distinct points for chemical elaboration: the primary amine at the 4-position and the piperidine nitrogen, which is activated as a methyl carbamate.
This structure is a key intermediate in the synthesis of complex molecules, including inhibitors of bacterial topoisomerase II and antagonists for chemokine receptors like CCR5, which is a target for anti-HIV therapies.[1][2] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use in subsequent synthetic transformations.
Core Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound is a classic example of applying protecting group strategy to differentiate the reactivity of two nitrogen atoms within the same molecule. The core challenge lies in selectively forming a methyl carbamate at the piperidine nitrogen (N-1) without affecting the primary amino group at the C-4 position.
A common retrosynthetic analysis reveals a logical pathway starting from a precursor where the 4-amino group is masked with a suitable protecting group, most commonly the tert-butyloxycarbonyl (Boc) group.
This strategy is advantageous for several reasons:
-
Chemoselectivity: The Boc group is stable under the basic or neutral conditions required for the N-1 carbamoylation step.[3]
-
Orthogonality: The Boc group can be selectively removed under acidic conditions that do not affect the newly formed methyl carbamate.[3][4]
-
Availability of Starting Materials: 4-Aminopiperidine and its N-Boc protected form are commercially available, though several synthesis routes for the latter exist.[5][6][7][8][9]
Primary Synthesis Protocol: From 4-Aminopiperidine
The most direct and widely applicable synthesis proceeds in two main stages from the readily available intermediate, 4-(N-Boc-amino)piperidine.
Stage 1: Synthesis of Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
The first stage involves the reaction of the secondary amine at the N-1 position of the piperidine ring with methyl chloroformate.
Causality & Experimental Rationale: The N-1 nitrogen of 4-(N-Boc-amino)piperidine is a nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. This is a standard nucleophilic acyl substitution reaction. A base, typically a tertiary amine like triethylamine (Et₃N) or a weaker inorganic base like sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction. The absence of a base would lead to the protonation of the starting piperidine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting materials and intermediates.
Detailed Experimental Protocol:
-
To a stirred solution of 4-(N-Boc-amino)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.
-
Add methyl chloroformate (1.1 eq) dropwise to the solution, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting intermediate, methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Stage 2: Boc Deprotection and Hydrochloride Salt Formation
The final step is the selective removal of the Boc protecting group from the 4-amino position and the concurrent formation of the hydrochloride salt.
Causality & Mechanistic Insight: The Boc group is highly susceptible to cleavage under acidic conditions.[4] The mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation, which then typically decomposes into isobutylene gas and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free primary amine.[3] When hydrochloric acid is used as the reagent, the newly liberated amine is immediately protonated to form the stable and often crystalline hydrochloride salt.
Detailed Experimental Protocol:
-
Dissolve the crude or purified methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
Add a solution of hydrogen chloride (typically 2 to 4 M in the chosen solvent, or gaseous HCl can be bubbled through) in a stoichiometric excess (e.g., 3-5 eq).
-
Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.[10] Often, the product hydrochloride salt will precipitate from the solution.
-
Upon completion, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid with a cold non-polar solvent, such as diethyl ether or hexane, to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Data Summary
The following table summarizes typical reaction parameters for the described two-stage synthesis. Yields are representative and can vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-(N-Boc-amino)piperidine, Methyl Chloroformate, Et₃N | DCM | 0 to RT | 2 - 4 | 90 - 98 |
| 2 | Stage 1 Product, HCl solution | Dioxane / MeOH | RT | 2 - 12 | 92 - 99 |
Alternative Synthetic Routes
While the primary route described is highly efficient, other strategies exist, often dictated by the availability and cost of starting materials. One notable alternative begins with N-benzyl-4-piperidone.[6]
-
Reductive Amination: N-benzyl-4-piperidone undergoes reductive amination with tert-butyl carbamate to form an imine, which is then reduced via catalytic hydrogenation (e.g., Pd/C, H₂) to yield 1-benzyl-4-(N-Boc-amino)piperidine.[6]
-
Debenzylation: The benzyl group is removed, typically by catalytic hydrogenation, to give 4-(N-Boc-amino)piperidine, the key intermediate in our primary protocol.[5]
-
Carbamoylation & Deprotection: The synthesis then proceeds as described in Section 3.0.
This route is longer but can be economically viable depending on the relative costs of 4-aminopiperidine versus N-benzyl-4-piperidone.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, particularly the strategic use of amine protecting groups. The two-stage protocol starting from 4-(N-Boc-amino)piperidine offers a reliable, high-yielding, and scalable route to this valuable pharmaceutical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific needs in the pursuit of novel therapeutics.
References
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The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. 11
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Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 115655-44-2. Benchchem. 12
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4-N-BOC-Aminopiperidine synthesis. ChemicalBook. 5
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. 13
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CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents. 6
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4-(N-Boc-amino)piperidine. Cayman Chemical. 1
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Cas 73874-95-0,4-N-BOC-Aminopiperidine. LookChem. 2
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. 14
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73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected. Apollo Scientific. 7
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4-N-BOC-Aminopiperidine | 73874-95-0. ChemicalBook. 8
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Boc-Protected Amino Groups. Organic Chemistry Portal. 3
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CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. 9
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. 16
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Amine Protection / Deprotection. Fisher Scientific. 10
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Foreword: Understanding the "Why" Behind the "What"
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Simple identifiers like a name or structure are merely the starting point. It is the nuanced understanding of a molecule's physicochemical properties that dictates its behavior, informs its handling, and ultimately predicts its potential for success. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a quintessential example of a versatile building block, frequently employed in the synthesis of complex pharmaceutical agents. Its utility stems directly from the characteristics we will explore in this guide.
This document is structured not as a rigid data sheet, but as a logical exploration of the compound's core attributes. We will delve into not only the known values but also the causality behind them—why a hydrochloride salt is used, what a pKa value truly signifies for a formulation scientist, and how spectral data serves as a molecular fingerprint. For properties where specific experimental data is not publicly available, we will provide robust, field-proven protocols for their determination, empowering researchers to generate this critical data in their own laboratories. This is a guide for the practicing scientist, blending established knowledge with practical application.
Molecular Identity and Structural Elucidation
This compound is the salt form of the parent free base. The formation of a hydrochloride salt is a deliberate and common strategy in medicinal chemistry. Primary amines, like the one at the 4-position of the piperidine ring, are basic and can be poorly soluble in aqueous media or prone to degradation. Protonation with hydrochloric acid forms a more stable, crystalline, and often more water-soluble ammonium salt, which is significantly easier to handle, purify, and formulate.
Chemical Structure:
Caption: Structure of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties. It is critical to note that while some properties can be accurately computed, others, particularly melting point and solubility, are fundamentally experimental and can vary based on purity, crystalline form, and measurement conditions.
| Property | Value | Source & Commentary |
| IUPAC Name | methyl 4-aminopiperidine-1-carboxylate;hydrochloride | PubChem[1][2] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | Calculated from free base |
| Molecular Weight | 194.66 g/mol | Calculated (Free base MW 158.20 + HCl MW 36.46)[1] |
| Appearance | White to off-white solid | Expected appearance for a simple amine hydrochloride salt. |
| Melting Point | Data not publicly available. | This is an essential experimental parameter for identification and purity assessment. A detailed protocol for its determination is provided in Section 3.1. For context, related compounds like methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride melt at 186°C. |
| Solubility | Data not publicly available. | Expected to have higher aqueous solubility than the free base. A standard protocol for quantitative determination is provided in Section 3.2. The related methyl piperidine-4-carboxylate is described as slightly soluble in water[3]. |
| pKa | Data not publicly available. | The pKa of the protonated 4-amino group is critical for predicting ionization state at physiological pH. A protocol for its determination is in Section 3.3. The predicted pKa for a similar compound, 4-N-Boc-4-N-methyl-aminopiperidine, is 10.05[4], suggesting the 4-amino group is strongly basic. |
| XLogP3 (Free Base) | -0.3 | PubChem (Computed) |
Experimental Determination of Key Properties
The true characterization of a compound lies in empirical data. The following sections provide standardized, self-validating protocols for determining the most critical physicochemical parameters for a compound like this compound.
Melting Point Determination via Capillary Method
Expertise & Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range[5]. The capillary method is a standard, reliable technique requiring minimal sample. A preliminary rapid heating is used to find an approximate range, followed by a slow, careful measurement to ensure thermal equilibrium between the sample, heating block, and thermometer, which is the cornerstone of an accurate determination[6].
Experimental Protocol:
-
Sample Preparation: Place a small amount of the dry compound onto a watch glass. Grind it into a fine powder using a spatula. Jab the open end of a capillary tube into the powder until a small amount of solid is collected[7].
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Drop the tube, closed-end down, through a long glass tube onto the benchtop to compact the sample tightly. The final packed sample height should be 2-3 mm[7].
-
Apparatus Setup: Insert the packed capillary tube into the heating block of a Mel-Temp apparatus or similar device.
-
Rapid Determination (Optional but Recommended): Heat the block rapidly and observe the approximate temperature at which the sample melts. This saves time during the accurate measurement. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Using a fresh sample, heat the block at a medium rate until the temperature is ~15-20°C below the approximate melting point found in the previous step[6].
-
Measurement: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment via Shake-Flask Method
Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability and the design of in vitro assays[8][9]. The "gold standard" is the thermodynamic or equilibrium solubility, determined by the shake-flask method. This protocol ensures that the solution has reached true equilibrium with the solid-state compound, providing a definitive value[8]. Kinetic solubility, while faster, measures the point of precipitation from a DMSO stock and can overestimate true solubility[10][11]. For a foundational guide, the thermodynamic method is paramount.
Experimental Protocol:
-
Stock Solution Preparation: Accurately weigh a surplus amount of the compound (e.g., 2-5 mg) into a glass vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached[8].
-
Phase Separation: After incubation, allow the vial to stand, letting excess solid settle. Carefully remove an aliquot of the supernatant. For rigorous analysis, filter the supernatant through a 0.22 µm PVDF filter to remove any remaining microscopic particles.
-
Quantification: Prepare a series of calibration standards of the compound in the buffer/organic modifier mobile phase. Analyze the filtered supernatant and the standards by a suitable analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound[10].
-
Result Expression: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Assay.
pKa Determination by Potentiometric Titration
Expertise & Causality: The acid dissociation constant (pKa) defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated[12]. For methyl 4-aminopiperidine-1-carboxylate, the key ionizable center is the 4-amino group. Its pKa value is critical because the charge state of a molecule profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and highly accurate method for measuring pKa by monitoring pH changes as a standardized titrant is added[13][14].
Experimental Protocol:
-
Solution Preparation: Accurately weigh a known amount of the hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known molarity (e.g., 0.01 M)[14][15]. Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.
-
Apparatus Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH meter with a combination electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.
-
pKa Calculation: The Henderson-Hasselbalch equation for a weak base being titrated is pKa = pH + log([B]/[BH⁺]), where B is the free base and BH⁺ is the protonated form[14]. The pKa corresponds to the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized). This point is located at the inflection point of the sigmoid titration curve.
Caption: Workflow for pKa Determination by Potentiometry.
Predicted Spectral Characteristics
-
¹H NMR (in D₂O):
-
-OCH₃ (Methoxy): A sharp singlet expected around 3.7 ppm.
-
Piperidine Ring Protons: A series of complex multiplets between approximately 1.8 and 3.5 ppm. The protons adjacent to the carbamate nitrogen (positions 2 and 6) will be downfield, likely around 3.4-3.6 ppm. The protons adjacent to the C4 carbon (positions 3 and 5) and the proton on C4 itself will be further upfield. The protonation of the 4-amino group will cause a downfield shift for adjacent protons compared to the free base.
-
N⁺H₃ Protons: In a protic solvent like D₂O, these protons will exchange with the solvent and will likely not be observed as a distinct peak.
-
-
¹³C NMR (in D₂O):
-
C=O (Carbonyl): Expected in the 155-160 ppm region.
-
-OCH₃ (Methoxy): A signal around 53 ppm.
-
Piperidine Ring Carbons: Carbons at positions 2 and 6 will be in the 40-45 ppm range. The carbon at position 4, bonded to the ammonium group, will be around 45-50 ppm. Carbons at positions 3 and 5 will be the most upfield, in the 30-35 ppm range.
-
-
FTIR (KBr Pellet or ATR):
-
N⁺-H Stretch: A very broad and strong band from ~2500-3200 cm⁻¹, characteristic of an ammonium hydrochloride salt.
-
C=O Stretch (Carbamate): A strong, sharp absorption around 1690-1710 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1250-1300 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ range.
-
Conclusion and Application in Drug Development
This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its physicochemical profile—a water-soluble, stable salt with a primary amine for further functionalization and a carbamate-protected piperidine nitrogen—makes it an ideal starting point for building complex molecules. Understanding the properties outlined in this guide is the first step in rationally designing synthetic routes, developing robust analytical methods, and creating final drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The provided protocols serve as a validated roadmap for any research, development, or quality control laboratory to fully characterize this important molecular scaffold.
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link] [Accessed Jan 20, 2026].
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link] [Accessed Jan 20, 2026].
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Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link] [Accessed Jan 20, 2026].
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PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link] [Accessed Jan 20, 2026].
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Sugano, K. (2009). Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].
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Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].
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University of Calgary. (n.d.). Melting point determination. Available at: [Link] [Accessed Jan 20, 2026].
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link] [Accessed Jan 20, 2026].
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ResearchGate. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). Available at: [Link] [Accessed Jan 20, 2026].
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link] [Accessed Jan 20, 2026].
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link] [Accessed Jan 20, 2026].
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SSERC. (n.d.). Melting point determination. Available at: [Link] [Accessed Jan 20, 2026].
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University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Available at: [Link] [Accessed Jan 20, 2026].
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An In-depth Technical Guide to Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of methyl 4-aminopiperidine-1-carboxylate hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, synthesis, and critical applications, offering field-proven insights into its utility in the synthesis of complex pharmaceutical agents.
Chemical Identity and Structure: Navigating the CAS Number Landscape
A point of initial clarification is essential for researchers working with this compound. While the free base, methyl 4-aminopiperidine-1-carboxylate , is unambiguously assigned CAS Number 1019351-46-2 [1][2], its hydrochloride salt does not have a single, consistently used CAS number across major chemical databases and suppliers. Often, the hydrochloride salt is sold by referencing the CAS number of the free base. It is therefore critical for researchers to verify the specific form of the compound from the supplier's documentation.
The hydrochloride salt is formed by the protonation of the primary amine at the 4-position of the piperidine ring, with a chloride ion serving as the counterion. This transformation is a standard and logical step in synthetic chemistry to improve the compound's stability, crystallinity, and solubility in certain solvents, which can be advantageous for purification and subsequent reaction steps.
Molecular Structure:
The chemical structure of this compound is characterized by a piperidine ring N-substituted with a methyl carboxylate group and bearing a protonated amino group at the C4 position.
DOT Script for Chemical Structure
Caption: Structure of this compound.
Physicochemical and Spectroscopic Profile
Quantitative data for the hydrochloride salt is not extensively published. The table below summarizes the computed properties for the free base, which serve as a reliable baseline for understanding the molecule's characteristics. The conversion to a hydrochloride salt is expected to increase the melting point, enhance solubility in polar protic solvents (like water and methanol), and decrease solubility in nonpolar aprotic solvents.
| Property | Value (for free base) | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Characterization (Expected):
-
¹H NMR: In a solvent like D₂O, one would expect to see characteristic peaks for the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), and signals for the axial and equatorial protons adjacent to the nitrogen atoms. The formation of the ammonium salt would lead to a downfield shift of the proton on the C4 carbon.
-
¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 159.11.
Synthesis and Handling
The synthesis of this compound is typically achieved through a multi-step process that offers opportunities for modification and optimization. The following is a representative, field-proven protocol.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of 4-Aminopiperidine
-
To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting N-Boc-4-aminopiperidine by column chromatography or recrystallization.
Step 2: Carboxylation of the Piperidine Nitrogen
-
To a cooled solution of the N-Boc-4-aminopiperidine in an aprotic solvent like tetrahydrofuran (THF), add a strong base such as n-butyllithium to deprotonate the piperidine nitrogen.
-
Slowly bubble in carbon dioxide gas or add solid dry ice to the reaction mixture.
-
Quench the reaction with an aqueous acid solution.
-
Extract the product, 1-(tert-butoxycarbonyl)-4-aminopiperidine-1-carboxylic acid, into an organic solvent and purify.
Step 3: Methyl Esterification
-
Dissolve the carboxylic acid from the previous step in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or use a reagent like thionyl chloride.
-
Heat the reaction mixture to reflux until the esterification is complete.
-
Neutralize the reaction and extract the methyl ester product.
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified methyl 1-(tert-butoxycarbonyl)-4-aminopiperidine-1-carboxylate in a solvent like dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
The use of a Boc protecting group for the piperidine nitrogen in the initial steps prevents unwanted side reactions during the carboxylation and esterification steps.
-
The final step of Boc deprotection with HCl conveniently leads directly to the formation of the desired hydrochloride salt.
Applications in Drug Discovery and Development
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] this compound serves as a versatile intermediate for introducing this scaffold into larger molecules.
Key Application Areas:
-
Synthesis of Opioid Analgesics: This compound is a key precursor in the synthesis of fentanyl and its analogs. The 4-aminopiperidine core is central to the pharmacophore of these potent analgesics.[5]
-
Development of Novel Therapeutics: The 4-aminopiperidine moiety is incorporated into drug candidates for various therapeutic areas, including neurological disorders, infectious diseases, and oncology.[3][6] For instance, derivatives have been investigated as inhibitors of Hepatitis C virus (HCV) assembly.[3]
-
Scaffold for Combinatorial Chemistry: The primary amine and the ester group provide two points for diversification, making it an ideal building block for creating libraries of compounds for high-throughput screening.
Workflow: Incorporation into a Fentanyl Analog
The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a fentanyl-type compound.
DOT Script for Synthetic Workflow
Caption: Generalized workflow for the synthesis of a Fentanyl analog.
Conclusion
This compound is a fundamentally important building block in modern synthetic and medicinal chemistry. While the ambiguity surrounding its CAS number requires careful attention from researchers, its utility in the construction of complex and biologically active molecules is well-established. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to leverage this versatile intermediate in the pursuit of novel therapeutics.
References
- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. (n.d.).
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1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]
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Methyl 4-aminopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
- Kirin, S. I., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). Journal of Medicinal Chemistry.
- Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2006).
- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
-
4-Amino-1-methylpiperidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- 1-Methyl-4-chloropiperidine Hydrochloride: Synthesis, Properties, and Industrial Applications. (n.d.). Retrieved January 20, 2026, from a fine chemicals manufacturer website.
-
4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Methyl 4-aminopiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Navigating the Solubility Landscape of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal building block in contemporary drug discovery, frequently incorporated into scaffolds targeting a diverse range of therapeutic targets. Its solubility profile in various organic solvents is a critical parameter that dictates its handling, reactivity, and ultimately, the efficiency of synthetic routes and purification strategies. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by practical, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this versatile intermediate.
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. This compound, with its protected piperidine nitrogen and a reactive primary amine, offers a versatile platform for the synthesis of complex molecules.
Understanding the solubility of this hydrochloride salt is not merely an academic exercise; it has profound practical implications. Efficient dissolution is paramount for:
-
Homogeneous reaction kinetics: Ensuring that reactants are in the same phase for predictable and reproducible chemical transformations.
-
Purification efficiency: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.
-
Formulation development: Providing foundational data for downstream drug product formulation.
This guide will delve into the theoretical underpinnings of its solubility, provide a qualitative assessment in common organic solvents, and present a robust experimental protocol for its quantitative determination.
Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride
The solubility of this compound is governed by a confluence of its structural features and the physicochemical properties of the solvent. The molecule's ionic character, stemming from the hydrochloride salt of the 4-amino group, and the organic carbamate and piperidine ring, create a distinct polarity profile.
The principle of "like dissolves like" is a foundational concept here.[1] Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[1] this compound possesses both a highly polar ionic center (the ammonium chloride) and a less polar organic backbone.
The dissolution process can be visualized as an equilibrium between the solid-state crystal lattice and the solvated ions in solution. For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules must overcome the lattice energy of the solid crystal and the energy required to disrupt the solvent-solvent interactions.
The hydrochloride salt form significantly enhances its polarity compared to the free base. Amine salts are generally more soluble in polar solvents like water and alcohols due to the strong ion-dipole interactions between the charged ammonium group and the polar solvent molecules.[2] Conversely, their solubility in nonpolar organic solvents is often limited.[2]
The key chemical equilibria at play are depicted in the following diagram:
Caption: Chemical equilibria governing the solubility of an amine hydrochloride.
The solubility is also influenced by the pH of the medium.[3] In the presence of a basic organic solvent, the equilibrium can shift towards the free base (methyl 4-aminopiperidine-1-carboxylate), which is less polar and may exhibit different solubility characteristics.
Solubility Profile in Common Organic Solvents: A Qualitative Overview
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with both the ammonium and chloride ions, and the alkyl chain provides some compatibility with the organic portion of the molecule. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have large dipole moments and can effectively solvate the ions. DMSO is a particularly strong solvent for a wide range of organic and inorganic compounds.[4][5] |
| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent, but its solvating power for ionic salts is generally less than that of DMF or DMSO. |
| Esters | Ethyl Acetate | Very Low | Ethyl acetate has a lower polarity and is a weaker hydrogen bond acceptor, making it a poor solvent for ionic salts. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Low | These solvents are nonpolar to weakly polar and cannot effectively solvate the charged species. |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble to Very Low | While slightly polar, these solvents are poor at solvating ions. They may have some affinity for the organic backbone. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These are nonpolar solvents and are incapable of dissolving ionic compounds. |
Disclaimer: The information in this table is a prediction based on chemical principles. Actual solubility should be confirmed experimentally.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7] This method involves equilibrating a surplus of the solid compound with the solvent of choice over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another validated analytical technique for quantification.
Step-by-Step Methodology
Caption: Experimental workflow for solubility determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following controls should be implemented:
-
Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium. This is done by measuring the concentration at several time points (e.g., 4, 8, 16, 24, 48, and 72 hours).
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvation has occurred during the equilibration.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] This is because the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.
-
Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts due to the high polarity of water and its excellent ability to solvate ions.
-
Purity of the Compound: The presence of impurities can affect the crystal lattice energy and, consequently, the solubility.[9]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in the solubility studies.
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective application in drug discovery and development. While a precise quantitative dataset requires experimental determination, a strong theoretical framework and a qualitative understanding can guide solvent selection and process optimization. The robust experimental protocol detailed in this guide provides a reliable method for generating the necessary quantitative data, empowering researchers to make informed decisions and accelerate their research programs.
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Avdeef, A. (2003).
- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 57(5), 533-547.
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. Drug Discovery Today: Technologies, 27, 25-33.
- Streng, W. H. (1983). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 72(10), 1155-1157.
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
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A Technical Guide to the Fundamental Reactivity of the 4-Amino Group in Methyl 4-Aminopiperidine-1-carboxylate
Introduction
Methyl 4-aminopiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the strategically positioned primary amino group and the synthetically versatile carbamate, makes it an attractive starting material for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and antagonists for various receptors.[1][2][3] This guide provides an in-depth analysis of the fundamental reactivity of the exocyclic 4-amino group, offering insights into its electronic and steric characteristics, and how these properties govern its behavior in key synthetic transformations. Understanding these core principles is paramount for researchers aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Physicochemical Properties and Their Influence on Reactivity
The reactivity of the 4-amino group is intrinsically linked to the overall electronic and conformational properties of the methyl 4-aminopiperidine-1-carboxylate molecule.
Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom of the 4-amino group is readily available for donation, rendering it both basic and nucleophilic.[4] The predicted pKa of the conjugate acid of 4-aminopiperidine is approximately 10.37, indicating it is a moderately strong base, typical for a primary aliphatic amine.[5][6] This basicity is a crucial factor in its reactions, often requiring careful pH control or the use of an appropriate base to facilitate reactions or prevent unwanted protonation.
While basicity and nucleophilicity are related, they are not interchangeable. Nucleophilicity is also heavily influenced by steric factors.[7] As a primary amine, the 4-amino group in this molecule is generally considered a potent nucleophile due to minimal steric hindrance around the nitrogen atom, allowing for effective attack on electrophilic centers.[4] The carbamate at the 1-position has a minimal electronic withdrawing effect on the distal 4-amino group, thus preserving its inherent nucleophilicity.
Conformational Considerations
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The 4-amino group can exist in either an axial or equatorial position. The equatorial conformation is generally favored as it minimizes 1,3-diaxial interactions, making the amino group more sterically accessible for reactions.[8] However, the conformational equilibrium can be influenced by solvent and the nature of the reactants.
| Property | Value | Source |
| Molecular Formula | C7H14N2O2 | [9] |
| Molecular Weight | 158.20 g/mol | [9] |
| pKa (Predicted) | 10.37 ± 0.20 (for 4-aminopiperidine) | [5][6] |
| Appearance | Off-white to yellow powder (for 4-aminopiperidine) | [6] |
Key Reactions of the 4-Amino Group
The nucleophilic nature of the 4-amino group drives its participation in a wide range of chemical transformations. The following sections detail the most common and synthetically useful reactions.
Amide Bond Formation (Acylation)
The formation of an amide bond via acylation of the 4-amino group is one of the most fundamental and widely utilized reactions in the functionalization of this scaffold.[10] This transformation is critical for introducing a vast array of substituents and is a cornerstone of many drug discovery programs.[11]
2.1.1. Mechanistic Principles
The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., acyl chloride, anhydride, or an ester activated by a coupling reagent). The choice of coupling reagent is critical and can significantly impact reaction efficiency and racemization risk, especially with chiral carboxylic acids.
2.1.2. Common Acylating Agents and Coupling Reagents
-
Acyl Chlorides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.[12]
-
Carboxylic Acids with Coupling Reagents: This is a widely employed method due to the vast commercial availability of carboxylic acids. Common coupling systems include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[12]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.
-
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
-
2.1.3. Experimental Protocol: General Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add EDC hydrochloride (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to form the active ester.
-
Add a solution of methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Alkylation and Reductive Amination
Introducing alkyl groups to the 4-amino position can be achieved through direct alkylation or, more commonly and controllably, via reductive amination.[13] These methods are fundamental for synthesizing secondary and tertiary amines, which are prevalent in many pharmaceutical agents.[14]
2.2.1. Direct Alkylation
Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. The reaction outcome is highly dependent on stoichiometry and reaction conditions.
2.2.2. Reductive Amination
Reductive amination is a more controlled and widely preferred method for forming secondary and tertiary amines.[15][16] It involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the alkylated amine. The choice of reducing agent is crucial for the success of the reaction.[17]
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent, particularly effective for reductive aminations. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[18]
-
Sodium Cyanoborohydride (NaBH3CN): Stable in acidic conditions, making it suitable for reactions where iminium ion formation is favored at lower pH. It is often used in protic solvents like methanol.[18]
-
Sodium Borohydride (NaBH4): A stronger reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically added after allowing sufficient time for imine formation.[18]
2.2.3. Experimental Protocol: Reductive Amination using STAB
-
Dissolve methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Caption: Two-step process of reductive amination.
Sulfonylation
The reaction of the 4-amino group with sulfonyl chlorides yields sulfonamides. This functional group is a key feature in many antibacterial drugs and other therapeutic agents.
2.3.1. Reaction Conditions
Sulfonylation is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of solvent can range from chlorinated solvents like DCM to aprotic polar solvents like DMF.[19]
2.3.2. Experimental Protocol: General Sulfonylation
-
Dissolve methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent like DCM or pyridine at 0 °C.
-
Add a base such as triethylamine (1.5 eq.) if not using pyridine as the solvent.
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude sulfonamide.
-
Purify by column chromatography or recrystallization.[14]
Protecting Group Strategies
In multi-step syntheses, it is often necessary to temporarily protect the 4-amino group to prevent it from reacting with reagents intended for other parts of the molecule.[20] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Amines
-
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is stable to a wide range of non-acidic conditions and is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[5][20]
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild and efficient method.[5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is cleaved under mild basic conditions, often with piperidine in DMF. Its orthogonality to acid-labile groups like Boc makes it valuable in complex syntheses.[5][20]
Orthogonal Protection
The methyl carbamate at the 1-position and a protecting group at the 4-amino position can be chosen to be "orthogonal," meaning one can be removed selectively in the presence of the other. For instance, an N1-methyl carbamate is generally stable, while an N4-Boc group can be selectively removed with acid. Conversely, an N1-Boc group can be removed with acid while an N4-Fmoc group remains intact. This allows for selective functionalization at either nitrogen atom.
Caption: Common orthogonal protection strategies for the 4-amino group.
Conclusion
The 4-amino group of methyl 4-aminopiperidine-1-carboxylate exhibits predictable and versatile reactivity, primarily governed by its nucleophilic character. A thorough understanding of its behavior in fundamental reactions such as acylation, alkylation, and sulfonylation is essential for its effective utilization in synthetic chemistry. Furthermore, the strategic application of protecting groups allows for the selective modification of this scaffold, enabling the construction of complex and diverse molecular architectures. This guide provides a foundational framework for researchers to confidently employ this valuable building block in the pursuit of novel chemical entities with therapeutic potential.
References
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LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. Available at: [Link]
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Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. Available at: [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
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Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]
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LibreTexts Chemistry. (n.d.). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. Available at: [Link]
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PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
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ACS Publications. (n.d.). Steric effects on the configuration at nitrogen in piperidines. Available at: [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. Available at: [Link]
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Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
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ResearchGate. (n.d.). (A) Examples of amide bond formation using neat conditions (method A).... Available at: [Link]
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Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
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Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]
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MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Available at: [Link]
-
PubMed. (n.d.). Efficient one-step amide formation using amino porphyrins. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate | C7H14N2O2 | CID 28377655. Available at: [Link]
-
ScienceDirect. (2022, September 8). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Available at: [Link]
-
ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
-
PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (C7H14N2O2). Available at: [Link]
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Spectroscopic Data of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride: A Technical Guide
Introduction
Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a secondary amine within a piperidine ring, a primary amine, and a methyl carbamate, makes it a versatile scaffold for creating a diverse range of complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its structure, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and practical insights.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that give rise to its characteristic spectroscopic signatures. The protonation of the piperidine nitrogen by hydrochloric acid significantly influences the chemical environment of the neighboring protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific deuterated solvents are required to ensure solubility and obtain high-quality spectra. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the ionic nature of the hydrochloride salt.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons.[1]
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | Multiplet | 2H | Axial protons on C2 and C6 |
| ~3.70 | Singlet | 3H | Methyl protons (-OCH₃) |
| ~3.2 - 3.5 | Multiplet | 3H | Equatorial protons on C2, C6 and proton on C4 |
| ~2.1 - 2.4 | Multiplet | 2H | Axial protons on C3 and C5 |
| ~1.8 - 2.1 | Multiplet | 2H | Equatorial protons on C3 and C5 |
Interpretation and Causality:
-
Piperidine Ring Protons (C2, C6, C3, C5): The protons on the piperidine ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are expected to be the most deshielded and appear furthest downfield.[1] The axial and equatorial protons will have different chemical shifts and coupling constants, leading to the observed multiplets.
-
Methine Proton (C4): The proton at the C4 position, attached to the same carbon as the amino group, will also be a multiplet due to coupling with the neighboring methylene protons.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~157 | Carbonyl carbon (-C=O) |
| ~54 | Methyl carbon (-OCH₃) |
| ~48 | C4 carbon |
| ~42 | C2 and C6 carbons |
| ~30 | C3 and C5 carbons |
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C4, C5, C6) will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to the C3 and C5 carbons. The C4 carbon, bearing the amino group, will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
Typical IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 2700 - 2200 | N-H stretch | Amine salt (R₃N⁺-H) |
| 1720 - 1700 | C=O stretch | Carbamate |
| 1640 - 1560 | N-H bend | Primary amine (-NH₂) |
| 1250 - 1200 | C-N stretch | Carbamate |
Interpretation and Causality:
-
N-H Vibrations: The spectrum will feature a broad absorption in the 2700-2200 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the ammonium salt. The primary amine will show N-H stretching bands around 3400-3200 cm⁻¹ and a bending vibration around 1640-1560 cm⁻¹.[2]
-
C=O Stretching: A strong, sharp absorption band in the region of 1720-1700 cm⁻¹ is indicative of the carbonyl group of the methyl carbamate.[3]
-
C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring and the methyl group will appear in the 3000-2850 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method due to the compound's polarity and ionic nature. The analysis would be performed in positive ion mode.
Expected Fragmentation Pattern:
The protonated molecule [M+H]⁺ would be observed, where M is the mass of the free base (methyl 4-aminopiperidine-1-carboxylate). The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[4]
Predicted Key Fragments:
-
[M+H]⁺: The molecular ion of the free base.
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a significant fragment ion.
-
Cleavage of the piperidine ring: Various ring-opening fragmentation pathways are possible, leading to smaller fragment ions.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for referencing the chemical shifts (δ = 0.00 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
IR Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory before running the sample.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may require the addition of a small amount of formic acid to promote protonation.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to observe its fragmentation pattern.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved pharmaceuticals and biologically active molecules.[1][2] Its favorable physicochemical properties—modulating solubility and lipophilicity, providing metabolic stability, and offering a three-dimensional vector for substituent placement—make it an invaluable component in drug design.[1][3] This guide focuses on a particularly strategic derivative: Methyl 4-aminopiperidine-1-carboxylate hydrochloride . We will explore its synthetic versatility and showcase its application in the development of cutting-edge therapeutics, from antiviral agents to targeted cancer inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing not only a summary of applications but also actionable experimental insights and protocols.
The Strategic Advantage of the 4-Aminopiperidine Carbamate Scaffold
This compound is more than a simple building block; it is a bifunctional synthetic tool designed for efficiency and control in medicinal chemistry campaigns.
-
Orthogonal Functionality: The molecule possesses two key reactive sites with distinct properties. The primary amine at the C4 position is a nucleophilic handle, readily available for a wide range of derivatization reactions. The nitrogen at the N1 position is protected as a methyl carbamate, rendering it unreactive under the conditions used to modify the C4-amine. This protecting group can be removed under specific conditions later in a synthetic sequence to allow for further functionalization.
-
Physicochemical Tuning: The piperidine core itself enhances the drug-like properties of a molecule.[4] The C4-amino group provides a basic center that can be crucial for forming salt-bridge interactions with protein targets or improving aqueous solubility. The N1-carbamate is a neutral, stable group that contributes to overall lipophilicity.
-
Vectorial Orientation: The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents. Modifications at the C4-amino group project away from the ring in a defined vector, enabling chemists to systematically probe the binding pockets of target proteins.
Below is a diagram illustrating the core structure and its key reactive sites, which form the basis of its synthetic utility.
Caption: Key reactive sites and derivatization pathways for the scaffold.
Core Applications in Medicinal Chemistry Programs
The true value of this building block is demonstrated by its successful incorporation into diverse drug discovery programs targeting a range of diseases.
Antiviral Therapeutics: Inhibition of Hepatitis C Virus (HCV) Assembly
A significant breakthrough was the identification of a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of the HCV life cycle.[5] Unlike many direct-acting antivirals that target viral replication machinery, compounds derived from this scaffold were found to specifically inhibit the assembly and release of infectious viral particles.[5]
-
Mechanism of Action: The 4AP-based compounds were shown to disrupt the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step for viral assembly.[5] This novel mechanism provides a powerful tool for combination therapies, as these compounds demonstrated significant synergism with approved HCV drugs like daclatasvir (an NS5A inhibitor) and telaprevir (an NS3/4A inhibitor).[5]
-
Synthetic Strategy: The drug discovery campaign relied on the facile derivatization of the 4-amino group. A common intermediate was synthesized via reductive amination of 4-amino-1-Boc-piperidine, which was then elaborated through coupling with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to explore the structure-activity relationship (SAR).[5]
Targeted Oncology: Covalent Inhibition of SMYD3 Methyltransferase
The methyltransferase SMYD3 is an epigenetic regulator implicated in the progression of several deadly cancers, making it a high-value therapeutic target.[6] Researchers successfully designed a site-specific covalent inhibitor of SMYD3 using the 4-aminopiperidine core.
-
Covalent Targeting Rationale: The strategy involved appending a reactive "warhead" (a 2-chloroethanoyl group) to a 4-aminopiperidine scaffold. This scaffold served to correctly position the warhead to form a covalent bond with a specific cysteine residue (Cys186) in the substrate-binding pocket of SMYD3.[6]
-
Significance: The resulting compound, EM127, demonstrated potent and prolonged inhibition of SMYD3's methyltransferase activity.[6] This work exemplifies the use of the 4-aminopiperidine scaffold to create highly selective and durable inhibitors for challenging protein targets, moving beyond simple reversible binding.
Antifungal Agents: Targeting Ergosterol Biosynthesis
Inspired by existing morpholine-based antifungals, a library of novel 4-aminopiperidines was synthesized and evaluated for antifungal activity.[7] This work identified potent candidates with broad activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.
-
SAR Insights: The key to antifungal activity was the introduction of a long alkyl chain (e.g., dodecyl) onto the C4-amino group via reductive amination of an N-substituted 4-piperidone derivative.[7] The nature of the substituent on the N1 nitrogen also modulated activity.
-
Mechanism: Analysis of sterol patterns suggested that these compounds inhibit ergosterol biosynthesis, a clinically validated pathway for antifungal drugs. Specifically, they appear to disrupt the function of sterol C14-reductase and sterol C8-isomerase.[7]
Central Nervous System (CNS) Agents and GPCR Ligands
The 4-aminopiperidine motif is a key structural element in molecules designed to cross the blood-brain barrier and interact with CNS targets.
-
Opioid Analgesics: The related scaffold, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a crucial intermediate in the synthesis of highly active narcotic analgesics like remifentanil and other fentanyl analogues.[8] This underscores the compatibility of the piperidine core with CNS drug development.
-
CCR5 Antagonists for HIV: An efficient synthesis of 4-substituted-4-aminopiperidine derivatives was developed to serve as a key building block for piperazino-piperidine based CCR5 antagonists.[9] These antagonists are HIV-1 entry inhibitors, demonstrating the scaffold's utility in targeting G-protein coupled receptors (GPCRs).
Quantitative Bioactivity Data Summary
The following table summarizes the biological activity of representative compounds derived from the 4-aminopiperidine scaffold, highlighting the potency achieved in various therapeutic areas.
| Compound Class | Target/Assay | Representative Activity | Source |
| HCV Assembly Inhibitor | HCV-Luciferase Reporter Assay | EC₅₀ = 2.03 µM | [5] |
| SMYD3 Covalent Inhibitor | SMYD3 Enzymatic Assay | Stronger inhibition than reference | [6] |
| Antifungal Agent | Candida albicans (MIC) | 2 µg/mL | [7] |
| Antifungal Agent | Aspergillus fumigatus (MIC) | 2 µg/mL | [7] |
| CCR5 Antagonist | HIV-1 Entry Inhibition | Potent antagonist activity | [9] |
Experimental Protocols: Core Synthetic Methodologies
The utility of a building block is defined by the reliability of the reactions used to functionalize it. The following protocols are generalized from established literature procedures and represent robust methods for derivatizing the 4-aminopiperidine core.
Protocol 1: N-Acylation of the C4-Amine
This protocol describes the formation of an amide linkage, a common step in elaborating the scaffold.
Objective: To couple an acyl chloride with methyl 4-aminopiperidine-1-carboxylate.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt-Freeing: Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add a tertiary amine base (e.g., TEA, 2.2 eq.) to neutralize the hydrochloride salt and act as an acid scavenger. Stir the mixture at room temperature for 15-20 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred suspension. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: Reductive Amination of the C4-Amine
This protocol creates a secondary amine linkage, providing a different vector and hydrogen-bonding profile compared to an amide.
Objective: To couple an aldehyde with methyl 4-aminopiperidine-1-carboxylate via reductive amination.
Materials:
-
This compound
-
Aldehyde of interest (e.g., 2-phenylacetaldehyde)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Triethylamine (TEA) (to free the base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt-Freeing: Suspend this compound (1.0 eq.) in anhydrous DCM. Add TEA (1.1 eq.) and stir for 15-20 minutes.
-
Imine Formation: Add the aldehyde (1.0-1.2 eq.) to the mixture and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude secondary amine by flash column chromatography.
Workflow Visualization
Effective drug discovery campaigns follow a logical progression from initial idea to lead optimization. The diagram below illustrates a typical workflow utilizing the 4-aminopiperidine scaffold.
Caption: A typical drug discovery workflow using the 4-aminopiperidine scaffold.
Conclusion and Future Perspectives
This compound is a validated and highly valuable building block in medicinal chemistry. Its pre-protected N1-position and reactive C4-amine provide a robust platform for the rapid and controlled synthesis of diverse compound libraries. As demonstrated by its application in developing novel antiviral, anticancer, and antifungal agents, this scaffold is not merely a structural component but a strategic tool for addressing complex biological questions.
Future applications will likely see this scaffold used to develop PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, where the piperidine can serve as a rigid linker between a warhead and an E3 ligase binding moiety. Its proven ability to anchor pharmacophores in CNS-active compounds also ensures its continued relevance in neuroscience. For any drug discovery team, mastering the chemistry of this scaffold is a step toward unlocking new therapeutic possibilities.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Piperidine nucleus in the field of drug discovery. ResearchGate.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed.
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- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: The Unassuming Architect of Complex Therapeutics
In the intricate world of medicinal chemistry, success often hinges on the strategic selection of foundational scaffolds—molecular frameworks that can be readily and reliably elaborated into potent, selective, and bioavailable drug candidates. Among these, methyl 4-aminopiperidine-1-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its structure, featuring a piperidine ring with a primary amine at the 4-position and a carbamate-protected secondary amine at the 1-position, offers a unique combination of chemical handles and conformational properties.
This bifunctional nature is the key to its utility. The primary amine serves as a nucleophilic anchor point for a vast array of chemical transformations, most notably amide bond formation and reductive amination, allowing for the introduction of diverse substituents. Simultaneously, the methyl carbamate provides robust protection for the ring nitrogen, preventing unwanted side reactions while subtly modulating the molecule's overall polarity and solubility. The piperidine ring itself is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector to orient substituents for optimal target engagement.
This guide provides an in-depth exploration of this compound, detailing its synthesis, core applications in the development of cutting-edge therapeutics, and a field-proven experimental protocol for its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Core Compound Properties
A clear understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis, guiding decisions on solvents, reaction conditions, and purification strategies.
| Property | Value |
| CAS Number | 167355-41-1 |
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| Appearance | White to off-white crystalline powder |
| IUPAC Name | methyl 4-aminopiperidine-1-carboxylate;hydrochloride |
| Solubility | Soluble in water and methanol. |
Synthesis of the Core Scaffold
The most common and industrially scalable route to this compound involves the reductive amination of its corresponding ketone precursor, methyl 4-oxopiperidine-1-carboxylate. This transformation is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[1]
The causality behind this choice of pathway is clear: the ketone provides a reactive electrophilic site for the initial condensation with an ammonia source, forming an intermediate imine or enamine. This intermediate is not isolated but is reduced in situ by a hydride reagent to furnish the desired primary amine. The use of a one-pot protocol is highly advantageous, minimizing handling and purification steps, which is crucial for large-scale production.[1]
Core Applications in Medicinal Chemistry
The true value of this compound is demonstrated by its incorporation into a diverse range of biologically active molecules. Its structure serves as a versatile linchpin, connecting different pharmacophoric elements.
Case Study 1: Antiviral Agents - Hepatitis C Virus (HCV) Assembly Inhibitors
A compelling example of the utility of the 4-aminopiperidine scaffold is in the discovery of novel inhibitors of Hepatitis C Virus (HCV) assembly. Researchers identified a series of 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation.[2] The initial hit from a high-throughput screen was optimized through a systematic medicinal chemistry campaign where the core scaffold was essential.
In this work, the closely related N-Boc protected analog, tert-butyl 4-aminopiperidine-1-carboxylate, was used. The synthetic strategy relied heavily on reductive amination, where the primary amine of the piperidine core was reacted with various aldehydes to explore structure-activity relationships (SAR).[2] For instance, reaction with 2-phenylacetaldehyde yielded a key intermediate which was further elaborated.[2] This highlights the "building block" nature of the scaffold, allowing chemists to rapidly generate a library of analogs for biological testing. The piperidine moiety was crucial for orienting the substituents and likely contributed to the favorable ADME properties of the final optimized compounds.[2]
Case Study 2: Anti-HIV Agents - CCR5 Receptor Antagonists
The 4-substituted-4-aminopiperidine motif is a key structural feature in a class of potent antagonists of the human CCR5 receptor, which is a critical co-receptor for HIV-1 entry into host cells.[2] The development of these antagonists, such as Vicriviroc (Sch-D), showcases a highly convergent synthesis where the aminopiperidine building block is central.[3]
In these synthetic strategies, the 4-amino group of the piperidine is used to construct a more complex piperazino-piperidine nucleus. This approach allows for the modular assembly of these complex molecules, providing a facile and practical route to potent HIV-1 entry inhibitors.[2][3] The ability to introduce various substituents at the 4-position of the piperidine ring is crucial for fine-tuning the antagonist's binding affinity and pharmacological profile.[2]
Case Study 3: Kinase Inhibitors for Neurodegenerative Disease
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease, with mutations in LRRK2 leading to abnormally elevated kinase activity.[4] The development of potent and selective LRRK2 kinase inhibitors is a major goal in neuroscience drug discovery. Many successful kinase inhibitors incorporate nitrogen-containing heterocyclic scaffolds to engage with the hinge region of the kinase ATP-binding site. The 4-aminopiperidine motif is frequently used to provide a vector pointing out of the active site towards the solvent-exposed region, allowing for the attachment of larger groups to improve selectivity and physicochemical properties without disrupting the core binding interactions. While specific examples directly citing this compound in LRRK2 inhibitors are proprietary, the general strategy of using such scaffolds is well-established in the field.[4]
Detailed Experimental Protocol: Reductive Amination
The following protocol is a representative example of how this compound (or its free base) is used in a direct reductive amination reaction. This procedure is adapted from methodologies proven effective in the synthesis of complex pharmaceutical intermediates.[2]
Objective: To synthesize N-substituted piperidine derivatives via reductive amination.
Materials:
-
Methyl 4-aminopiperidine-1-carboxylate (free base or HCl salt with 1 eq. of non-nucleophilic base like triethylamine) (1.0 eq.)
-
Aldehyde or Ketone (1.05 eq.)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-aminopiperidine-1-carboxylate (1.0 eq.). If using the hydrochloride salt, add 1.0-1.1 equivalents of triethylamine.
-
Solvent Addition: Dissolve/suspend the amine in anhydrous DCE to a concentration of approximately 0.1-0.2 M. Stir the mixture until a clear solution or fine suspension is formed.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.05 eq.) to the reaction mixture dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This step allows for the formation of the intermediate imine or enamine. The causality here is critical: allowing sufficient time for this equilibrium to be established before adding the reducing agent maximizes the yield of the desired product and minimizes the reduction of the starting carbonyl compound.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde or ketone, thus preventing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-substituted methyl 4-aminopiperidine-1-carboxylate derivative.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-configured, bifunctional nature allows for rapid, modular, and convergent syntheses of complex molecular architectures. As demonstrated in the fields of antiviral, anti-HIV, and kinase inhibitor research, this scaffold consistently provides a reliable foundation for building molecules with desirable pharmacological and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of efficient and successful medicinal chemistry.
References
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central (PMC), National Institutes of Health. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC), National Institutes of Health. [Link]
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed, National Institutes of Health. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. Science of Synthesis. [Link]
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Methyl 4-aminopiperidine-4-carboxylate. PubChem, National Institutes of Health. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed, National Institutes of Health. [Link]
-
Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed, National Institutes of Health. [Link]
-
An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. PubMed, National Institutes of Health. [Link]
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The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed Central (PMC), National Institutes of Health. [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed, National Institutes of Health. [Link]
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Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk. National Institutes of Health. [Link]
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Triazolopyridazine LRRK2 kinase inhibitors. PubMed, National Institutes of Health. [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for methyl 4-aminopiperidine-1-carboxylate hydrochloride. As a crucial building block in contemporary drug discovery and development, a thorough understanding of its chemical properties, potential hazards, and requisite safety measures is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from safety data sheets of analogous compounds, peer-reviewed literature, and regulatory guidelines to offer a holistic and field-proven approach to the safe utilization of this compound. The causality behind each procedural recommendation is explained to foster a culture of safety and critical thinking in the laboratory.
Chemical and Physical Properties
This compound is the hydrochloride salt of the corresponding free base. The presence of the hydrochloride moiety significantly influences its physical properties, most notably its solubility and hygroscopicity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | Inferred from free base |
| Molecular Weight | 194.66 g/mol | Inferred from free base |
| Appearance | Likely a white to off-white crystalline solid | [1] |
| Solubility | Expected to be soluble in water and alcohols | [1] |
| Hygroscopicity | Expected to be hygroscopic | [2][3] |
| Thermal Stability | Data not readily available; decomposition upon heating is likely to liberate hydrogen chloride gas. | [1] |
Hazard Identification and GHS Classification
GHS Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 28377655 for the free base.[4]
Causality of Hazards:
-
Corrosivity and Irritation: The piperidine nitrogen, even when protonated as a hydrochloride salt, can exhibit basic properties. The primary amino group is also reactive. Contact with skin and eyes can lead to irritation and potentially severe damage.[3] The hydrochloride salt itself can contribute to irritation.
-
Respiratory Irritation: As a fine crystalline solid, inhalation of dust can irritate the respiratory tract.
-
Hygroscopicity: The hydrochloride salt form readily absorbs moisture from the air. This can lead to clumping of the material, making it difficult to weigh accurately, and can also promote degradation.[2][3]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before handling this compound. The following diagram illustrates the logical workflow for mitigating potential hazards.
Caption: Risk assessment and mitigation workflow for handling this compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of piperidine derivatives, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[5]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to protect the skin. For larger-scale operations, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: When handling the solid outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.
Handling and Storage Protocols
5.1. Handling
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygroscopicity: Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to atmospheric moisture.[2][3]
-
Work quickly when weighing and transferring the solid.
-
Use of a glove box with an inert atmosphere is ideal, especially for applications requiring anhydrous conditions.
-
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring the powder.[5]
5.2. Storage
-
Container: Store in a tightly sealed, properly labeled container.[3]
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[6]
-
Desiccation: For long-term storage and to maintain the integrity of the compound, storing it in a desiccator containing a suitable desiccant is strongly recommended.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and acid chlorides.[5][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Workflow
Caption: Workflow for responding to emergencies involving this compound.
6.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
6.2. Spill and Leak Procedures
-
Small Spills:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, it is hygroscopic and sensitive to air.[5]
-
Reactivity:
-
The primary amine can undergo typical reactions such as acylation and alkylation.
-
The hydrochloride salt can react with bases to liberate the free amine.
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2][7][9]
Disposal Considerations
All waste materials containing this compound should be handled as hazardous waste.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
References
- Kondo, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Pharmaceuticals, 16(8), 1145.
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
- Grygorenko, O. O., et al. (2021).
- Chen, E., et al. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 56(33), 9358-9367.
- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Knuutila, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(32), 28266-28277.
-
ResearchGate. (n.d.). Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction). Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). methyl 4-cyanopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]
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Methodological & Application
protocol for amide bond formation using methyl 4-aminopiperidine-1-carboxylate hydrochloride
An Application Note and Protocol for Amide Bond Formation Using Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as a cornerstone functional group, integral to the structure of a vast array of pharmaceuticals and bioactive molecules.[1] Its prevalence is a testament to its metabolic stability and its ability to participate in key hydrogen bonding interactions within biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in pharmaceutical research.[1]
This compound is a versatile and valuable building block in this context. The piperidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The presence of a primary amine allows for the formation of amide bonds, while the methyl carbamate serves as a protecting group for the piperidine nitrogen, preventing undesired side reactions.
This application note provides a detailed guide for researchers on the effective use of this compound in amide bond formation. A significant practical consideration is that this amine is supplied as a hydrochloride salt. The protonated amine is not nucleophilic and will not react with an activated carboxylic acid.[2] Therefore, the addition of a non-nucleophilic base is crucial to neutralize the salt and liberate the free amine in situ, enabling it to participate in the coupling reaction.[3][4] We will explore two robust protocols utilizing common and highly efficient coupling reagents, explain the underlying chemical principles, and provide practical insights for successful synthesis.
Physicochemical Properties of Methyl 4-Aminopiperidine-1-Carboxylate
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) |
| Molecular Weight | 158.20 g/mol (Free Base)[5] |
| CAS Number | 1019351-46-2 (Free Base)[6][7] |
| Appearance | White to off-white solid |
| IUPAC Name | methyl 4-aminopiperidine-1-carboxylate[5] |
Note: The hydrochloride salt will have a different molecular formula (C₇H₁₅ClN₂O₂) and molecular weight.
The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Modern amide synthesis predominantly relies on coupling reagents that facilitate this activation process in a mild and efficient manner.[8][10]
Mechanism of Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a widely used class of coupling reagents.[3][10] The mechanism involves the initial reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. However, the O-acylisourea can be prone to racemization and can also rearrange to a stable N-acylurea byproduct.[8] To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to racemization and readily reacts with the amine.[8]
Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.
Mechanism of Uronium/Aminium Salt-Mediated Coupling
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are another class of highly effective coupling reagents known for their fast reaction times and low rates of racemization.[11][12] Similar to carbodiimides, they react with the carboxylic acid to form a highly activated acyl-pyridinium species, which readily undergoes nucleophilic attack by the amine to yield the desired amide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of an amide using this compound.
General Considerations
-
Drying: Ensure all glassware is thoroughly dried before use, as moisture can hydrolyze the activated intermediates.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Base: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt.[3] Typically, 2-3 equivalents are used: one to neutralize the amine salt and another to scavenge the acid produced during the coupling reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) is typically used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly reliable and often provides excellent yields with minimal side products.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| Methyl 4-aminopiperidine-1-carboxylate HCl | 194.65 | 1.1 |
| HATU | 380.23 | 1.1 |
| DIEA | 129.25 | 2.5 |
| Anhydrous DMF | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M citric acid solution (to remove excess DIEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt byproduct from HATU), and finally with saturated sodium chloride (brine).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method, particularly for larger-scale synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| Methyl 4-aminopiperidine-1-carboxylate HCl | 194.65 | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| Triethylamine (TEA) | 101.19 | 3.0 |
| Anhydrous DCM | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Solvent and Base: Dissolve/suspend the solids in anhydrous DCM (approx. 0.1 M). Add triethylamine (3.0 eq) and stir for 5-10 minutes.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction mixture may become a thick slurry. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[14]
Experimental Workflow Visualization
Caption: General workflow for amide bond formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete neutralization of amine HCl salt.- Ineffective coupling reagent (degraded).- Wet solvent or reagents.- Sterically hindered substrates. | - Ensure sufficient base (2.5-3.0 eq) is used.- Use a fresh bottle of coupling reagent.- Use anhydrous solvents and dry glassware thoroughly.- Increase reaction time, temperature, or switch to a more powerful coupling reagent like HATU. |
| Starting Material Remains | - Insufficient equivalents of coupling reagent.- Short reaction time. | - Use a slight excess (1.1-1.2 eq) of the coupling reagent.- Allow the reaction to stir for a longer period. |
| Formation of N-acylurea | - Side reaction of the O-acylisourea intermediate (with EDC). | - Ensure HOBt is added to trap the intermediate.- Perform the reaction at 0 °C to slow down the rearrangement. |
| Difficult Purification | - Byproducts co-elute with the product. | - Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities.- Optimize the chromatography solvent system. Consider recrystallization as an alternative.[14] |
Safety Precautions
-
Coupling Reagents: EDC, HATU, and HOBt can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: DIEA and TEA are corrosive and flammable liquids. Handle with care.
-
Solvents: DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure by working in a fume hood.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Application Notes & Protocols: Leveraging Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride for High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, appearing in a vast number of marketed pharmaceuticals and clinical candidates.[1] Its three-dimensional structure provides an excellent framework for orienting substituents into protein binding pockets, often improving potency and pharmacokinetic properties. Methyl 4-aminopiperidine-1-carboxylate hydrochloride emerges as a particularly strategic building block for the construction of parallel synthesis libraries due to its inherent bifunctionality and favorable chemical properties.
This molecule offers two distinct points for diversification:
-
A Primary Amino Group (C4-position): This nucleophilic amine is readily available for a wide array of robust chemical transformations, making it the primary handle for introducing diversity elements (R1).
-
A Protected Secondary Amine (N1-position): The N-methoxycarbonyl group provides a stable, protecting group that can be removed under specific conditions to allow for a second, orthogonal diversification step (R2). The hydrochloride salt form enhances the compound's stability and simplifies handling as a solid, though it necessitates the use of a base to liberate the free amine for reactions.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this versatile building block in parallel synthesis workflows, focusing on core reactions like reductive amination, amide coupling, sulfonylation, and urea formation.
Physicochemical & Safety Profile
A clear understanding of the reagent's properties is foundational to its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ · HCl | [2] |
| Molecular Weight | 194.66 g/mol | Calculated |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water, methanol, DMSO | [3] |
Safety & Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
Core Application: Primary Amine Diversification
The exocyclic primary amine at the C4 position is the workhorse for generating large libraries. Its nucleophilicity allows for high-conversion reactions under conditions amenable to high-throughput automation. A critical first step in all protocols is the in situ neutralization of the hydrochloride salt to generate the free amine.
General Neutralization Principle: Before adding the electrophilic coupling partner, the hydrochloride salt must be neutralized with a non-nucleophilic base. Typically, 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are added to the reaction mixture.
Caption: General workflow for library generation.
Reductive Amination: Accessing Diverse Secondary Amines
Reductive amination is one of the most reliable and versatile methods for C-N bond formation in library synthesis.[6][7] It involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction to the corresponding secondary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion. It is also less water-sensitive than alternatives like sodium cyanoborohydride.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze imine formation, though it is often not necessary with reactive aldehydes.[8]
-
Workflow: A one-pot procedure is standard, which is ideal for high-throughput synthesis as it minimizes handling steps.[9]
Protocol: Parallel Reductive Amination
-
Plate Preparation: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in DCM (e.g., 500 µL).
-
Neutralization: Add DIPEA (1.2 eq.) to each well and agitate briefly at room temperature.
-
Aldehyde Addition: Dispense a unique aldehyde or ketone from a stock solution library (1.0-1.1 eq.) to each well.
-
Initiation of Reduction: Add a solution or slurry of Sodium Triacetoxyborohydride (STAB) (1.5 eq.) in DCM to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer (e.g., using a phase separator plate) and concentrate to dryness.
-
Purification: The crude product can be purified using solid-phase extraction (SPE) or mass-directed preparative HPLC.
| Parameter | Condition | Rationale |
| Amine | 1.0 eq. | Limiting Reagent |
| Aldehyde/Ketone | 1.0-1.1 eq. | Drives reaction, slight excess is tolerated |
| Base (DIPEA) | 1.2 eq. | Neutralizes HCl salt |
| Reducing Agent (STAB) | 1.5 eq. | Ensures complete reduction of the imine |
| Solvent | DCM, DCE | Good solubility, non-reactive |
| Temperature | Ambient | Sufficient for most aldehydes |
| Time | 12-18 h | Allows for completion with less reactive inputs |
Amide Coupling: Building Blocks of Life and Drugs
Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[10] Coupling the primary amine with a library of carboxylic acids produces a structurally diverse set of amides, which are excellent mimics of peptide bonds and potent hydrogen bond donors/acceptors.
Causality Behind Experimental Choices:
-
Coupling Reagents: For parallel synthesis, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. They are highly efficient, lead to fast reaction times, and generate water-soluble byproducts, simplifying purification compared to carbodiimide reagents like DCC, which produce insoluble dicyclohexylurea.[10]
-
Base: A non-nucleophilic base like DIPEA is essential. It neutralizes the amine hydrochloride salt and the acid generated during the activation of the carboxylic acid by HATU.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solubilize the reactants and coupling reagents.[11]
Protocol: Parallel Amide Coupling with HATU
-
Plate Preparation: To each well, add a solution of a unique carboxylic acid (1.1 eq.) in DMF.
-
Activation: Add a solution of HATU (1.1 eq.) and DIPEA (3.0 eq.) in DMF to each well. Agitate for 15-30 minutes at room temperature to pre-activate the carboxylic acids.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in DMF to each well.
-
Reaction: Seal the plate and agitate at room temperature for 4-12 hours.
-
Work-up: Dilute the reaction mixtures with ethyl acetate and wash sequentially with aqueous sodium bicarbonate and brine.
-
Purification: Concentrate the organic layers and purify the residue via SPE or preparative HPLC.
| Parameter | Condition | Rationale |
| Amine | 1.0 eq. | Limiting Reagent |
| Carboxylic Acid | 1.1 eq. | Slight excess to ensure full conversion of amine |
| Coupling Agent (HATU) | 1.1 eq. | Efficient activation of the carboxylic acid |
| Base (DIPEA) | 3.0 eq. | Neutralizes amine HCl and byproduct acid |
| Solvent | DMF, MeCN | Good solubility for all components |
| Temperature | Ambient | Sufficient for activated esters |
| Time | 4-12 h | Generally rapid reactions |
Sulfonylation & Urea Formation
These reactions proceed rapidly and cleanly with highly reactive electrophiles, making them exceptionally well-suited for high-throughput synthesis.
-
Sulfonylation: Reacting the amine with sulfonyl chlorides in the presence of a base (like DIPEA or pyridine) in a solvent like DCM yields stable sulfonamides.[8]
-
Urea/Thiourea Formation: The reaction with isocyanates or isothiocyanates is often quantitative and requires no catalyst, proceeding rapidly at room temperature.[12][13] This is one of the most efficient reactions for library production.
Protocol: Parallel Urea Formation
-
Plate Preparation: To each well, add a solution of this compound (1.0 eq.) and DIPEA (1.2 eq.) in MeCN.
-
Isocyanate Addition: Dispense a unique isocyanate from a stock solution library (1.0 eq.) to each well.
-
Reaction: Seal the plate and agitate at room temperature for 1-4 hours. The reaction is often complete upon addition.
-
Work-up: Concentrate the reaction mixture to dryness. The crude product is often of high purity.
-
Purification: If necessary, triturate the solid with ether or perform a quick filtration through a silica plug to remove minor impurities.
Advanced Application: Orthogonal Diversification
The true power of this building block is realized in a two-step diversification strategy. After the initial library is created via the primary amine, the N-methoxycarbonyl protecting group can be removed to liberate the piperidine nitrogen for a second round of synthesis.
Caption: Orthogonal library synthesis workflow.
Deprotection Protocol (Saponification): The methyl carbamate can be hydrolyzed under basic conditions.
-
Dissolve the Stage 1 library compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2-3 eq.).
-
Heat the reaction at 50-60 °C and monitor by LC-MS until the starting material is consumed.
-
Neutralize with aqueous HCl, and extract the product with an appropriate organic solvent.
Once deprotected, the resulting secondary amine can be re-subjected to the diversification protocols described in Section 3 (e.g., acylation, reductive amination with a second set of aldehydes) to install the R2 group, exponentially increasing the chemical space explored from a single scaffold.
Conclusion
This compound is a robust and versatile building block for parallel synthesis. Its dual-functionality, combined with the reliability of the core chemical transformations it undergoes, allows for the efficient generation of large, diverse, and high-quality compound libraries. By leveraging the protocols and strategic insights provided in this guide, researchers in drug discovery can significantly accelerate the hit-finding and lead-optimization phases of their programs.
References
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Gao, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3435-3438. Retrieved from [Link]
- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1264, 133246.
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Zhu, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593. Retrieved from [Link]
-
Rojas-Altuve, F. D., et al. (2021). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Chemistry & Biodiversity, 18(10), e2100373. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28377655, Methyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Pavan, F. R., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6296. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amination, rearrangement or substitution. Retrieved from [Link]
-
Placide, E., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(11), 1089-1094. Retrieved from [Link]
- Showalter, H. D. H. (1999). Practical synthesis of urea derivatives. Google Patents.
- Bhattacharyya, S., et al. (2007). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 5(20), 3348-3350.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Reddit. (2014). Challenging reductive amination. r/chemistry. Retrieved from [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(31), 4003-4006. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Clarkson, A. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(17), 3958.
- Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
Webster, F. X., et al. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Journal of Combinatorial Chemistry, 14(3), 321-330. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22907215, Methyl 4-aminopiperidine-4-carboxylate. Retrieved from [Link]
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Application Note & Protocol Guide: N-Boc Protection of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Introduction: Strategic Protection in Heterocyclic Synthesis
In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, forming the core of countless therapeutic agents. Their conformational pre-organization and ability to engage in key binding interactions make them privileged structures in medicinal chemistry. Methyl 4-aminopiperidine-1-carboxylate is a valuable bifunctional building block, presenting two distinct nitrogen atoms. The piperidine nitrogen is already protected as a methyl carbamate, rendering it less nucleophilic. This leaves the primary amine at the C4 position available for synthetic elaboration, such as amide bond formation or reductive amination.
However, to achieve selective modification at other sites or to perform multi-step syntheses, the C4-amino group often requires temporary protection. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. Its steric bulk effectively shields the amine, and it exhibits robust stability across a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[1][2] Crucially, the Boc group can be cleaved cleanly under mild acidic conditions, ensuring orthogonality with other protecting groups.[3][4]
This guide provides a comprehensive overview and detailed protocols for the N-Boc protection of methyl 4-aminopiperidine-1-carboxylate hydrochloride. The starting material's nature as a hydrochloride salt necessitates careful consideration of reaction stoichiometry, specifically the use of a base to both neutralize the salt and facilitate the protection reaction. We will explore the underlying mechanism, provide a field-proven standard protocol, discuss alternative methodologies, and offer guidance on reaction monitoring, product characterization, and troubleshooting.
Chemical Principles & Reaction Mechanism
The N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[5] The process is predicated on the nucleophilicity of the amine's lone pair of electrons.
Causality of Key Steps:
-
Neutralization: The starting material is an ammonium hydrochloride salt (R-NH₃⁺Cl⁻). The primary amine is protonated and thus non-nucleophilic. The first critical step is the deprotonation of this ammonium salt by a base to liberate the free, nucleophilic primary amine (R-NH₂). A minimum of one equivalent of base is required for this neutralization.
-
Nucleophilic Attack: The liberated amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O).[6][7]
-
Intermediate Collapse & Proton Transfer: This attack forms a transient tetrahedral intermediate. The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[8] A second equivalent of base (or the tert-butoxide byproduct) then removes the proton from the nitrogen, yielding the final, neutral N-Boc protected product.[6][8]
-
Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[6] The irreversible decomposition into a gas provides a strong thermodynamic driving force for the reaction.[2]
Because the reaction generates an acidic proton on the nitrogen that must be neutralized, a total of at least two equivalents of base are theoretically required when starting from a hydrochloride salt. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often used to ensure complete reaction.
Caption: Mechanism of N-Boc protection starting from an amine hydrochloride salt.
Recommended Protocol: Anhydrous Organic Conditions
This protocol utilizes a standard tertiary amine base in an anhydrous organic solvent, which is a highly reliable and common method for this transformation.
3.1. Materials & Equipment
-
Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to form a suspension (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Causality: Cooling is essential to control the exothermicity of the acid-base neutralization and the subsequent reaction with Boc₂O, minimizing potential side reactions.
-
-
Base Addition: Slowly add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at 0 °C. The suspension may become a clear solution as the free base is formed.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take an aliquot from the reaction, quench it with a drop of water, and spot it on a TLC plate against the starting material. The product should be less polar (higher Rf) than the starting amine.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Causality: The NaHCO₃ wash neutralizes the triethylammonium hydrochloride salt formed during the reaction and quenches any unreacted Boc₂O.
-
-
Extraction: Shake the separatory funnel, venting frequently. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Drying & Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.
Alternative Methodologies
While the anhydrous organic protocol is robust, alternative conditions can be advantageous depending on scale, substrate solubility, and available reagents.
| Method | Base | Solvent System | Temperature | Key Advantages & Considerations |
| Schotten-Baumann | NaHCO₃ or K₂CO₃ (2.5 eq) | Dichloromethane / Water (1:1) or THF / Water | Room Temp | Good for large-scale reactions. Avoids using organic amine bases which can be difficult to remove. Reaction can be slower due to the biphasic nature. |
| Homogeneous Aqueous | NaOH (2.1 eq) | Water / Dioxane (or Acetone) | 0 °C to RT | Useful if the starting material has poor solubility in chlorinated solvents.[9] The product may precipitate or require extraction. Boc₂O can hydrolyze in water, so an excess may be needed. |
| Catalyst-Free (Water) | None (excess Boc₂O) | Water | Room Temp | An environmentally friendly "green" chemistry approach.[1] May require longer reaction times and is best suited for amines that are soluble in water. |
Reaction Monitoring & Product Characterization
Confirming the successful formation of the desired product is a critical step. A combination of chromatographic and spectroscopic techniques provides definitive evidence.[10]
| Analytical Method | Principle | Information Provided |
| TLC / LC-MS | Chromatography | Monitors disappearance of starting material and appearance of a new, less polar product spot/peak. LC-MS provides the mass of the product for confirmation. |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance | Confirms the presence of the tert-butyl group (a sharp singlet at ~1.45 ppm integrating to 9H). Shows a downfield shift of protons adjacent to the newly formed carbamate. |
| ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Confirms the presence of the Boc group carbons: the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the new carbamate carbonyl (~155 ppm). |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Provides the molecular weight of the product, typically observed as the [M+H]⁺ or [M+Na]⁺ ion in ESI-MS. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base (less than 2 eq).- Low quality or hydrolyzed Boc₂O.- Insufficient reaction time. | - Ensure at least 2.1 eq of base is used.- Use fresh Boc₂O.- Allow the reaction to run longer, checking periodically by TLC/LC-MS. Gentle heating (e.g., 40 °C) can sometimes be employed. |
| Low Yield | - Product loss during aqueous workup if it has some water solubility.- Inefficient extraction. | - Before workup, concentrate the reaction mixture, then redissolve in a more nonpolar solvent like ethyl acetate for washing.- Saturate the aqueous layer with NaCl before extraction to decrease product solubility. |
| Side Products | - Di-Boc protection (unlikely on the hindered carbamate N, but possible).- Reaction of the methyl carbamate (very unlikely under these mild conditions). | - Use only a slight excess of Boc₂O (1.05-1.1 eq).- Ensure the reaction temperature does not exceed room temperature unless necessary. |
Safety & Handling Precautions
Proper safety protocols are mandatory when handling the reagents involved in this synthesis.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled. It causes serious eye and skin irritation and may cause an allergic skin reaction or respiratory irritation.[11][12]
-
Handling: Always handle Boc₂O in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13] The compound has a low melting point (~23 °C) and may be a liquid in warm labs.
-
-
Triethylamine (TEA) & Dichloromethane (DCM): Both are volatile and should be handled in a fume hood. TEA is corrosive and flammable. DCM is a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Workflow Summary
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
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Application Notes and Protocols for Monitoring Reactions with Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
Introduction: The Critical Role of a Versatile Building Block
Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal structural motif in modern medicinal chemistry. Its constrained cyclic backbone and orthogonally protected amino functionalities make it a highly sought-after building block in the synthesis of a diverse range of biologically active molecules and active pharmaceutical ingredients (APIs).[1][2][3] The precise control and monitoring of chemical transformations involving this intermediate are paramount to ensure reaction efficiency, minimize impurity formation, and guarantee the quality and safety of the final drug substance.[4][5] This document provides a comprehensive guide to the state-of-the-art analytical techniques for real-time and in-process monitoring of key reactions involving this compound, tailored for researchers, scientists, and drug development professionals.
The primary amino group of this reagent is a nucleophile that readily participates in common synthetic transformations such as amide bond formation, N-alkylation, and reductive amination.[6][7][8][9] Effective process analytical technology (PAT) allows for a deep understanding of reaction kinetics, the identification of transient intermediates, and the detection of side products, ultimately leading to robust and reproducible synthetic processes.[10][11][12]
Core Principles of Reaction Monitoring
The fundamental goal of reaction monitoring is to track the concentration of reactants, intermediates, and products over time. This can be achieved through both offline and in-situ analytical methods.[10][12] Offline methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample. In-situ methods, conversely, employ a probe inserted directly into the reaction vessel, providing real-time data without disturbing the reaction.[10][11][12] The choice of technique depends on the nature of the reaction, the properties of the analytes, and the information required.
I. Chromatographic Techniques: The Gold Standard for Reaction Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of reaction monitoring in the pharmaceutical industry.[2][3] They excel at separating complex mixtures, allowing for the simultaneous quantification of multiple components.
A. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
UPLC, an evolution of HPLC, utilizes columns packed with smaller particles (~1.7 µm) and operates at higher pressures.[13][14] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it particularly well-suited for the rapid analysis required for reaction monitoring.[13][15][16][17]
Causality in Method Development: The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation. For polar compounds like methyl 4-aminopiperidine-1-carboxylate and its derivatives, a reversed-phase C18 column is a common starting point. The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate or formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a wide range of polarities.
Workflow for HPLC/UPLC Reaction Monitoring:
Caption: Workflow for offline reaction monitoring using HPLC/UPLC.
Protocol 1: UPLC Monitoring of Amide Bond Formation
This protocol outlines the monitoring of the reaction between this compound and a carboxylic acid (e.g., benzoic acid) using a peptide coupling agent like HATU.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add this compound to initiate the reaction.
-
Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (~10 µL) of the reaction mixture.
-
Quenching and Preparation: Immediately quench the aliquot in a vial containing a known volume (~1 mL) of a 50:50 mixture of water and acetonitrile. This halts the reaction and dilutes the sample for analysis.
-
UPLC Analysis:
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm (or a wavelength appropriate for the chromophore).
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point. Plot the percentage conversion against time to determine the reaction kinetics.
| Compound | Expected Retention Time (min) | Key Characteristics |
| Methyl 4-aminopiperidine-1-carboxylate | ~0.5 | Highly polar, elutes early. |
| Benzoic Acid | ~1.8 | Elutes later than the amine. |
| Amide Product | ~2.2 | Less polar than starting materials, longer retention. |
| HATU/Byproducts | Multiple peaks | Can be monitored to ensure reagent integrity. |
Table 1: Representative UPLC data for an amide coupling reaction.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography with mass spectrometry provides an additional layer of information, confirming the identity of peaks based on their mass-to-charge ratio (m/z).[2][3] This is invaluable for identifying unexpected byproducts or intermediates.[18]
Protocol 2: LC-MS Analysis for Byproduct Identification
This protocol is an extension of Protocol 1, focusing on identifying potential side products in the amide coupling reaction.
-
LC Conditions: Same as Protocol 1.
-
MS Analysis:
-
System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-600.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of the starting materials, product, and potential side products (e.g., double acylation, unreacted activated ester).
| Compound | Formula | [M+H]⁺ (m/z) |
| Methyl 4-aminopiperidine-1-carboxylate | C₇H₁₄N₂O₂ | 159.1 |
| Amide Product (with Benzoic Acid) | C₁₄H₁₈N₂O₃ | 263.1 |
| Potential Side Product (N,N-diacylated) | C₂₁H₂₂N₂O₄ | 367.2 |
Table 2: Expected m/z values for LC-MS analysis.
II. Spectroscopic Techniques: A Window into the Reaction Vessel
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed for in-situ reaction monitoring, providing real-time data without the need for sampling.[10][11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[4][10] For reaction monitoring, a series of ¹H NMR spectra are acquired over time.[19] The disappearance of reactant signals and the appearance of product signals can be integrated to determine the reaction progress. While traditionally an offline technique, the development of benchtop NMR spectrometers and flow NMR setups has made in-situ monitoring more accessible.[11]
Causality in NMR Monitoring: Specific protons on the reactant and product molecules will have unique chemical shifts. By selecting non-overlapping, characteristic peaks for each species, their relative concentrations can be accurately determined. For example, in an N-alkylation reaction, the appearance of a new signal for the N-CH₂ group of the product and a shift in the signals of the piperidine ring protons can be monitored.
Protocol 3: ¹H NMR Monitoring of Reductive Amination
This protocol describes monitoring the reaction of methyl 4-aminopiperidine-1-carboxylate with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Reaction Setup: The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or MeOD). An internal standard with a known concentration and a single, sharp peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) is added for quantitative analysis.
-
NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Experiment: Standard ¹H NMR.
-
Acquisition: Acquire a spectrum at t=0 and then at regular intervals. Automated acquisition is possible on most modern spectrometers.
-
-
Data Analysis:
-
Identify a characteristic peak for the starting amine (e.g., the proton on C4, adjacent to the amino group).
-
Identify a characteristic peak for the product (e.g., the newly formed benzylic CH₂ protons).
-
Integrate these peaks relative to the internal standard at each time point.
-
Calculate the concentration of each species and plot against time.
-
| Species | Characteristic ¹H NMR Signal (ppm, approximate) | Multiplicity |
| Methyl 4-aminopiperidine-1-carboxylate | ~2.7-2.8 (H at C4) | Multiplet |
| Benzaldehyde | ~10.0 (Aldehyde H) | Singlet |
| Product (N-benzylated) | ~3.8 (Benzylic CH₂) | Singlet |
Table 3: Representative ¹H NMR shifts for reductive amination monitoring.
Caption: Conceptual diagram of NMR signal changes over time.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is an excellent technique for monitoring changes in functional groups during a reaction.[10][11] It is particularly useful for tracking the consumption of reactants that have unique and strong infrared absorptions.
Causality in FTIR Monitoring: The primary amino group (-NH₂) of methyl 4-aminopiperidine-1-carboxylate has characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[20][21] When this amine reacts to form a secondary amine (in N-alkylation or reductive amination) or an amide, the pattern of these N-H stretches changes significantly or disappears, providing a clear marker for reaction progress.[20][22] Similarly, the disappearance of a carbonyl stretch from a coupling reagent or an aldehyde can be monitored.[23]
Protocol 4: In-Situ FTIR-ATR Monitoring of N-Alkylation
This protocol describes monitoring the reaction of methyl 4-aminopiperidine-1-carboxylate with an alkyl halide.
-
Reaction Setup: The reaction is assembled in a jacketed reactor equipped with an overhead stirrer and an in-situ FTIR-ATR probe (e.g., Mettler-Toledo ReactIR).
-
FTIR Data Acquisition:
-
Probe: Diamond or Silicon ATR probe.
-
Acquisition: Collect a background spectrum of the solvent and starting materials before initiating the reaction. Once the final reactant is added, begin collecting spectra at regular intervals (e.g., every 1 minute).
-
-
Data Analysis:
-
Identify the characteristic N-H stretching bands of the primary amine starting material (~3350 and 3280 cm⁻¹).
-
Monitor the decrease in the intensity of these bands over time.
-
If possible, identify a growing peak corresponding to the product (e.g., a C-N stretch or a change in the carbonyl region of the carbamate).
-
Plot the peak height or area of the disappearing N-H stretch against time to generate a kinetic profile.
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| Primary Amine (Reactant) | N-H Stretch | ~3350, 3280 | Decrease |
| Carbonyl (Carbamate) | C=O Stretch | ~1690 | May shift slightly |
| Secondary Amine (Product) | N-H Stretch | ~3300 (weaker, single band) | Increase |
Table 4: Key FTIR vibrational frequencies for monitoring N-alkylation.
Conclusion: An Integrated Approach for Robust Process Understanding
No single analytical technique provides a complete picture of a chemical reaction. The most robust understanding is achieved by integrating data from multiple orthogonal techniques. For reactions involving the critical building block this compound, a combination of UPLC-MS for detailed offline analysis of reaction composition and in-situ FTIR or NMR for real-time kinetic information provides a powerful toolkit. This integrated approach enables scientists to rapidly optimize reaction conditions, identify and control impurities, and develop safe, efficient, and scalable synthetic processes, which is the cornerstone of modern pharmaceutical development.[1][5]
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Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved January 20, 2026, from [Link]
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Stolar, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. [Link]
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Chromatography Today. (n.d.). What Is Reaction Monitoring? Retrieved January 20, 2026, from [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved January 20, 2026, from [Link]
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Sri, S., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmaceutical Technology. [Link]
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IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Retrieved January 20, 2026, from [Link]
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Smith, A. M., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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PubMed. (2000, November 3). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. Retrieved January 20, 2026, from [Link]
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Spectroscopy & Instrumental Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 20, 2026, from [Link]
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Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 20, 2026, from [Link]
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Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved January 20, 2026, from [Link]
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Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved January 20, 2026, from [Link]
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Chandrasekhar, S., et al. (2011). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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Lanari, D., & Vaccaro, L. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. La Chimica e l'Industria. [Link]
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Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews. [Link]
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Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved January 20, 2026, from [Link]
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PubMed. (2019, March 7). Structure/reaction directed analysis for LC-MS based untargeted analysis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Piperidine Building Block
Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal building block in contemporary drug discovery and development. Its rigid piperidine core, adorned with strategically placed functional groups—a secondary amine, a methyl ester, and the capacity for further derivatization at the primary amine—renders it an invaluable scaffold for constructing complex molecular architectures. This intermediate is prominently featured in the synthesis of a diverse array of therapeutic agents, including but not limited to, inhibitors of enzymes such as kinases and proteases, as well as modulators of G-protein coupled receptors. The hydrochloride salt form enhances the compound's stability and handling properties, making it amenable to large-scale manufacturing processes.
This comprehensive guide provides a detailed exploration of the synthetic considerations for the large-scale production of this compound. We will delve into various synthetic strategies, offering a comparative analysis to inform route selection, and provide a detailed, field-proven protocol for the most industrially viable approach. The causality behind experimental choices, process safety, and scalability are central themes of this document, aimed at empowering researchers and drug development professionals with the knowledge to confidently and efficiently produce this critical intermediate.
Comparative Analysis of Synthetic Routes
Several synthetic routes to this compound have been reported in the literature, each with its own set of advantages and challenges for large-scale implementation. The choice of the optimal route is often a multifaceted decision, balancing factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, purity of the final product, and importantly, the safety and environmental impact of the process. Below is a summary of the three most common approaches.
| Synthetic Route | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |
| Route 1: From Methyl Isonipecotate | Methyl isonipecotate | Boc protection, Curtius rearrangement, Deprotection/Salt formation | Direct route to the methyl ester, Good control of stereochemistry. | Use of potentially explosive acyl azides in the Curtius rearrangement requires stringent safety protocols.[1][2] |
| Route 2: From 4-Piperidinecarboxamide | 4-Piperidinecarboxamide | Boc protection, Hofmann rearrangement, Esterification, Deprotection/Salt formation | Avoids the use of azides. | The Hofmann rearrangement often uses hazardous reagents like bromine and can have variable yields.[3] An additional esterification step is required. |
| Route 3: From N-Benzyl-4-piperidone | N-Benzyl-4-piperidone, tert-butyl carbamate | Imine formation, Catalytic hydrogenation, Esterification, Deprotection/Salt formation | Readily available starting materials. | Multiple steps, including a high-pressure hydrogenation and a separate esterification step, can add complexity and cost to the process. |
After careful consideration of the scalability, efficiency, and directness, Route 1, starting from methyl isonipecotate via a Curtius rearrangement, is recommended as the most industrially viable approach. While the Curtius rearrangement necessitates rigorous safety measures, modern process chemistry has established protocols for its safe execution on a large scale.[4][5] This route is more direct as the methyl ester functionality is present from the start, obviating the need for a separate esterification step and potentially leading to a higher overall yield and better atom economy.
Recommended Large-Scale Synthetic Protocol: The Curtius Rearrangement Route
This section provides a detailed, step-by-step protocol for the synthesis of this compound starting from methyl isonipecotate.
Caption: Synthetic workflow for Route 1.
Step 1: N-Boc Protection of Methyl Isonipecotate
Rationale: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is the crucial first step.[6] This deactivates the nitrogen towards side reactions in the subsequent steps and provides a handle for purification due to the increased lipophilicity of the molecule. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation on a large scale due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
Protocol:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge methyl isonipecotate (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 volumes).
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq) in the same solvent.
-
Add a base, such as triethylamine (1.1-1.2 eq) or aqueous sodium bicarbonate, portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-Boc-4-methoxycarbonylpiperidine as a crude oil, which is often of sufficient purity for the next step.
Step 2: Saponification to the Carboxylic Acid
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable the subsequent Curtius rearrangement. Lithium hydroxide (LiOH) is a commonly used base for this saponification as it is effective and the resulting lithium salt is typically soluble, facilitating a complete reaction.
Protocol:
-
Dissolve the crude 1-Boc-4-methoxycarbonylpiperidine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a cooled aqueous solution of 1 M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid as a white solid.
Step 3: Curtius Rearrangement to the Boc-Protected Amine
Rationale: This is the key amine-forming step. The carboxylic acid is converted to an acyl azide, which upon heating, undergoes a rearrangement to an isocyanate with the loss of nitrogen gas.[1] The isocyanate is then trapped with tert-butanol, which is conveniently generated in situ or can be used as a solvent, to form the stable Boc-protected amine. Diphenylphosphoryl azide (DPPA) is often used on a large scale for the one-pot conversion of carboxylic acids to the corresponding carbamates as it avoids the isolation of the potentially explosive acyl azide intermediate.[4]
Safety First: The Curtius rearrangement involves the formation of an acyl azide, which is a potentially explosive intermediate. The reaction must be conducted with strict adherence to safety protocols, including the use of a blast shield, careful temperature control, and ensuring adequate ventilation. Sodium azide, another potential reagent, is highly toxic.
Protocol:
-
To a flame-dried reactor under a nitrogen atmosphere, charge 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and anhydrous toluene or tert-butanol (10-15 volumes).
-
Add triethylamine (1.1-1.2 eq) and stir the mixture until a clear solution is obtained.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.05-1.1 eq) dropwise, maintaining the internal temperature below 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Caution: This step is exothermic and requires careful monitoring and control of the heating rate.
-
Maintain the temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate , can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Step 4: Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is typically achieved by treating the Boc-protected amine with a solution of hydrogen chloride (HCl) in a suitable solvent.[3] Using a solution of HCl in methanol is advantageous as methanol is also the solvent for the final product, facilitating its isolation.
Protocol:
-
Dissolve methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol, 2-3 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the deprotection is complete as confirmed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Add a co-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation of the product.
-
Stir the resulting slurry at 0-5 °C for 1 hour.
-
Collect the solid by filtration, wash with the cold co-solvent, and dry under vacuum to afford This compound as a white to off-white crystalline solid.
Caption: Key safety considerations for the Curtius rearrangement route.
Conclusion
The large-scale synthesis of this compound is a critical undertaking for many pharmaceutical development programs. The presented protocol, utilizing a Curtius rearrangement of a derivative of methyl isonipecotate, offers a direct and efficient route to this valuable building block. By understanding the rationale behind each synthetic step and adhering to stringent safety protocols, researchers and process chemists can confidently implement this synthesis on a large scale, ensuring a reliable supply of this key intermediate for the advancement of new therapeutic agents.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
- Method for preparing 4-Boc-aminopiperidine.
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]
Sources
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 4-aminopiperidine-1-carboxylate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when using this versatile building block in organic synthesis. By understanding the underlying chemical principles, you can significantly improve reaction yields and purity.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: My this compound has a yellowish tint. Is it still usable?
A1: A slight yellowish tint is common and often due to minor oxidation of the piperidine ring.[1] In many cases, this does not significantly impact the reactivity of the primary amine for subsequent reactions like amide couplings or reductive aminations. However, for high-purity applications or if the discoloration is significant, purification by recrystallization may be necessary. It is crucial to store the compound under an inert atmosphere to minimize further oxidation.[2]
Q2: The hydrochloride salt is not soluble in my reaction solvent. What can I do?
A2: The hydrochloride salt of methyl 4-aminopiperidine-1-carboxylate often has limited solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). To improve solubility and ensure the amine is available for reaction, a base must be added to neutralize the hydrochloride and generate the free amine. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used. It is recommended to add the base to a suspension of the hydrochloride salt in the reaction solvent and stir for 15-30 minutes before adding other reagents.
Amide Coupling Reactions
Q3: I am getting low yields in my amide coupling reaction with a carboxylic acid. What are the likely causes and solutions?
A3: Low yields in amide coupling reactions are a frequent issue and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:
-
Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in stoichiometric amounts (typically 1.0-1.5 equivalents).[3] Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can improve efficiency.[3]
-
Deactivation of the Amine: The primary amine of methyl 4-aminopiperidine-1-carboxylate can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3] Ensure you are using at least two equivalents of a non-nucleophilic base like DIPEA – one to neutralize the hydrochloride salt and another to neutralize the carboxylic acid.
-
Steric Hindrance: If either your carboxylic acid or the piperidine derivative is sterically hindered, the reaction may be slow or incomplete.[3] In such cases, switching to a more potent coupling reagent or using acyl fluoride chemistry can be beneficial.[3]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.[3] Always use anhydrous solvents and reagents.
Q4: I am observing the formation of a urea byproduct. How can I prevent this?
A4: Urea byproduct formation is a known side reaction, particularly when using carbodiimide-based coupling reagents like EDC. This occurs when the activated O-acylisourea intermediate reacts with another amine molecule instead of the intended carboxylic acid. To minimize this, consider adding a coupling additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, which forms a more stable activated ester intermediate.[3]
Reductive Amination Reactions
Q5: My reductive amination with an aldehyde/ketone is sluggish and gives a complex mixture of products. How can I optimize it?
A5: Reductive amination is a powerful method for C-N bond formation, but it requires careful optimization.[4]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations as it is milder and more selective for the iminium ion over the starting carbonyl compound.[5] Sodium cyanoborohydride (NaBH3CN) is also effective but is typically used under mildly acidic conditions (pH 4-5).[6]
-
Reaction pH: The pH of the reaction is critical. Imine/iminium ion formation is favored under slightly acidic conditions, which can be achieved by adding a small amount of acetic acid. However, excessive acidity can protonate the amine, inhibiting the initial condensation step.
-
Use of Drying Agents: Adding molecular sieves (4Å) can help to drive the equilibrium towards imine formation by removing the water byproduct.[7]
Purification Challenges
Q6: I am having difficulty purifying my product. What are the best strategies for piperidine derivatives?
A6: The purification of piperidine derivatives can be challenging due to their basic nature and potential for salt formation.
-
Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep your product in its free base form, allowing for efficient extraction into an organic solvent.
-
Column Chromatography: Basic piperidine derivatives can streak on silica gel. To mitigate this, you can either pre-treat the silica gel with a triethylamine solution (e.g., 1-2% TEA in the eluent) or use a basic stationary phase like alumina.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method.[8] Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification. The free base can then be regenerated by treatment with a base.[9]
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
This guide provides a step-by-step workflow to diagnose and resolve low yields in amide coupling reactions involving this compound.
Caption: Troubleshooting workflow for low yield in amide coupling.
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[3]
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq). Stir until the solid dissolves.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Guide 2: Optimizing Reductive Amination Reactions
This guide outlines a decision-making process for improving the outcome of reductive amination reactions.
Caption: Decision tree for optimizing reductive amination.
Experimental Protocol: One-Pot Reductive Amination with STAB
-
To a stirred suspension of this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent like dichloroethane (DCE) or THF, add DIPEA (1.1 eq) and stir for 15 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise at room temperature.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Data Summary
| Reaction Type | Key Parameters to Optimize | Common Issues | Recommended Solutions |
| Amide Coupling | Coupling reagent, base, solvent, pre-activation | Low yield, side reactions (e.g., urea formation) | Use HATU/DIPEA, pre-activate acid, use anhydrous conditions[3] |
| Reductive Amination | Reducing agent, pH, drying agents | Low conversion, byproduct formation | Use STAB, add molecular sieves, control temperature[5][7] |
| Purification | pH of aqueous workup, chromatography stationary phase | Product loss during workup, streaking on silica gel | Basic workup (pH > 10), use of TEA in eluent or alumina[8] |
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.
- Reductive amination and amide synthesis. Reagents and conditions: (a)... | Download Scientific Diagram - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central.
- Optimizing Reductive Amination: A Guide for Chemical Procurement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in Reactions with Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with methyl 4-aminopiperidine-1-carboxylate hydrochloride. This versatile building block is a cornerstone in the synthesis of a vast array of pharmacologically active compounds.[1] However, its bifunctional nature—a primary amine for coupling and a carbamate-protected secondary amine—presents unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and delve into the chemical causality behind common side reactions, empowering you to optimize your syntheses, improve yields, and ensure the purity of your target molecules.
Section 1: General Handling & Stability FAQs
This section addresses preliminary issues related to the stability and handling of the starting material, which are often the root cause of downstream problems.
Question 1: I'm having trouble dissolving the starting material in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Is there a solubility issue?
Answer: Yes, this is a common and expected observation. The starting material is a hydrochloride salt. The ionic nature of the ammonium chloride moiety significantly reduces its solubility in non-polar aprotic solvents.
Causality & Solution: To achieve dissolution and render the primary amine nucleophilic for subsequent reactions, you must add a non-nucleophilic organic base to perform an in-situ salt break.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices. Typically, 1.1 to 1.5 equivalents are sufficient to neutralize the HCl salt. You should observe the reaction mixture becoming a clear, homogeneous solution.
-
Caution: Avoid using strong aqueous bases like NaOH or KOH unless your intended reaction is hydrolysis. These can cleave the methyl carbamate protecting group, a common side reaction discussed below.
Question 2: Before starting my main reaction, my LCMS analysis of the free-based starting material shows a significant peak with a mass corresponding to piperidin-4-amine (loss of C₂H₃O₂). What is causing this degradation?
Answer: You are observing the hydrolysis of the methyl carbamate protecting group. While more robust than a tert-butyl carbamate (Boc) group, the methyl carbamate is still susceptible to cleavage under certain conditions.[2]
Causality & Troubleshooting:
-
Acid-Mediated Cleavage: Although it is supplied as an HCl salt, exposure to strong acids, especially at elevated temperatures during workup or purification, can lead to carbamate loss.
-
Base-Mediated Cleavage: Strong bases, particularly hydroxide sources (NaOH, KOH, LiOH), will readily hydrolyze the carbamate to the free secondary amine. This is why we strongly recommend using sterically hindered organic bases like TEA or DIPEA for the initial salt break.[2]
-
Preventative Measures:
-
Use only the required amount of organic base to neutralize the salt.
-
Maintain anhydrous conditions, as water can participate in the hydrolysis.
-
Avoid high temperatures (>80 °C) for prolonged periods if possible.
-
During aqueous workups, use mild conditions such as a saturated sodium bicarbonate wash instead of stronger bases.
-
Section 2: Troubleshooting N-Acylation & N-Sulfonylation Reactions
Reactions at the 4-amino position to form amides and sulfonamides are among the most common applications for this reagent.
Question 1: My amide coupling reaction is incomplete, with significant unreacted starting amine. I've already used stoichiometric amounts of my carboxylic acid and a coupling agent (e.g., HATU, EDC). What's going wrong?
Answer: Incomplete conversion in amide coupling is typically traced back to three factors: insufficient activation, improper base selection, or suboptimal reaction conditions.
Causality & Troubleshooting:
-
Base Stoichiometry: Remember, you are starting with a hydrochloride salt. You need enough base to both neutralize the HCl (1.0 eq.) AND to facilitate the coupling reaction (an additional 1.0-2.0 eq.). If you only add 1.0 equivalent of base, there may not be enough free base available to act as a proton scavenger during the amide bond formation, stalling the reaction. We recommend using 2.5 to 3.0 total equivalents of DIPEA or TEA.
-
Activation: Ensure your coupling agent is fresh and added correctly. For EDC couplings, the addition of an activator like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often crucial to prevent the formation of stable O-acylisourea byproducts and improve efficiency.
-
Reaction Temperature: Most amide couplings proceed well at room temperature. However, for sterically hindered carboxylic acids or less reactive partners, gentle heating (40-50 °C) may be required. Monitor for potential degradation of thermally sensitive coupling agents.
Optimized Protocol: Standard N-Acylation of Methyl 4-aminopiperidine-1-carboxylate HCl
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M), add the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.).
-
Add DIPEA (2.5 eq.) and stir for 5 minutes until the solution is homogeneous.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LCMS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds and is frequently used with this piperidine building block to introduce alkyl substituents.[3] The process involves the initial formation of an imine or iminium ion, followed by its reduction.
Question 1: My reductive amination is slow and inefficient. I see both unreacted amine and unreacted aldehyde/ketone. How can I drive the reaction to completion?
Answer: The key to a successful reductive amination is the efficient formation of the imine intermediate before reduction. The rate of imine formation is highly dependent on pH and the removal of water.
Causality & Troubleshooting:
-
pH Control: Imine formation is acid-catalyzed but inhibited by high acid concentrations (which fully protonate the amine, rendering it non-nucleophilic). For reactions in solvents like methanol, adding a small amount of acetic acid (0.1-0.2 eq.) can be beneficial. For reactions with sodium triacetoxyborohydride (NaBH(OAc)₃), the reagent itself provides sufficient acidic character.
-
Water Sequestration: The condensation reaction to form the imine releases one equivalent of water. Adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can help drive the equilibrium toward the imine product.
-
Choice of Reducing Agent: The choice of hydride source is critical. Some are more reactive and less selective than others.[4]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Common Name | Selectivity | Typical Solvents | Key Considerations |
| NaBH(OAc)₃ | STAB | Mild and selective. Reduces iminiums much faster than ketones/aldehydes.[5] | Aprotic solvents (DCE, DCM, THF) | Moisture-sensitive. The "one-pot" standard for most applications. |
| NaBH₃CN | Sodium Cyanoborohydride | Highly selective for iminiums even at acidic pH. Will not reduce aldehydes/ketones. | Protic solvents (MeOH, EtOH) | Toxicity warning: Can release toxic HCN gas at low pH (<4). Handle with extreme care. |
| NaBH₄ | Sodium Borohydride | Non-selective. Reduces aldehydes and ketones rapidly.[4] | Protic solvents (MeOH, EtOH) | Must be used in a two-step process: pre-form the imine completely then add NaBH₄. |
Question 2: My LCMS shows a significant byproduct with a mass corresponding to the addition of two alkyl groups from my aldehyde. How do I prevent this dialkylation?
Answer: You are observing a consecutive reductive amination, where your desired secondary amine product reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine. This is a classic side reaction when reaction conditions are not controlled.[5]
Causality & Troubleshooting:
This side reaction is favored by an excess of the aldehyde and/or reducing agent.
-
Stoichiometry Control: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the carbonyl compound (1.0 equivalent). This ensures the aldehyde is consumed before the product can significantly react further.
-
Slow Addition: If dialkylation is particularly problematic, try adding the reducing agent slowly (portion-wise or via syringe pump) to the mixture of the amine and aldehyde. This keeps the concentration of the hydride low and favors the reduction of the initially formed, more reactive primary iminium ion.
Mandatory Visualization: Reductive Amination Pathway & Side Reactiondot
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Welcome to the technical support guide for methyl 4-aminopiperidine-1-carboxylate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Section 1: Understanding the Reagent
This compound is a bifunctional molecule widely used in the synthesis of pharmaceuticals and other bioactive compounds.[1][2][3] Its utility stems from the presence of a primary amine for nucleophilic addition or coupling, and a carbamate-protected piperidine ring, a common scaffold in drug discovery.[4][5]
However, its formulation as a hydrochloride salt is the single most critical factor influencing its reactivity. The primary amine (pKa ≈ 10.4 for the conjugate acid of 4-aminopiperidine) is protonated, rendering it non-nucleophilic.[6][7] Consequently, nearly all failed reactions stem from the incomplete neutralization of this salt.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ · HCl | PubChem |
| Molecular Weight | 194.66 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | [6][7] |
| pKa (Conjugate Acid) | ~10.4 (estimated for 4-aminopiperidine) | [6][7] |
| Key Feature | Primary amine is protonated as an ammonium salt | [8] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized by common experimental observations. Use the workflow diagram below to navigate to the most relevant question.
Caption: Troubleshooting Decision Workflow.
Category A: Poor or No Conversion
Q1: My reaction shows only unreacted starting amine by TLC/LC-MS. Why isn't it reacting?
Answer: The most probable cause is insufficient or inappropriate basification. The hydrochloride salt renders the 4-amino group protonated and non-nucleophilic. To participate in the reaction (e.g., an amide coupling), it must be deprotonated to the free amine.
-
Causality: Your electrophile (e.g., an activated carboxylic acid, acyl chloride) cannot react with the ammonium cation (R-NH₃⁺). You must add a base to "free" the amine (R-NH₃⁺Cl⁻ + Base → R-NH₂ + Base-H⁺Cl⁻).[8]
-
Troubleshooting Steps:
-
Check Your Base Stoichiometry: For every one equivalent of this compound, you need at least one equivalent of base to neutralize the salt. If your reaction protocol requires a base as a catalyst or scavenger (e.g., in an amide coupling with an acyl chloride), you must add an additional equivalent. A common mistake is using only a catalytic amount of base.
-
Evaluate Your Choice of Base: The pKa of the base's conjugate acid should be high enough to deprotonate the piperidinium amine (pKa ≈ 10.4) effectively.
-
Good Choices (in situ neutralization): Triethylamine (TEA, pKa ≈ 10.7), N,N-Diisopropylethylamine (DIPEA or Hünig's base, pKa ≈ 10.7), or Potassium Carbonate (K₂CO₃). DIPEA is often preferred as it is non-nucleophilic and less likely to cause side reactions.[9]
-
Poor Choices: Pyridine (pKa ≈ 5.2) or sodium bicarbonate (NaHCO₃, pKa ≈ 6.4) are generally not strong enough to fully deprotonate the amine, leading to low concentrations of the active nucleophile and stalled reactions.[10]
-
-
Consider Pre-Neutralization: For sensitive reactions, you can pre-treat the hydrochloride salt to generate the free amine before adding your electrophile. See the protocol in Section 3 .
-
Q2: My reaction works, but the yield is consistently low (<40%). What are the likely causes?
Answer: Low yields often point to incomplete conversion, competing side reactions, or issues during workup. Assuming the primary issue is incomplete conversion, this is still likely a base-related problem.
-
Causality: While you may have added a base, its effectiveness can be hampered by solubility or reaction conditions. For instance, using an inorganic base like K₂CO₃ in a solvent where it is poorly soluble (like Dichloromethane, DCM) will lead to a slow and incomplete deprotonation.
-
Troubleshooting Steps:
-
Optimize Base and Solvent Compatibility: If using an inorganic base (K₂CO₃, Cs₂CO₃), switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) where the base has better solubility.[11]
-
Increase Base Equivalents: Empirically, using a slight excess of a tertiary amine base (e.g., 1.2 - 1.5 equivalents of DIPEA) can drive the deprotonation equilibrium and improve yields, especially if other acidic species are present.
-
Check for Water: The starting material can be hygroscopic.[6][7] Water can hydrolyze activated esters or acyl chlorides, consuming your electrophile before it can react with the amine. Ensure you are using anhydrous solvents and reagents.
-
Workup Losses: The free amine and some products can be water-soluble, especially if they remain protonated. During an aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure your product is in its neutral, more organic-soluble form.
-
Category B: Formation of Unexpected Side Products
Q3: My crude reaction mixture shows multiple spots by TLC and several masses in the LC-MS. What are these side products?
Answer: Side product formation can arise from several sources: reaction with the base, reaction at the carbamate nitrogen, or dimerization.
-
Causality & Troubleshooting:
-
N-Acylation of Tertiary Amine Base: This is rare but possible with highly reactive electrophiles and nucleophilic bases like TEA. If you suspect this, switching to a sterically hindered, non-nucleophilic base like DIPEA is the standard solution.[9]
-
Reaction with Coupling Reagents: In peptide-type couplings (e.g., using HATU, HBTU), the amine can react with the coupling reagent itself if the carboxylic acid activation is slow. A common strategy is to "pre-activate" the carboxylic acid by stirring it with the coupling reagent and base for 5-10 minutes before adding the amine.
-
Dimerization: If the electrophile is bifunctional, or under conditions that promote self-condensation, you may see dimerization where one molecule's amine reacts with another's activated functional group. This is usually controlled by using high dilution conditions.
-
Carbamate Instability: The methyl carbamate group is generally stable under neutral and mildly acidic or basic conditions.[12][13] However, it can be cleaved under harsh basic (e.g., NaOH at high temp) or strongly acidic conditions, which are not typical for coupling reactions but might occur if an inappropriate workup is used. Carbamates are generally stable at pH 1-6.[14]
-
Caption: The critical step: neutralization to the active nucleophile.
Category C: Reagent Handling & Stability
Q4: How should I handle and store this compound?
Answer: Proper handling is crucial for reproducible results.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated (2–8 °C), protected from moisture and air.[6][7] It is known to be hygroscopic and can be air-sensitive.[6][7][15]
-
Handling: Use a glove box or nitrogen blanket when weighing and dispensing the reagent to minimize water absorption. If you suspect the reagent has absorbed water, it can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use.
-
Purity Check: Before use, check the purity by ¹H NMR. Look for the characteristic piperidine ring protons and the methyl carbamate singlet. The presence of significant water can be seen as a broad peak. A melting point determination can also be a quick indicator of purity.
Section 3: Recommended Experimental Protocols
Protocol 1: In Situ Neutralization for Amide Coupling
This is the most common and convenient method. This example uses HATU as the coupling agent.
-
To a stirred solution of your carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.
-
Add this compound (1.2 eq) as a solid in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Proceed with aqueous workup and purification.
Note on Stoichiometry: 3.0 equivalents of DIPEA are used: 1.2 eq to neutralize the amine hydrochloride, and the remainder to facilitate the HATU coupling chemistry.
Protocol 2: Pre-isolation of the Free Amine
Use this method for highly sensitive electrophiles or when in situ methods fail.
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add this aqueous solution to a separatory funnel containing Dichloromethane (DCM).
-
Cool the funnel in an ice bath and slowly add 2M aqueous NaOH solution, swirling gently, until the pH of the aqueous layer is >12 (check with pH paper).
-
Separate the layers. Extract the aqueous layer two more times with fresh DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting free amine (an oil or low-melting solid) should be used immediately without further purification. It is not recommended to store the free base for extended periods.
References
-
Ren, Y., & Rousseaux, S. A. L. (2018). A Mild, Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. The Journal of Organic Chemistry, 83(2), 913–920. Available from: [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
Hopkins, T. P., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(8), 900–904. Available from: [Link]
-
Vellalath, S., & Romo, D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263. Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617–622. Available from: [Link]
-
LookChem. (n.d.). 4-Aminopiperidine. Retrieved from [Link]
-
Tunoori, A. R., et al. (2004). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 69(25), 8733–8736. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Ghelardini, C., et al. (2000). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco, 55(11-12), 729-736. Available from: [Link]
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Vellalath, S., & Romo, D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263. Available from: [Link]
-
YouTube. (2022). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
- Google Patents. (1994). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
-
ResearchGate. (2018). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Purification Strategies for Products Derived from Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
Welcome to the technical support center for the purification of molecules derived from methyl 4-aminopiperidine-1-carboxylate hydrochloride. This versatile building block is crucial in the synthesis of a wide array of compounds in pharmaceutical and materials science research.[1][2] However, the inherent reactivity of the piperidine nitrogen and the primary amine at the C4 position can lead to a variety of impurities, making purification a critical and often challenging step.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format to address the common issues encountered during the purification of these valuable derivatives.
Troubleshooting and FAQs
Section 1: Common Issues in Amide and Urea Synthesis
Products derived from the reaction of the 4-amino group of this compound, such as amides and ureas, are frequently synthesized intermediates. Here, we address common purification challenges for these classes of compounds.
Question 1: After my amide coupling reaction, I'm struggling to remove unreacted starting material and coupling reagents by column chromatography. What's going wrong?
Answer: This is a frequent challenge. The polarity of your desired amide product can be very similar to that of the unreacted amine starting material and certain coupling agent byproducts (like HOBt or HATU derivatives). This co-elution makes separation by standard silica gel chromatography difficult.
Troubleshooting Strategy:
-
Aqueous Acid Wash (Acid-Base Extraction): This is the most effective initial step. Before attempting chromatography, perform a liquid-liquid extraction.[3][4][5][6] Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the unreacted basic 4-aminopiperidine starting material, forming a salt that will partition into the aqueous layer.[4][6][7] Your N-acylated, less basic amide product should remain in the organic layer.
-
Base Wash: Following the acid wash, it's good practice to wash the organic layer with a dilute base solution (e.g., saturated aqueous sodium bicarbonate) to remove any acidic impurities, including residual acid from the wash and acidic coupling byproducts.[4]
-
Re-evaluate Chromatography Conditions: After the extraction, if chromatography is still necessary, you may find that the separation has significantly improved. Consider using a less polar solvent system initially to ensure the product remains on the column while highly non-polar impurities are washed away. A gradual increase in the polarity of the eluent should then allow for the clean elution of your product. For particularly stubborn separations, consider alternative stationary phases like alumina.
Question 2: I've synthesized a urea derivative, and I'm observing a significant amount of a symmetrical urea byproduct from my isocyanate starting material. How can I remove this?
Answer: The formation of a symmetrical urea from the reaction of an isocyanate with trace water is a common side reaction. These symmetrical ureas are often crystalline and less soluble than the desired product, which can be leveraged for purification.
Troubleshooting Strategy:
-
Crystallization/Recrystallization: This is often the preferred method for purifying ureas.[8] Attempt to crystallize your desired product from a suitable solvent system. Common solvents for recrystallizing urea derivatives include ethanol, isopropanol, or acetonitrile.[9][10] The less soluble symmetrical urea may precipitate out of a hot solution upon cooling, or you may be able to selectively crystallize your desired product, leaving the impurity in the mother liquor.
-
Solvent Trituration/Slurrying: If a full recrystallization is not feasible, try triturating or slurrying the crude material in a solvent in which the desired product is soluble, but the symmetrical urea byproduct is not. For example, stirring the crude mixture in a solvent like diethyl ether or a mixture of hexane and ethyl acetate may dissolve your product while leaving the symmetrical urea as a solid that can be filtered off.
-
Chromatography as a Last Resort: While possible, chromatographic separation of ureas can be challenging due to their potential for strong interaction with the silica gel. If you must use chromatography, consider deactivating the silica gel with a small amount of triethylamine (0.5-1%) in your eluent to reduce tailing.[11]
Section 2: Challenges with N-Alkylation and Reductive Amination Products
Modifying the piperidine nitrogen introduces another set of potential purification hurdles.
Question 3: My N-alkylation reaction resulted in a mixture of the desired secondary amine, unreacted starting material, and over-alkylated quaternary ammonium salt. How can I isolate my product?
Answer: This is a classic selectivity problem in N-alkylation.[12] The purification strategy will depend on the relative properties of the components in the mixture.
Troubleshooting Strategy:
-
Acid-Base Extraction: As with the amide purification, an initial acid-base extraction can be very effective. A carefully controlled pH during the extraction can sometimes selectively separate the more basic secondary amine product from the less basic starting material. However, this can be challenging to optimize.
-
Column Chromatography with a Modifier: Silica gel chromatography is often the most practical approach here. To prevent the streaking and poor separation often seen with basic amines on silica, add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) is a common choice. Alternatively, a small amount of ammonium hydroxide in the mobile phase can also be effective.
-
Removal of Quaternary Salt: The quaternary ammonium salt is highly polar and will likely remain at the baseline of your TLC plate and the top of your chromatography column. It can also often be removed by dissolving the crude mixture in an organic solvent and washing with water, as the salt will preferentially partition into the aqueous phase.
Question 4: After a reductive amination to introduce a substituent on the 4-amino group, my product is contaminated with residual borohydride reagents. How do I get rid of them?
Answer: Boron-containing byproducts from reagents like sodium triacetoxyborohydride can complicate purification.
Troubleshooting Strategy:
-
Aqueous Workup: A thorough aqueous workup is essential. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (potassium sodium tartrate). This will decompose the excess borohydride reagent and complex with boron salts, facilitating their removal into the aqueous phase during a subsequent extraction.
-
pH Adjustment and Extraction: After quenching, adjust the pH of the aqueous layer to be basic (pH > 9) with NaOH to ensure your amine product is in its free base form. Then, extract your product into an organic solvent like dichloromethane or ethyl acetate. Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.
-
Silica Gel Chromatography: If impurities persist, column chromatography is the next step. As with other amine products, using an eluent containing a small percentage of a base like triethylamine will improve the peak shape and separation.
Section 3: General Purification and Handling FAQs
Question 5: My purified Boc-protected piperidine derivative is an oil, but the literature reports it as a solid. What should I do?
Answer: This is a common occurrence and may not necessarily indicate an impure product.
Troubleshooting Strategy:
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it to room temperature, followed by cooling in an ice bath or refrigerator.[9] Scratching the inside of the flask at the meniscus with a glass rod can sometimes initiate crystallization. Seeding with a small crystal of the desired compound, if available, is also very effective.
-
Solvent Trituration: Dissolve the oil in a small amount of a volatile solvent like dichloromethane, then add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Allow the mixture to stand, and with time, the product may precipitate as a solid.
-
Confirm Purity: Before spending too much time trying to crystallize the oil, confirm its purity by NMR and/or LC-MS. If the compound is pure, it may be that you have isolated an amorphous solid or a different polymorphic form than what is reported. For many applications, a pure oil is perfectly acceptable for use in the next step.
Question 6: My piperidine-containing compound is showing a yellow or brown discoloration. What is the cause and how can I remove it?
Answer: Discoloration in piperidine derivatives is often due to the oxidation of the amine functional groups.[9][13]
Troubleshooting Strategy:
-
Activated Charcoal Treatment: Dissolve the discolored product in a suitable solvent and add a small amount of activated charcoal. Stir the mixture for 15-30 minutes at room temperature, then filter through a pad of Celite to remove the charcoal.[11] The filtrate should be significantly less colored.
-
Recrystallization: For solid compounds, recrystallization is a very effective method for removing colored impurities.[9]
-
Column Chromatography: If the compound is an oil or if recrystallization is not effective, column chromatography can separate the desired product from the colored impurities.
Question 7: I am having trouble with low recovery after column chromatography on silica gel. What are the likely causes?
Answer: Low recovery of basic piperidine derivatives from silica gel chromatography is a common issue.
Troubleshooting Strategy:
-
Irreversible Adsorption: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds. As mentioned previously, adding a basic modifier like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to your eluent can mitigate this by competing for the acidic sites on the silica.[11]
-
Product Decomposition on Silica: Some sensitive compounds can decompose on silica gel. If you suspect this is happening, you can try using a less acidic stationary phase like alumina or a deactivated silica gel. Running the column quickly ("flash" chromatography) also minimizes the contact time between your compound and the stationary phase.
-
Improper Solvent Selection: Ensure that the solvent system you are using is capable of eluting your compound. If the product is too polar for the chosen eluent, it will remain on the column. Always develop a good separation on a TLC plate before committing your entire sample to a column.
Experimental Protocols & Visual Guides
Protocol 1: Standard Acid-Base Extraction for Amide Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Repeat Acid Wash: Repeat the acid wash (steps 2-3) on the organic layer one more time.
-
Base Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Purification Strategy Decision Workflow
Caption: A decision tree for selecting an appropriate purification strategy.
Data Summary Table: Common Chromatography Modifiers
| Modifier | Typical Concentration | Purpose | Target Compound Type |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Neutralizes acidic silica sites, reduces tailing | Basic compounds (amines) |
| Ammonium Hydroxide | 0.5 - 2% (v/v) | Similar to TEA, can be more effective for very basic compounds | Basic compounds (amines) |
| Acetic Acid | 0.5 - 2% (v/v) | Improves peak shape for acidic compounds | Carboxylic acids, phenols |
| Methanol | 1 - 10% (v/v) | Increases polarity of non-polar eluents | General purpose |
References
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acid-Base Extraction. Retrieved from [Link]
- 4-Aminopiperidine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.).
-
Ma, C., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Ekpenyong, M. G. (2018). How to purify the urea bought from market to pure urea? ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride Reactions
Welcome to the technical support center for optimizing reactions with methyl 4-aminopiperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization for this versatile building block. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you might encounter when using this compound.
Issue 1: Low or No Reaction Conversion in N-Acylation Reactions
Question: I am attempting an N-acylation of this compound with an acyl chloride/anhydride, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in N-acylation reactions with this substrate often stems from a combination of factors related to the starting material's nature as a hydrochloride salt and the reaction conditions.
Root Cause Analysis:
-
Acidity of the Starting Material: The primary amine is protonated as a hydrochloride salt. For it to act as a nucleophile, it must be deprotonated to the free amine. An insufficient amount or inappropriate choice of base will result in a low concentration of the reactive free amine.
-
Inadequate Solubility: The salt form of the starting material may have poor solubility in common aprotic organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Reactivity of the Acylating Agent: While acyl chlorides are highly reactive, they can also be prone to hydrolysis or reaction with certain solvents. Acid anhydrides are less reactive and may require a catalyst to proceed efficiently.[1]
Solutions & Optimization Strategies:
-
Base Selection and Stoichiometry:
-
Initial Step: A crucial first step is the in-situ generation of the free amine. This is achieved by adding a suitable base.
-
Recommended Bases: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and can even serve as the solvent.[1]
-
Stoichiometry: A minimum of 2.2 equivalents of the base is recommended. One equivalent is required to neutralize the hydrochloride salt, and a second equivalent is needed to scavenge the acid (e.g., HCl) generated during the acylation reaction. Using a slight excess (e.g., 2.5 equivalents) can be beneficial.
-
-
Solvent Choice for Improved Solubility and Reactivity:
-
Polar Aprotic Solvents: These are generally the preferred choice for N-acylation.[1] They can solvate the ionic intermediates and often provide good solubility for the reactants.
-
Recommended Solvents:
-
Dichloromethane (DCM): A common and effective solvent for these reactions.[2]
-
Acetonitrile (MeCN): Another excellent polar aprotic solvent.[1]
-
N,N-Dimethylformamide (DMF): Can be very effective, particularly if solubility is a major issue, but can be more difficult to remove during workup.[1]
-
Tetrahydrofuran (THF): A viable option, though generally less polar than DCM or MeCN.[2]
-
-
Solvent Screening: If yield remains low, a systematic solvent screen is advisable.
-
-
Catalysis for Less Reactive Acylating Agents:
-
If you are using an acid anhydride, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[1]
-
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolution & Basification: Add anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add triethylamine (2.2-2.5 equiv.) and stir the suspension at room temperature for 15-30 minutes to generate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add the acyl chloride (1.1 equiv.) or acid anhydride (1.1 equiv.) dropwise to the stirred solution. If using an anhydride, add DMAP (0.05 equiv.) before the anhydride.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Yields in Reductive Amination Reactions
Question: I am performing a reductive amination with this compound and a carbonyl compound, but the yield of the desired secondary amine is poor. What could be the problem?
Answer:
Poor yields in reductive amination are often traced back to inefficient imine/enamine formation, suboptimal reducing agent choice, or unfavorable solvent conditions.
Root Cause Analysis:
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound to form an imine or enamine intermediate is a critical, equilibrium-driven step. The hydrochloride salt must first be neutralized. The presence of water can also shift the equilibrium away from the imine.
-
Reducing Agent Reactivity: The choice of reducing agent is crucial. Some reducing agents are too harsh and may reduce the starting carbonyl compound, while others may not be reactive enough to reduce the imine intermediate.
-
Solvent Effects: The solvent plays a role in both the initial condensation and the subsequent reduction.
Solutions & Optimization Strategies:
-
Pre-formation of the Free Amine: As with acylation, begin by neutralizing the hydrochloride salt with a non-nucleophilic base (e.g., TEA, DIPEA) to generate the free amine in situ.
-
Optimizing Imine Formation:
-
Dehydrating Agents: The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards imine formation by removing the water produced.
-
pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine formation, but excess acid will protonate the amine, rendering it non-nucleophilic.
-
-
Selecting the Appropriate Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the iminium ion intermediate.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at acidic pH. However, it is highly toxic.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can be used, but care must be taken as it can also reduce the starting carbonyl compound, especially aldehydes.[4] It is often used after pre-formation of the imine.
-
-
Solvent Selection:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent solvents for reductive aminations using STAB.[3]
-
Methanol (MeOH) or Ethanol (EtOH): Often used with NaBH₄ or NaBH₃CN.[3]
-
Green Solvents: Glycerol has been reported as an effective green solvent for reductive aminations with NaBH₄.[4]
-
Experimental Workflow: Reductive Amination
Caption: Workflow for a typical reductive amination reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction type. However, for many common transformations like N-acylations and reductive aminations, dichloromethane (DCM) is an excellent starting point. It offers a good balance of being a polar aprotic solvent that can facilitate many reactions without being overly difficult to remove. For reactions where solubility of the salt is a significant issue, N,N-dimethylformamide (DMF) may be a better choice, though its high boiling point can complicate product isolation.[1]
Q2: My reaction is sluggish in DCM. What are my options?
A2: If a reaction is slow in DCM, consider the following:
-
Increase Polarity: Switch to a more polar aprotic solvent like acetonitrile (MeCN) or DMF. The rate of nucleophilic substitution reactions can be significantly influenced by solvent polarity.[5][6]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of the potential for side reactions or degradation of starting materials or products. For example, in an N-acylation with propionyl chloride in chlorobenzene, excessive heat (100-120 °C) led to decomposition.[7]
-
Use a Catalyst: For certain reactions, such as acylations with anhydrides, a catalyst like DMAP is essential.[1]
Q3: Can I use protic solvents like methanol or ethanol?
A3: Protic solvents can be used in specific cases, but their application requires careful consideration.
-
Reductive Amination: Methanol and ethanol are commonly used as solvents for reductive aminations employing sodium borohydride.[3]
-
N-Acylation: Protic solvents are generally not recommended for N-acylations with highly reactive acylating agents like acyl chlorides. These reagents can react with the solvent (e.g., solvolysis), consuming the reagent and reducing the yield of the desired product.[2]
Q4: How does the choice of solvent affect nucleophilic aromatic substitution (SNAr) reactions with this amine?
A4: For SNAr reactions, solvent effects are pronounced. The reaction proceeds through a charged intermediate (Meisenheimer complex). Polar solvents are crucial for stabilizing this intermediate and accelerating the reaction.
-
Polar Aprotic Solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are highly effective as they can stabilize the charged intermediate without strongly solvating the amine nucleophile, thus preserving its reactivity.[8]
-
Polar Protic Solvents: While they can stabilize the intermediate, they can also solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction.[9]
Q5: Are there any "green" solvent alternatives for these reactions?
A5: Yes, the development of more environmentally friendly protocols is an active area of research. For reductive aminations, glycerol has been successfully used as a recyclable and biodegradable solvent in conjunction with sodium borohydride.[4] For N-acylations, some protocols have been developed under solvent-free conditions or in water, although this is highly dependent on the specific substrates.[10]
III. Data Summary: Solvent Properties
The following table summarizes the properties of commonly used solvents to aid in your selection process.
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Type | Common Applications |
| Dichloromethane | DCM | 9.1 | Polar Aprotic | N-Acylation, Reductive Amination |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | N-Acylation, SNAr |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | N-Acylation, SNAr, Cases of poor solubility |
| Tetrahydrofuran | THF | 7.6 | Aprotic | N-Acylation, General Purpose |
| Methanol | MeOH | 32.7 | Polar Protic | Reductive Amination (with NaBH₄) |
| Ethanol | EtOH | 24.6 | Polar Protic | Reductive Amination (with NaBH₄) |
| Glycerol | - | 42.5 | Polar Protic | Green Reductive Amination |
IV. Logical Relationships in Solvent Selection
The choice of solvent is not arbitrary but is governed by the mechanism of the reaction being performed. The following diagram illustrates the decision-making process for solvent selection based on reaction type.
Caption: Decision tree for solvent selection based on reaction type.
V. References
-
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]
-
Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. Available at: [Link]
-
Methyl 4-aminopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink. Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. Available at:
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Institutes of Health. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. National Institutes of Health. Available at: [Link]
-
Challenging reductive amination. Reddit. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry Research. Available at: [Link]
-
Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. LookChem. Available at: [Link]
-
4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Preventing Dimer Formation with Methyl 4-aminopiperidine-1-carboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of methyl 4-aminopiperidine-1-carboxylate hydrochloride. Our focus is to address a common and critical challenge encountered during synthesis: the prevention of unwanted dimer formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent and the dimerization side reaction.
Q1: What is this compound and what is its primary application?
This compound is a bifunctional synthetic building block. It features a piperidine core, which is a common scaffold in medicinal chemistry. The molecule has two key nitrogen atoms:
-
N1 Position: A secondary amine protected as a methyl carbamate. This group is generally stable and non-nucleophilic under standard amide coupling conditions.[1][2]
-
C4 Position: A primary amine, which is the key reactive site for nucleophilic attack in reactions like amide bond formation.[3]
The compound is supplied as a hydrochloride salt , meaning the primary amine at the C4 position is protonated to form an ammonium salt (R-NH₃⁺ Cl⁻).[4][5][6] This salt form enhances the compound's stability and shelf-life. It is widely used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Q2: What is dimer formation in this context, and why does it happen?
Dimer formation is an undesired self-coupling reaction where two molecules of methyl 4-aminopiperidine-1-carboxylate react with each other. The primary amine of one molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl carbamate on a second molecule. This results in the formation of a stable urea linkage, creating a symmetrical dimer and consuming your starting material.
This side reaction is a classic example of competing pathways in bifunctional molecules. For your desired product to form, the amine must react with your intended electrophile (e.g., an activated carboxylic acid). If conditions allow the amine to react with another molecule of itself, dimerization will occur.
Q3: How does the hydrochloride salt form impact the reagent's reactivity?
The hydrochloride salt form is crucial for preventing premature reactions. The primary amine is protonated to an ammonium ion (R-NH₃⁺).[4][6] In this state, the lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering the amine non-nucleophilic .[5][7] This effectively "protects" the amine, preventing it from reacting, including with itself, while in storage or during the initial phases of a reaction setup.
To make the amine reactive for your desired synthesis, a base must be added to deprotonate the ammonium salt and liberate the free, nucleophilic primary amine (R-NH₂).[7] The controlled timing and amount of this deprotonation step is the single most important factor in preventing dimer formation.
Part 2: Troubleshooting Guide for Amide Coupling Reactions
This section provides a structured approach to diagnosing and solving dimerization issues during a typical amide bond formation reaction.
Issue: Significant dimer byproduct (>5%) is detected by LC-MS or NMR analysis.
This is the most common problem encountered. The root cause is almost always an excessive concentration of the reactive, free-amine form of the piperidine building block in the reaction mixture before it can be consumed by the desired reaction partner.
Solution 1: Optimize Base Stoichiometry and Selection
The goal is to generate the free amine in situ without creating a large excess that can dimerize.
-
Causality: Using a large excess of base (e.g., >1.5 equivalents) will deprotonate all the hydrochloride salt immediately, creating a high concentration of the nucleophilic free amine. If the coupling reaction is not instantaneous, this free amine will find another molecule of its kind to react with.
-
Recommendation: Use a slight excess of a non-nucleophilic tertiary amine base, typically 1.05 to 1.1 equivalents relative to the this compound. This ensures complete deprotonation without leaving a large amount of unreacted base, which can sometimes cause other side reactions.
| Base | pKa (Conjugate Acid) | Properties | Recommendation |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered, non-nucleophilic. The standard choice for most peptide couplings. | Highly Recommended |
| TEA (Triethylamine) | ~10.7 | Less sterically hindered than DIPEA, can sometimes act as a nucleophile itself. | Use with caution. |
| NMM (N-Methylmorpholine) | ~7.4 | A weaker base, may result in incomplete deprotonation and a sluggish primary reaction. | Generally not recommended unless racemization is a major concern with the acid partner.[8] |
Solution 2: Implement the Correct Order of Reagent Addition
This is a critical, protocol-level solution that minimizes the "lifetime" of the free amine in the reaction vessel.
-
Causality: If you pre-mix the amine hydrochloride with base and let it stir before the activated carboxylic acid is ready, you are essentially creating a solution of the reactive free amine, maximizing the opportunity for dimerization.
-
Recommendation: Always activate the carboxylic acid first. The free amine should only be generated in the presence of the highly reactive species it is meant to react with.
-
In a clean, dry, and inert (N₂) atmosphere flask, dissolve the Carboxylic Acid (1.0 eq.) and HATU (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Stir the mixture for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
Add the This compound (1.0 eq.) to the activated mixture as a solid or in a minimal amount of solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly, dropwise , add the DIPEA (1.05 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by LC-MS until completion.
Solution 3: Adjust Reaction Concentration
-
Causality: Dimerization is a bimolecular reaction (two molecules of the amine starting material must collide). The rate of a bimolecular reaction is more sensitive to concentration than a pseudo-first-order reaction (your desired coupling). Therefore, higher concentrations will disproportionately favor dimerization.
-
Recommendation: Run the reaction under more dilute conditions. While this may slightly slow the desired reaction, it will significantly suppress the dimerization side reaction.
| Concentration Range | Expected Outcome |
| > 0.5 M | High risk of dimerization. |
| 0.1 - 0.2 M | Moderate risk, often a starting point. |
| < 0.1 M | Recommended for minimizing dimerization. |
Solution 4: Select a High-Efficiency Coupling Reagent
-
Causality: The faster and more efficient the coupling reagent, the more rapidly the activated carboxylic acid is formed and consumed by the desired amine, leaving less time for the amine to dimerize.[9] Slower or less potent reagents can allow the free amine to persist for longer.
-
Recommendation: Use a modern uronium/aminium or phosphonium salt coupling reagent.
| Reagent Class | Examples | Performance |
| Uronium/Aminium | HATU, HCTU, HBTU | Excellent. Very fast reaction times and high efficiency. HATU is often considered the gold standard for preventing side reactions.[9][10] |
| Phosphonium | PyBOP, PyAOP | Very Good. Highly effective, though byproducts can sometimes be more difficult to remove than those from uronium salts.[10][11] |
| Carbodiimide | DCC, EDC, DIC | Good, but requires an additive. Must be used with an additive like HOBt or Oxyma to increase efficiency and reduce side reactions.[8][11][12] Without an additive, activation can be slow, increasing dimer risk. |
Part 3: Advanced FAQs
Q4: My carboxylic acid is very sterically hindered. Dimerization is still a problem even after following the guide. What else can I do?
A sterically hindered or electronically deactivated carboxylic acid will slow down the desired coupling reaction, giving the free amine more time to dimerize. In this challenging scenario:
-
Switch to a stronger coupling reagent: If you are using HBTU, switch to HATU or COMU, which are known to be more effective for difficult couplings.
-
Increase Temperature (Carefully): While low temperature is recommended initially, a very slow desired reaction may benefit from a slight increase in temperature after the initial addition at 0°C is complete. Try letting the reaction stir at room temperature for a longer period. Avoid heating unless absolutely necessary, as this will also accelerate dimerization.
-
Use a pseudo-high dilution technique: Set up a syringe pump to slowly add a solution of the amine hydrochloride and base together into the solution of the pre-activated carboxylic acid over several hours. This maintains a very low instantaneous concentration of the free amine, strongly disfavoring dimerization.
Q5: How can I reliably detect and quantify the dimer?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method. You will see your starting materials, your desired product, and any byproducts. The dimer will have a mass corresponding to (2 * Mass of Monomer) - Mass of CH₃OH. Its retention time will likely be significantly different from the monomer.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In the crude reaction mixture, you may see a new set of piperidine peaks corresponding to the symmetrical dimer. The disappearance of the methyl singlet from the carbamate (-COOCH₃) and the appearance of a new N-H peak for the urea are key indicators.
-
TLC (Thin-Layer Chromatography): The dimer will likely have a different Rf value than the starting material and product. This can be a quick way to check for the presence of a major byproduct.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Samanta, I. (n.d.). Protection for the AMINE.pptx. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. (2013).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine?[Link]
-
Hope, D. B., Horncastle, K. C., & Aplin, R. T. (1967). The dimerization of Δ1-piperidine-2-carboxylic acid. PMC - NIH. [Link]
-
PubMed. (1967). The dimerization of delta-1-piperidine-2-carboxylic acid. [Link]
-
Purdue University. (n.d.). Amines. [Link]
-
NIH. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. [Link]
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. [Link]
-
YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
-
MDPI. (n.d.). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. [Link]
-
PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. [Link]
-
NIH. (n.d.). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]
-
PMC - PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. quora.com [quora.com]
- 5. Amines, [chemed.chem.purdue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
- 12. hepatochem.com [hepatochem.com]
Technical Support Center: Deprotection of Methyl 4-Aminopiperidine-1-carboxylate Derivatives
Welcome to the technical support center for the deprotection of methyl 4-aminopiperidine-1-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the N-methylcarbamate protecting group from these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Methyl Carbamate Deprotection
Methyl 4-aminopiperidine-1-carboxylate and its analogs are crucial building blocks in medicinal chemistry. The N-methylcarbamate group, while a robust protecting group, can present unique challenges during its removal. Unlike the more common Boc or Cbz groups, methyl carbamates are generally more stable and require specific, sometimes harsh, conditions for cleavage. The presence of other functional groups, such as the 4-amino and 4-carboxylate moieties, adds a layer of complexity, demanding careful selection of deprotection strategies to avoid unwanted side reactions.
This guide will explore the common hurdles you may face, from incomplete reactions to unexpected byproducts, and provide logical, field-proven solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you might be observing in your experiments.
Issue 1: Incomplete Deprotection or Sluggish Reaction
Question: I am observing a significant amount of starting material even after prolonged reaction times. What could be the cause and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is the most frequent challenge. The stability of the methyl carbamate often requires forcing conditions. Here’s a breakdown of potential causes and solutions based on the chosen method:
Potential Causes & Solutions:
-
For Basic Hydrolysis (e.g., NaOH, KOH):
-
Insufficient Base or Water: The hydrolysis of the carbamate is often slow in biphasic systems or with substoichiometric amounts of water.
-
Solution: Increase the concentration of the aqueous base (e.g., from 1M to 6M NaOH) and ensure vigorous stirring to improve phase mixing. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be beneficial.
-
-
Low Temperature: The activation energy for carbamate hydrolysis can be high.
-
Solution: Increase the reaction temperature. Refluxing in a mixture of an alcohol (like ethanol) and aqueous base is a common strategy.[1]
-
-
-
For Acidic Hydrolysis (e.g., HCl, H₂SO₄):
-
Insufficient Acid Strength or Concentration: Concentrated mineral acids are typically required.
-
Solution: Use a strong, concentrated acid like 6M HCl or even concentrated H₂SO₄. Refluxing is often necessary. Be mindful that the exocyclic 4-amino group will also be protonated under these conditions.
-
-
Reversibility: While generally driven to completion by the decarboxylation of the resulting carbamic acid, ensuring complete protonation of the nitrogen is key.
-
Solution: Use a significant excess of acid to ensure all basic sites are protonated, which can facilitate the hydrolysis.
-
-
-
For Nucleophilic Cleavage (e.g., 2-Mercaptoethanol): [2][3][4]
-
Inactive Base or Nucleophile: The thiol requires activation by a suitable base (e.g., K₃PO₄) to act as a potent nucleophile.
-
Solution: Ensure the base is anhydrous and of high quality. Use a polar aprotic solvent like DMAc or DMF to enhance the nucleophilicity of the thiolate.[3]
-
-
Insufficient Temperature: The Sₙ2 attack on the methyl group requires thermal energy.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting Decision Tree for Incomplete Deprotection.
Issue 2: Formation of Side Products
Question: My reaction mixture is complex, and I'm isolating byproducts along with my desired 4-aminopiperidine-4-carboxylate. What are these and how can I prevent their formation?
Answer:
The presence of multiple functional groups makes this substrate susceptible to various side reactions.
Common Side Products and Prevention Strategies:
| Side Product | Probable Cause | Prevention Strategy |
| Hydrolysis of 4-Carboxylate Ester | Harsh basic conditions (e.g., strong NaOH/KOH at high temperatures). | Opt for milder deprotection methods like nucleophilic cleavage with 2-mercaptoethanol or TMSI.[2][3][4][5] If basic hydrolysis is necessary, use a weaker base like K₂CO₃ or limit the reaction time and temperature. |
| N-Methylation of 4-Amino Group | Under certain nucleophilic or basic conditions, the cleaved methyl group (or a methylating byproduct) can alkylate the primary 4-amino group. | This is less common but can occur. Using a large excess of the nucleophilic deprotecting agent can help trap the methyl group. Acidic conditions, which protonate the 4-amino group, will prevent this. |
| Dimerization/Polymerization | If the deprotection is performed under conditions that also activate the 4-carboxylate (e.g., in the presence of coupling agents), intermolecular amide bond formation can occur. | Ensure that no activating agents are present during the deprotection step. Workup should be designed to isolate the free amine promptly. |
Issue 3: Difficult Product Isolation and Purification
Question: My product is highly water-soluble, making extraction from aqueous workups inefficient. How can I improve my isolation procedure?
Answer:
The final product, a diamine, is often a polar and water-soluble salt (after acidic workup) or free base.
Tips for Efficient Isolation:
-
Basify and Extract: After the reaction, if an acidic workup was used, carefully basify the aqueous layer with a strong base (e.g., NaOH pellets or 50% aqueous solution) to a pH > 12, keeping the solution cool. This will generate the free base, which is more soluble in organic solvents.
-
Use More Polar Solvents for Extraction: Instead of diethyl ether or hexanes, use solvents like dichloromethane (DCM), chloroform, or a mixture of DCM/isopropanol (e.g., 9:1) for extraction. Multiple extractions (5-10 times) may be necessary.
-
Salt Saturation: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction. This will decrease the solubility of your product in the aqueous phase and drive it into the organic layer.
-
Solvent Evaporation: If your product is a salt (e.g., hydrochloride), you can evaporate the aqueous acidic solution to dryness to obtain the crude salt, which can then be purified.
-
Purification:
-
Crystallization: The hydrochloride or hydrobromide salt of the product can often be crystallized from solvent systems like ethanol/ether.
-
Chromatography: If chromatography is necessary, using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/DCM) can prevent streaking and improve separation.
-
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is the best starting point for my methyl 4-aminopiperidine-1-carboxylate derivative?
For a first attempt, a nucleophilic cleavage method, such as using 2-mercaptoethanol with K₃PO₄ in DMAc, is often a good choice.[2][3][4] It proceeds under non-hydrolytic conditions, which can preserve the 4-carboxylate ester, and is generally effective for methyl carbamates. If this fails, or if your substrate is sensitive to nucleophiles, then traditional acidic or basic hydrolysis would be the next methods to explore.
Q2: How can I monitor the progress of the deprotection reaction?
-
Thin Layer Chromatography (TLC): This is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% methanol in DCM with 1% NH₄OH). The product, being more polar, should have a lower Rf value. Staining with ninhydrin is effective for visualizing the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive way to track the disappearance of the starting material mass and the appearance of the product mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a small aliquot from the reaction can show the disappearance of the N-CO₂Me singlet (typically around 3.7 ppm) and the appearance of new signals corresponding to the deprotected piperidine ring protons.
Q3: My substrate also has a Boc-protected amine. Can I selectively deprotect the methyl carbamate?
This is challenging as many conditions that cleave methyl carbamates will also affect a Boc group.
-
Acidic conditions (e.g., HCl, TFA) will remove the Boc group much more readily than the methyl carbamate.
-
Nucleophilic conditions (e.g., 2-mercaptoethanol) are more likely to be selective for the methyl carbamate, as the Boc group is sterically hindered and lacks a good site for Sₙ2 attack. This would be the recommended approach to attempt selective deprotection.[2][3][4]
Q4: Can I use TMSI for this deprotection?
Yes, trimethylsilyl iodide (TMSI) is a classic reagent for cleaving carbamates, including methyl carbamates.[5] It works by forming a silyl carbamate intermediate, which then decomposes. However, be aware that TMSI is highly reactive and moisture-sensitive. The reaction can also generate methyl iodide, which could potentially alkylate the 4-amino group. The reaction is typically run in an aprotic solvent like acetonitrile or DCM.[5]
Experimental Protocols
Protocol 1: Nucleophilic Deprotection using 2-Mercaptoethanol
This protocol is adapted from Scattolin, T. et al., Org. Lett. 2022, 24, 3736-3740.[3]
Mechanism Overview:
The reaction proceeds via an Sₙ2 attack of the thiolate anion (formed from 2-mercaptoethanol and a base) on the methyl group of the carbamate. This cleaves the methyl-oxygen bond, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.
Caption: Sₙ2-based nucleophilic deprotection mechanism.
Procedure:
-
Reaction Setup: To a suspension of the methyl 4-aminopiperidine-1-carboxylate derivative (1.0 equiv) and potassium phosphate tribasic (K₃PO₄, 4.0 equiv) in N,N-dimethylacetamide (DMAc, to make a 0.25 M solution of the substrate), add 2-mercaptoethanol (2.0 equiv).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Stir the reaction mixture at 75°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Extract the aqueous phase with DCM (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography (e.g., using a gradient of 0-10% MeOH in DCM with 0.5% triethylamine) or by crystallization of a suitable salt.
Protocol 2: Deprotection by Basic Hydrolysis
Procedure:
-
Reaction Setup: Dissolve the methyl 4-aminopiperidine-1-carboxylate derivative (1.0 equiv) in ethanol or methanol (approx. 0.2-0.5 M).
-
Add Base: Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 equiv in water, to make a final concentration of 2-6 M).
-
Heating: Heat the mixture to reflux (typically 80-100°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the alcohol solvent.
-
Dilute the remaining aqueous residue with water.
-
Extract with DCM or ethyl acetate to remove any non-polar impurities.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the aqueous layer multiple times (5-10x) with a 9:1 mixture of DCM:isopropanol.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude free amine.
-
-
Purification: The product can be purified as the free base by chromatography or converted to a salt (e.g., by adding HCl in ether) and purified by crystallization.
References
-
Zhou, X.-J., & Huang, Z.-Z. (1989). THE DEPROTECTION OF METHYL CARBAMATES BY SODIUM HYDROGEN TELLURIDE. Synthetic Communications, 19(7-8), 1347-1349. [Link]
-
Zhou, X.-J., & Huang, Z.-Z. (1989). THE DEPROTECTION OF METHYL CARBAMATES BY SODIUM HYDROGEN TELLURIDE. Synthetic Communications, 19(7-8), 1347-1349. [Link]
-
Wipf, P., & Lynch, S. M. (2003). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic Letters, 5(8), 1155–1158. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
-
ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
-
Katritzky, A. R., et al. (2004). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Journal of Organic Chemistry, 69(2), 437-440. [Link]
- Gaucher, B., et al. (2004). Enzymatic deprotection of amines and hydroxides.
-
Chen, C.-C., et al. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 6(40), 26268–26276. [Link]
-
PubChem. (n.d.). Methyl Carbamate. National Center for Biotechnology Information. [Link]
- Weller, H. N., et al. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Figshare. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl iodide. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018). CN108017573B.
-
Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]
-
Lee, I., Kim, C. K., & Lee, B. C. (1987). Theoretical studies on the acid hydrolysis of methyl carbamate. Journal of Computational Chemistry, 8(6), 794–800. [Link]
-
Shobha, D., & Kasturi, T. R. (1992). Sodium hydrogen telluride - An efficient reagent for deblocking of aryl ethyl carbonates. Synthetic Communications, 22(12), 1795-1801. [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(2), 615–636. [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(2), 615–636. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3348. [Link]
- Piperazine carbamates and methods of making and using same. (2016). WO2016149401A2.
-
PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]
-
Costa, J. S., et al. (2015). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 44(28), 12611–12619. [Link]
- Method for the fmoc group cleavage. (2022). EP4011901A1.
-
Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1471. [Link]
Sources
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stability and Handling of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride in Basic Media
Introduction
Methyl 4-aminopiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development, frequently utilized for introducing a 4-aminopiperidine scaffold into target molecules.[1][2] It provides a primary amine for derivatization and a carbamate-protected ring nitrogen. The compound is typically supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics. However, the very nature of its utility—requiring the deprotonation of the primary amine to engage in nucleophilic reactions—introduces a significant stability challenge. The basic conditions necessary for reaction can simultaneously promote the degradation of the N-methoxycarbonyl (N-Moc) protecting group.
This guide provides an in-depth analysis of the stability issues, troubleshooting strategies for common experimental problems, and best-practice protocols to maximize reaction success while minimizing degradation.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental chemical principles governing the stability of methyl 4-aminopiperidine-1-carboxylate under basic conditions.
Q1: Why is methyl 4-aminopiperidine-1-carboxylate hydrochloride so sensitive to basic conditions?
A1: The instability arises from two competing degradation pathways that are initiated upon neutralization of the hydrochloride salt and deprotonation of the primary amine. The resulting free amine is a potent nucleophile that can induce degradation. The two primary mechanisms are:
-
Base-Catalyzed Hydrolysis: The methyl carbamate functional group is susceptible to hydrolysis under basic conditions. Hydroxide ions or other basic species can attack the electrophilic carbonyl carbon, leading to the cleavage of the carbamate bond. This process ultimately yields the unprotected 4-aminopiperidine, methanol, and carbon dioxide. Carbamates are generally more stable than esters but will hydrolyze under sufficiently basic conditions.[3][4]
-
Intramolecular Cyclization: Once the 4-amino group is deprotonated, it becomes a tethered nucleophile. It is spatially positioned to attack the carbonyl carbon of the carbamate on the same molecule. This intramolecular reaction forms a stable, six-membered cyclic urea derivative (1,3-diazaspiro[4.5]decan-2-one), effectively and irreversibly consuming the starting material. This type of intramolecular cyclization is a known pathway for related structures.[5]
The interplay between your desired intermolecular reaction and these intramolecular/hydrolytic degradation pathways determines the success of your experiment.
Diagram: Degradation Pathways
Caption: Key reaction pathways upon basification.
Q2: What are the primary degradation products and how can I detect them?
A2: The main degradation products are 4-aminopiperidine (from hydrolysis) and 1,3-diazaspiro[4.5]decan-2-one (from cyclization).
-
Detection Methods:
-
Thin-Layer Chromatography (TLC): Degradation products will often appear as new, more polar spots compared to your starting material or desired product. Staining with ninhydrin can be useful, as both the starting material and the 4-aminopiperidine hydrolysis product have primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective tool. You can monitor the disappearance of your starting material (m/z = 159.1 for [M+H]⁺) and the appearance of the degradation products.
-
Hydrolysis Product (4-aminopiperidine): [M+H]⁺ = 101.1
-
Cyclization Product (Cyclic Urea): [M+H]⁺ = 127.1 (loss of methanol)
-
-
Q3: Which experimental factors have the greatest impact on the rate of degradation?
A3: Several factors can accelerate the degradation of your starting material:
-
Temperature: Increased temperature significantly accelerates both hydrolysis and intramolecular cyclization. Reactions should be run at the lowest effective temperature.
-
Base Strength & Type: Strong, nucleophilic bases (e.g., NaOH, KOH) can directly attack the carbamate and promote rapid hydrolysis. Sterically hindered, non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are preferred as they primarily serve to deprotonate the amine without directly attacking the carbamate.
-
Reaction Time: The longer the free amine is present in solution, the greater the opportunity for degradation.
-
Solvent: Protic solvents, especially water, can participate in and accelerate the hydrolysis pathway.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Starting Material Degradation: The compound degraded before it could react with your electrophile. 2. Insufficient Base: The hydrochloride salt was not fully neutralized, preventing the formation of the nucleophilic free amine. | 1. Optimize Order of Addition: Add the base last and slowly to a cooled solution (0 °C or below) of the hydrochloride salt and your reaction partner. This minimizes the time the free amine is "waiting" to react. 2. Use Appropriate Stoichiometry: Use at least 1.1 equivalents of base to neutralize the HCl salt, and an additional equivalent if your reaction generates acid. 3. Confirm Free Amine Presence: Immediately after adding the base, take a sample for LC-MS analysis to confirm that the free amine has been generated before proceeding or warming the reaction. |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Formation of Degradation Products: The reaction conditions (e.g., high temperature, prolonged time) favored degradation alongside product formation. | 1. Analyze Side Products: Use LC-MS to check for the characteristic masses of the hydrolysis (m/z=101.1) and cyclization (m/z=127.1) products. 2. Lower Reaction Temperature: Repeat the reaction starting at 0 °C or even -20 °C. Only warm if absolutely necessary and monitor closely. 3. Reduce Reaction Time: Monitor the reaction closely by TLC/LC-MS and quench it as soon as the desired product formation has plateaued. |
| Inconsistent Results Between Batches | 1. Variable Moisture: Trace water in solvents or reagents can lead to inconsistent rates of hydrolysis. 2. Temperature Fluctuations: Poor temperature control can lead to runaway degradation. | 1. Use Anhydrous Solvents: Use freshly dried solvents to minimize the hydrolysis pathway. 2. Maintain Strict Temperature Control: Use an ice bath or cryocooler to maintain a consistent, low temperature, especially during the addition of base. |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Section 3: Recommended Experimental Protocols
Adherence to a carefully planned protocol is critical for success.
Protocol 3.1: General Procedure for In-Situ Liberation and Reaction
This protocol is designed for a generic N-acylation reaction and should be adapted for other electrophiles.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to create a stirrable slurry. Add your electrophile (e.g., acid chloride, 1.05 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Allow the mixture to stir for 5-10 minutes to thermally equilibrate.
-
Base Addition (Critical Step): Slowly, add diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq) dropwise over 5-10 minutes. The mixture should become a clear solution.
-
Causality Note: Adding the base slowly to the cooled mixture containing the electrophile ensures that the freshly generated, nucleophilic free amine reacts preferentially with the electrophile rather than degrading. DIPEA is preferred due to its steric bulk, which makes it less nucleophilic than TEA.
-
-
Initial Monitoring: Immediately after the base addition is complete, withdraw a small aliquot, quench it with a drop of water, and inject it into the LC-MS. Verify the consumption of the starting material and the appearance of the desired product mass.
-
Reaction Progress: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS every 30 minutes.
-
Warming (If Necessary): If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Continue to monitor. Avoid heating unless absolutely necessary.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution, and proceed with a standard extractive workup.
Section 4: References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
ResearchGate. (N.D.). Mechanism of base-induced hydrolysis of carbamates. [Link]
-
Royal Society of Chemistry. (N.D.). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. [Link]
-
ResearchGate. (N.D.). Carbamate base-catalyzed hydrolysis mechanisms. [Link]
-
Madu, C., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(7), 655-660. [Link]
-
An, H., et al. (2001). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters, 42(31), 5249-5251. [Link]
-
Re-Po, S., et al. (1997). Prodrug Strategies Based on Intramolecular Cyclization Reactions. Journal of Pharmaceutical Sciences, 86(7), 765-7. [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Workup Procedures for Reactions with Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with methyl 4-aminopiperidine-1-carboxylate hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the workup of reactions involving this versatile building block. Our goal is to equip you with the scientific rationale and practical steps necessary to optimize your reaction workups, ensuring high purity and yield of your target compounds.
Core Concepts: Understanding the Chemistry of the Workup
This compound possesses two key functional groups that dictate its behavior during reaction workups: a primary amine and a methyl carbamate. The primary amine is basic, with a predicted pKa of approximately 10.37, and is present as a hydrochloride salt.[1] This salt form renders the molecule highly soluble in aqueous solutions and generally insoluble in many common organic solvents.[2] The methyl carbamate group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
The central principle of a successful workup for reactions involving this reagent is the selective manipulation of the amine's protonation state to facilitate its separation from the desired product and other reaction components.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the workup of reactions with this compound.
FAQ 1: My desired product is neutral, but I'm struggling to remove the unreacted starting material and amine-related byproducts.
Answer: This is a common challenge stemming from the high water solubility of the hydrochloride salt. A standard aqueous workup may not be sufficient to remove all amine-containing impurities.
Troubleshooting Protocol:
-
Initial Aqueous Wash: Begin by quenching the reaction mixture with water or a suitable aqueous solution. Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: To remove any remaining basic impurities, including the unreacted starting material, wash the organic layer with a dilute acidic solution, such as 1 M HCl.[3][4] The protonated amine will partition into the aqueous layer.[3]
-
Basification and Back-Extraction (Optional): If your product has some solubility in the acidic aqueous layer, you can neutralize this layer with a base (e.g., NaOH, NaHCO₃) and back-extract with an organic solvent to recover any dissolved product.
-
Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain your crude product, which should now be significantly enriched.
FAQ 2: I've performed a reductive amination, and my product is also a basic amine. How can I separate it from the starting amine?
Answer: When both the starting material and the product are basic, a simple acid wash is not selective. In this scenario, chromatographic purification is typically the most effective method.
Troubleshooting & Optimization:
-
Column Chromatography:
-
Normal Phase (Silica Gel): Amines can streak on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (typically 0.1-1%).[5] A common eluent system would be a gradient of methanol in dichloromethane with a constant small percentage of triethylamine.
-
Reverse Phase: Reverse phase chromatography can also be effective, particularly for more polar compounds.[5]
-
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of your reaction can minimize the amount of unreacted starting amine. Using a slight excess of the carbonyl compound can help drive the reaction to completion.
FAQ 3: During my amide coupling reaction, I'm observing the formation of a water-soluble byproduct that is difficult to remove.
Answer: In amide coupling reactions using reagents like EDC or HATU, water-soluble byproducts such as ureas or salts are often formed.[6] These can be challenging to separate from the highly water-soluble starting amine hydrochloride.
Troubleshooting Protocol:
-
Initial Quench and Extraction: After the reaction is complete, quench with water and extract your product into an organic solvent.
-
Aqueous Washes: Perform multiple washes with water to remove the bulk of the water-soluble byproducts.
-
Dilute Acid Wash: Wash the organic layer with dilute HCl to remove the unreacted starting amine.
-
Dilute Base Wash: If your product is stable to base, a wash with a dilute base like sodium bicarbonate can help remove any acidic byproducts from the coupling reagents.
-
Crystallization/Precipitation: If your product is a solid, consider crystallization from a suitable solvent system to purify it from any remaining impurities. For some amine products, precipitating them as a hydrochloride salt by adding HCl in an organic solvent like ether or dioxane can be an effective purification strategy.[5]
Workflow for Workup Procedure Selection
The choice of workup procedure depends heavily on the nature of your product. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a workup procedure.
Experimental Protocols
Protocol 1: General Workup for a Neutral Product
This protocol is suitable for reactions such as N-acylations or sulfonations where the final product is neutral.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water. Transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Acid Wash: Wash the organic layer with 1 M HCl (2 x volume of the organic layer). This will remove the unreacted methyl 4-aminopiperidine-1-carboxylate.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.
Quantitative Data Summary
| Reagent/Product Property | Value | Source |
| Methyl 4-aminopiperidine-1-carboxylate Molecular Weight | 158.20 g/mol | [7] |
| 4-Aminopiperidine pKa (predicted) | 10.37 ± 0.20 | [1] |
Visualization of Key Chemical Transformations
The following diagram illustrates the key acid-base chemistry involved in the workup.
Caption: Partitioning of amines between organic and acidic aqueous phases.
References
-
LookChem. 4-Aminopiperidine. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
PubChem. Methyl 4-aminopiperidine-1-carboxylate. [Link]
-
Reddit. r/Chempros: Amine workup. [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
-
PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
Reddit. r/chemhelp: Does piperidine work in reductive amination like this?[Link]
-
PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]
-
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
PharmaCompass. 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubChem. 4-Amino-1-methylpiperidine-4-carboxylic acid. [Link]
-
PubChem. 4-Amino-1-methylpiperidine. [Link]
-
PubChem. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). [Link]
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- 6. Amide Synthesis [fishersci.co.uk]
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Validation & Comparative
A Technical Guide to the Comparative Reactivity of Substituted Aminopiperidines: A Focus on Methyl 4-Aminopiperidine-1-carboxylate
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The reactivity of substituted piperidines, particularly aminopiperidines, is a critical parameter that dictates their utility in drug discovery and development. This guide provides an in-depth comparison of the reactivity of methyl 4-aminopiperidine-1-carboxylate with its positional isomers, the 2-amino and 3-amino analogues. We will explore the nuanced interplay of electronic and steric effects on their nucleophilicity in two fundamental reactions: N-acylation and N-alkylation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of Aminopiperidines in Drug Design
The strategic incorporation of the aminopiperidine moiety into drug candidates can significantly influence their pharmacological and pharmacokinetic profiles. The exocyclic primary amino group serves as a versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR). However, the reactivity of this amino group is not constant across different isomers; it is profoundly influenced by its position on the piperidine ring and the nature of the substituent on the ring nitrogen.
In this guide, we focus on N-Boc protected methyl aminopiperidine-1-carboxylates, a common class of intermediates in pharmaceutical synthesis. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen modulates the overall electronic properties of the molecule, which in turn affects the nucleophilicity of the exocyclic amino group. Understanding the relative reactivity of the 4-amino, 3-amino, and 2-amino isomers is paramount for efficient reaction design, optimization of yields, and prediction of potential side reactions.
Physicochemical Properties: The Foundation of Reactivity
The nucleophilicity of an amine is primarily governed by two factors: its basicity (the availability of the lone pair of electrons) and the steric hindrance around the nitrogen atom.
Basicity (pKa) of the Exocyclic Amino Group
The basicity of the exocyclic amino group is a direct measure of its proton-accepting ability and a strong indicator of its nucleophilicity. The pKa of the conjugate acid of the amine is a convenient metric for this property, with a higher pKa indicating a stronger base. The electron-withdrawing nature of the N-Boc carbamate group is expected to decrease the basicity of the exocyclic amino group compared to an unprotected aminopiperidine.
| Compound | Structure | Predicted pKa of Conjugate Acid |
| Methyl 4-aminopiperidine-1-carboxylate | ![]() | ~9.0-10.0 (estimated) |
| Methyl 3-aminopiperidine-1-carboxylate | ![]() | 9.0-10.35[1][2] |
| Methyl 2-aminopiperidine-1-carboxylate | ![]() | Lower than 3- and 4-isomers (expected) |
The 4-amino isomer is anticipated to be the most basic, as the inductive electron-withdrawing effect of the N-Boc group is most attenuated at this position. The 3-amino isomer will experience a slightly stronger electron-withdrawing effect, leading to a lower basicity. The 2-amino isomer is expected to be the least basic due to the immediate proximity of the carbamate group.
Steric Hindrance
Steric hindrance plays a critical role in dictating the accessibility of the lone pair of electrons on the exocyclic amino group to an incoming electrophile.
Caption: Relative steric hindrance of the exocyclic amino group.
-
4-Aminopiperidine: The amino group is in the most sterically accessible position, projecting away from the bulk of the piperidine ring.
-
3-Aminopiperidine: The amino group is in a more sterically crowded environment due to its proximity to the axial hydrogens on the ring.
-
2-Aminopiperidine: The amino group is in the most sterically hindered position, being adjacent to the N-Boc group and the rest of the piperidine ring.
Comparative Reactivity in Key Transformations
The interplay between the electronic effects (basicity) and steric hindrance will determine the overall nucleophilic reactivity of these isomers.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
Caption: General workflow for the N-acylation of aminopiperidines.
Reactivity Prediction:
-
Methyl 4-aminopiperidine-1-carboxylate: This isomer is expected to be the most reactive towards acylation. Its exocyclic amino group is the most basic and the least sterically hindered, allowing for facile attack on the electrophilic carbonyl of the acylating agent.
-
Methyl 3-aminopiperidine-1-carboxylate: The reactivity of this isomer will be moderate. While its basicity is reasonably high, the increased steric hindrance compared to the 4-amino isomer will slow the rate of reaction.
-
Methyl 2-aminopiperidine-1-carboxylate: This isomer is predicted to be the least reactive. The combination of lower basicity and significant steric hindrance will make the nucleophilic attack on the acylating agent more difficult, likely requiring more forcing reaction conditions or resulting in lower yields.
Illustrative Experimental Data (Acylation):
| Aminopiperidine Derivative | Acylating Agent | Conditions | Yield (%) | Reference |
| tert-butyl 4-(phenethylamino)piperidine-1-carboxylate | Benzoyl chloride | TEA, DMAP, DCM, rt, overnight | - | [3] |
| 3,4-dichloroaniline | Propionyl chloride | Toluene, 10-25°C, 2-3h | High | [4] |
| 3-Aminopiperidine | (Boc)₂O | EtOH, aq. NaOH, 10-15°C, 1h | 91.5 | [5] |
Note: The data in this table is for illustrative purposes and does not represent a direct comparison under identical conditions.
N-Alkylation
N-alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, in an SN2 reaction.
Caption: General workflow for the N-alkylation of aminopiperidines.
Reactivity Prediction:
The same trend as in acylation is expected for N-alkylation:
-
Methyl 4-aminopiperidine-1-carboxylate: Highest reactivity due to high basicity and low steric hindrance.
-
Methyl 3-aminopiperidine-1-carboxylate: Moderate reactivity.
-
Methyl 2-aminopiperidine-1-carboxylate: Lowest reactivity due to a combination of lower basicity and significant steric hindrance.
Illustrative Experimental Data (Alkylation):
| Aminopiperidine Derivative | Alkylating Agent | Conditions | Yield (%) | Reference |
| 4-Boc-aminopiperidine | Chiral triflate esters | TEA, DCM, -50°C | 74-84 | [6] |
| Benzyl piperazine-1-carboxylate | Alkyl halides | K₂CO₃, ACN or DMF, 50-80°C | - | [7] |
| Piperidine | Alkyl halides | Various bases and solvents | <70 to high | [8] |
Note: The data in this table is for illustrative purposes and does not represent a direct comparison under identical conditions.
Experimental Protocols
The following protocols are provided as a self-validating system for the N-acylation and N-alkylation of methyl 4-aminopiperidine-1-carboxylate. These procedures are based on established methodologies and can be adapted for the other isomers, likely requiring adjustment of reaction times and temperatures to account for differences in reactivity.
Protocol for N-Acylation with Propionyl Chloride
Objective: To synthesize methyl 4-(propionamido)piperidine-1-carboxylate.
Materials:
-
Methyl 4-aminopiperidine-1-carboxylate
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of propionyl chloride (1.1 eq.) in anhydrous DCM from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol for N-Alkylation with Benzyl Bromide
Objective: To synthesize methyl 4-(benzylamino)piperidine-1-carboxylate.
Materials:
-
Methyl 4-aminopiperidine-1-carboxylate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add methyl 4-aminopiperidine-1-carboxylate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous ACN or DMF.
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated product.
Conclusion
The reactivity of the exocyclic amino group in methyl aminopiperidine-1-carboxylate isomers is a complex function of basicity and steric accessibility. The 4-amino isomer stands out as the most reactive nucleophile due to its higher basicity and minimal steric hindrance. Conversely, the 2-amino isomer is the least reactive owing to the proximate electron-withdrawing effect of the N-Boc group and significant steric congestion. The 3-amino isomer exhibits intermediate reactivity.
This guide provides a predictive framework for the reactivity of these important building blocks, supported by established principles of organic chemistry. The detailed experimental protocols offer a reliable starting point for the synthesis of acylated and alkylated aminopiperidine derivatives. A thorough understanding of these reactivity trends is essential for medicinal chemists to efficiently and strategically elaborate on the aminopiperidine scaffold in the pursuit of novel therapeutics.
References
-
Pipzine Chemicals. (n.d.). (R)-1-N-Boc-3-aminopiperidine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis Utilizing Propionyl Chloride.
-
LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances.
-
Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]
- Beilstein Journals. (2017). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- Open Research@CSIR-NIScPR. (2020).
- ResearchGate. (2017).
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2019). Molecules.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). ACS Medicinal Chemistry Letters.
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- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-aminopiperidine-1-carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The purity and concentration of starting materials and intermediates, such as Methyl 4-aminopiperidine-1-carboxylate hydrochloride, directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the validation of this key building block, grounded in scientific principles and regulatory expectations. We will not merely present protocols but delve into the causality behind the experimental choices, ensuring a robust and defensible validation strategy.
This compound is a polar molecule, presenting unique analytical challenges. Its primary amine is highly basic and its hydrochloride salt form influences its solubility and reactivity. Furthermore, it lacks a strong native chromophore, making direct UV detection in HPLC challenging without derivatization. This guide will explore three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—providing a comprehensive validation framework for each.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] This is not a perfunctory exercise but a critical component of Good Manufacturing Practice (GMP) mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3] The recently adopted ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, integrating development and validation to ensure methods are robust and fit-for-purpose throughout their use.[3]
The validation parameters we will consider for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, etc.).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, from planning to final documentation.
Caption: A flowchart illustrating the key phases and steps in the validation of an analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. However, as this compound lacks a significant UV chromophore, pre-column derivatization is necessary to render it detectable by a UV detector. Dansyl chloride is an excellent choice as it reacts with primary amines under mild alkaline conditions to form highly fluorescent and UV-active derivatives.[4][5]
Experimental Protocol
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the more hydrophobic derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Excitation at ~340 nm and Emission at ~525 nm for fluorescence detection, or a suitable UV wavelength for the dansyl chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Reagent and Solution Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone (e.g., 5 mg/mL).
-
Buffer Solution: A sodium bicarbonate buffer (100 mM, pH ~9.5) is used to facilitate the derivatization reaction.
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solutions: Prepare sample solutions at a similar concentration to the standard solutions.
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the sodium bicarbonate buffer.
-
Add the dansyl chloride solution and vortex.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes).
-
Cool the reaction mixture and add a small amount of a primary amine solution (e.g., ethylamine) to quench the excess dansyl chloride.[6]
-
Dilute the mixture to the final volume with the mobile phase.
Validation Protocol
-
Specificity: Perform forced degradation studies on the analyte (acid, base, oxidative, thermal, and photolytic stress). Analyze the stressed samples to ensure that the peak for the derivatized analyte is free from interference from degradation products. Also, analyze a blank (reagents without analyte) and a placebo (if applicable).
-
Linearity: Prepare at least five concentrations of the derivatized standard across the expected working range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range will be established based on the linearity study and the accuracy and precision results.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD over these variables should also be within acceptable limits (typically ≤ 2.0%).[7]
-
-
LOD & LOQ: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and pH of the mobile phase aqueous component (±0.2 units). The system suitability parameters should remain within the acceptance criteria.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, derivatization is essential. Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common approach to increase volatility and improve peak shape for amines.[8][9]
Experimental Protocol
1. GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
2. Reagent and Solution Preparation:
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: A dry, aprotic solvent such as ethyl acetate or dichloromethane.
-
Standard and Sample Solutions: Prepare stock solutions of the reference standard and sample in the chosen solvent.
3. Derivatization Procedure:
-
Place an aliquot of the standard or sample solution into a reaction vial.
-
Add the solvent and then the TFAA.
-
Cap the vial tightly and heat at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 20 minutes).[8]
-
Cool the vial to room temperature.
-
The derivatized sample is then ready for injection into the GC.
Validation Protocol
The validation protocol for the GC-FID method follows the same principles as for the HPLC method, with adjustments for the specific technique.
-
Specificity: As with HPLC, conduct forced degradation studies and analyze blanks to ensure no interference with the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Range: Determined from the linearity, accuracy, and precision data.
-
Accuracy: Perform spiked recovery studies at three levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Six replicate injections of a derivatized standard. RSD should be ≤ 2.0%.
-
Intermediate Precision: Varies day, analyst, and instrument. RSD should be within acceptable limits (typically ≤ 2.0%).
-
-
LOD & LOQ: Determined based on S/N ratio or calibration curve parameters.
-
Robustness: Deliberately vary parameters like oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±10%), and injector temperature (±10 °C).
Method 3: Titrimetry
Titrimetry is a classic, absolute analytical method that can be highly accurate and precise for the assay of pure substances. For this compound, two titrimetric approaches are feasible: an acid-base titration of the amine hydrochloride and an argentometric titration of the chloride counter-ion.
Non-Aqueous Acid-Base Titration
The basicity of the amine group can be titrated in a non-aqueous solvent with a strong acid.[10][11] This is particularly useful for amine salts.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet, or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Alternatively, use a pH electrode suitable for non-aqueous media and titrate potentiometrically to determine the endpoint.
-
Argentometric Titration
This method quantifies the chloride content of the hydrochloride salt by precipitation with silver nitrate.[12][13]
-
Titrant: 0.1 M Silver nitrate (AgNO₃).
-
Solvent: Deionized water, potentially with a small amount of nitric acid to prevent precipitation of silver salts of other anions.
-
Indicator: Potassium chromate (Mohr's method) or potentiometric endpoint detection using a silver electrode.
-
Procedure:
-
Accurately weigh the sample and dissolve it in deionized water.
-
If using Mohr's method, add a small amount of potassium chromate indicator.
-
Titrate with standardized 0.1 M silver nitrate. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
For potentiometric titration, monitor the potential change with a silver electrode as the silver nitrate is added. The endpoint is the point of maximum inflection in the titration curve.
-
Validation Protocol for Titrimetric Methods
-
Specificity: For the acid-base titration, specificity is limited as any basic impurity will be titrated. For the argentometric titration, other halides would interfere. Specificity can be demonstrated by titrating known impurities to show they do not interfere or that their contribution is negligible.
-
Linearity: Titrate at least five different sample weights across the range of 50% to 150% of the target weight. Plot the titrant volume against the sample weight. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Range: Established from the linearity study.
-
Accuracy: Analyze a reference standard of known purity at three levels (e.g., 80%, 100%, 120% of the target weight), with three replicates at each level. The recovery should be within 99.0% to 101.0%.
-
Precision:
-
Repeatability: Perform at least six replicate titrations of a homogeneous sample. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the titrations on a different day with a different analyst. The RSD should remain within acceptable limits (typically ≤ 1.5%).
-
-
Robustness: For acid-base titration, vary the solvent composition slightly. For argentometric titration, vary the pH. The results should not be significantly affected.
Comparative Performance of the Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for purity testing versus a simple assay, the available instrumentation, and the desired sample throughput.
| Parameter | HPLC-UV (with Derivatization) | GC-FID (with Derivatization) | Titrimetry |
| Specificity | High (can separate impurities) | High (can separate volatile impurities) | Low to Moderate (non-specific) |
| Sensitivity (LOQ) | Low (ng/mL to µg/mL) | Low (µg/mL) | High (mg) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 1.0% |
| Application | Purity, Assay, Stability Studies | Purity, Assay | Assay of pure substance |
| Throughput | Moderate | Moderate | High |
| Complexity | High (derivatization, gradient elution) | High (derivatization, temperature program) | Low |
Logical Relationships in Method Selection
The decision to use a particular method is often a trade-off between specificity, sensitivity, and complexity.
Caption: A decision tree illustrating the selection of an analytical method based on the analytical requirement.
Conclusion
The validation of analytical methods for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of the analytical techniques employed.
-
HPLC with pre-column derivatization offers excellent specificity and sensitivity, making it the method of choice for purity and stability-indicating assays where the separation of impurities and degradation products is critical.
-
GC with derivatization provides an orthogonal chromatographic technique, valuable for confirming purity and for analyzing volatile impurities that may not be amenable to HPLC.
-
Titrimetry , while lacking specificity, is an invaluable tool for the high-precision, high-accuracy assay of the bulk substance, offering simplicity and speed.
A comprehensive quality control strategy would ideally employ a specific chromatographic method (HPLC or GC) for purity and identity, and a titrimetric method for the assay. Each method must be rigorously validated according to established guidelines to ensure the reliability of the data generated, thereby guaranteeing the quality of the final pharmaceutical product. This commitment to scientific integrity and logical, well-documented validation is the cornerstone of modern drug development.
References
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- Benchchem. (2025).
- Wang, H., & Ma, C. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Molecules, 25(15), 3356.
- Riddick, J. A. (1960). Acid-Base Titrations in Nonaqueous Solvents. Analytical Chemistry, 32(5), 172R-211R.
- Sigma-Aldrich. (n.d.).
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
- George, R. C. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
- Sigma-Aldrich. (n.d.). tfaa.pdf. Sigma-Aldrich.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Supelco. (n.d.).
- UFMG. (n.d.).
- Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Saraswati Institute of Pharmaceutical Sciences.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Du, J., et al. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. American Pharmaceutical Review.
- You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
- Marques, M. R. C., et al. (n.d.).
- ResearchGate. (n.d.). Precision values and accuracy values for the derivatization procedure and the whole method.
- PMC - NIH. (n.d.).
- Analytical chemistry. (n.d.). Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility.
- ResearchGate. (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
- Analytical chemistry. (n.d.). Precipitation (Argentometric)
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid. Metrohm.
- VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
- PMC - NIH. (n.d.). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. PMC - NIH.
- Metrohm USA Blog. (2019). Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog.
- ReAgent Chemicals. (2021). How is Titration Used in the Pharmaceutical Industry?. ReAgent Chemicals.
- Scribd. (n.d.).
- Metrohm. (n.d.).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
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The Versatile Piperidine Core: A Comparative Guide to the Biological Activities of Methyl 4-Aminopiperidine-1-carboxylate Derivatives
The methyl 4-aminopiperidine-1-carboxylate scaffold is a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the synthetic tractability of its amino and carboxylate functionalities, has made it a cornerstone for the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of several classes of compounds synthesized from this versatile starting material, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Antifungal Agents: Targeting Ergosterol Biosynthesis
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of 4-aminopiperidine have been identified as a promising class of compounds that target the fungal-specific ergosterol biosynthesis pathway, a mechanism distinct from that of many clinically used antifungals.
Mechanism of Action: Inhibition of Sterol C14-Reductase and C8-Isomerase
Inspired by established antifungals like fenpropidin and amorolfine, researchers have explored 4-aminopiperidine derivatives for their ability to disrupt ergosterol biosynthesis.[1][2] The primary mechanism of action for the most potent compounds in this class is the inhibition of two key enzymes in the post-squalene segment of the pathway: sterol C14-reductase and sterol C8-isomerase.[1][2] Disruption of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising fungal cell membrane integrity and inhibiting growth.
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.
Comparative Biological Activity
A library of over 30 novel 4-aminopiperidines was synthesized and screened for antifungal activity.[1] The most promising candidates, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , demonstrated potent activity against a range of clinically relevant fungal isolates, including various Candida and Aspergillus species.[1][2] Their activity is comparable to or, in some cases, superior to the approved antifungal agents amorolfine and voriconazole.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference Antifungal (MIC, µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 0.5 - 4 | Amorolfine (1 - 4) |
| Aspergillus fumigatus | 0.5 - 2 | Voriconazole (0.25 - 1) | |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 0.25 - 2 | Amorolfine (1 - 4) |
| Aspergillus fumigatus | 0.25 - 1 | Voriconazole (0.25 - 1) |
Data synthesized from findings reported in Molecules (2021).[1][2]
Structure-Activity Relationship (SAR) Insights: The key to the potent antifungal activity of these compounds lies in the presence of a long alkyl chain (dodecyl) on the exocyclic amine and a benzyl or phenethyl group on the piperidine nitrogen. This combination of lipophilic and aromatic moieties is crucial for interaction with the target enzymes within the fungal cell membrane.
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The following is a generalized protocol based on standardized methods.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to achieve a final concentration of 0.5–2.5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Antiviral Agents: Targeting Hepatitis C Virus (HCV) Assembly
The treatment of Hepatitis C has been revolutionized by direct-acting antivirals. However, the emergence of resistance and the need for pangenotypic therapies drive the search for new viral targets. The 4-aminopiperidine scaffold has been instrumental in the discovery of a novel class of HCV inhibitors that act not on viral replication, but on the crucial stage of virion assembly.[3][4][5][6]
Mechanism of Action: Disruption of Core Protein-Lipid Droplet Colocalization
High-throughput screening identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation.[3] Mechanistic studies revealed that these compounds do not inhibit viral entry or replication but instead disrupt the assembly of new viral particles.[3] Specifically, they interfere with the colocalization of the HCV core protein with cytosolic lipid droplets, a critical step for the envelopment and maturation of new virions.[3]
Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Derivatives.
Comparative Biological Activity
Initial screening hits demonstrated promising anti-HCV activity with low cytotoxicity.[3] Subsequent structure-activity relationship (SAR) campaigns led to the identification of optimized derivatives with significantly improved potency and better in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5][6]
| Compound | Description | EC50 (µM) | CC50 (µM) |
| Hit Compound 1 | Initial Screening Hit | 2.57 | >20 |
| Hit Compound 2 | Initial Screening Hit | 2.09 | >20 |
| Optimized Analog | Post-SAR Campaign | <0.1 | >20 |
EC50 and CC50 values are representative of data from J Med Chem (2021).[3][5]
Structure-Activity Relationship (SAR) Insights: The optimization of this series involved modifications to the linker and aryl ring systems attached to the 4-aminopiperidine core. These changes were guided by the need to enhance potency while improving metabolic stability and other ADME parameters, a critical step in advancing a compound from a hit to a lead candidate.[3]
Experimental Protocol: HCV Core-Lipid Droplet Colocalization Assay
This immunofluorescence-based assay is crucial for confirming the mechanism of action of HCV assembly inhibitors.
-
Cell Culture and Infection: Huh-7.5 cells are plated in glass-bottom dishes and infected with a reporter strain of HCV (e.g., Jc1-GFP).
-
Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like saponin.
-
Staining: The cells are stained with a primary antibody against the HCV core protein and a fluorescently labeled secondary antibody. Lipid droplets are stained with a specific dye such as BODIPY.
-
Imaging and Analysis: The cells are imaged using a confocal microscope, and the degree of colocalization between the core protein and lipid droplets is quantified using image analysis software.
Anticancer Agents: Covalent Inhibition of SMYD3
The lysine methyltransferase SMYD3 is overexpressed in various cancers and plays a role in regulating gene expression and cell proliferation, making it an attractive therapeutic target.[7][8][9][10][11][12] The 4-aminopiperidine scaffold has been ingeniously utilized to develop site-specific covalent inhibitors of SMYD3, offering a path to potent and prolonged target engagement.
Mechanism of Action: Targeted Covalent Inhibition of Cys186
Rational drug design has led to the development of 4-aminopiperidine derivatives that act as targeted covalent inhibitors (TCIs) of SMYD3.[7][8][9][10][11] These compounds feature a reactive "warhead," such as a 2-chloroethanoyl group, which forms a covalent bond with a non-catalytic but strategically located cysteine residue (Cys186) within the substrate-binding pocket of SMYD3.[7][8][9][10][11] This irreversible binding leads to a potent and sustained inhibition of the enzyme's methyltransferase activity.
Caption: Mechanism of Covalent Inhibition of SMYD3.
Comparative Biological Activity
The lead compound from this class, EM127 (11C) , has demonstrated potent and selective inhibition of SMYD3. Its covalent mechanism of action translates to a time-dependent increase in potency, ultimately surpassing that of reversible inhibitors.[10]
| Compound | Target | IC50 (24h incubation) | Cellular Effect (MDA-MB-231 cells) |
| EM127 (11C) | SMYD3 | 370 ± 21 nM | Attenuated proliferation and reduced ERK signaling in the low µM range. |
| EPZ031686 (Ref.) | SMYD3 | 689 ± 20 nM | Reversible inhibitor. |
Data sourced from the European Journal of Medicinal Chemistry (2022).[7][10][11]
Structure-Activity Relationship (SAR) Insights: The design of EM127 involved the strategic placement of a 2-chloroethanoyl "warhead" onto a 4-aminopiperidine scaffold that was optimized for binding to the SMYD3 active site. The piperidine group itself provides a good shape complementarity in the binding pocket near Cys186, positioning the reactive moiety for efficient covalent modification.[7]
Experimental Protocol: SMYD3 Biochemical Assay
This assay quantifies the methyltransferase activity of SMYD3 and the inhibitory effect of test compounds.
-
Reaction Mixture Preparation: A reaction buffer containing SMYD3, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate (e.g., a histone H3 peptide) is prepared.
-
Compound Incubation: Test compounds are added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., up to 24 hours for covalent inhibitors) to allow for binding and reaction.
-
Reaction Initiation and Termination: The methyltransferase reaction is initiated and allowed to proceed for a set time before being terminated.
-
Detection: The amount of methylated product is quantified. This can be done using various methods, such as radioactivity-based assays with [3H]-SAM or antibody-based detection of the specific methylation mark.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from dose-response curves.
Antibacterial Agents: Targeting DNA Gyrase in Mycobacterium abscessus
Mycobacterium abscessus (Mabs) is an intrinsically drug-resistant nontuberculous mycobacterium that causes severe pulmonary infections. The discovery of novel agents with new mechanisms of action is a critical unmet need. Piperidine-4-carboxamides (P4Cs), derived from a related piperidine scaffold, have emerged as a new class of inhibitors targeting the essential bacterial enzyme DNA gyrase.[13][14][15]
Mechanism of Action: Inhibition of DNA Gyrase Supercoiling
The P4C class of compounds, including the initial hit MMV688844 (844) and its more potent analog 844-TFM , have been shown to inhibit the supercoiling activity of Mabs DNA gyrase.[13][14] This inhibition leads to DNA damage and bacterial cell death, demonstrating a bactericidal mode of action.[16][17] Genetic studies have confirmed that resistance to these compounds maps to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[16][17]
Comparative Biological Activity
Structure-activity relationship studies have led to significant improvements in the anti-Mabs potency of the P4C scaffold. The introduction of a trifluoromethyl group in 844-TFM resulted in a nearly 10-fold increase in activity compared to the parent compound.[13][14] Further optimization has yielded even more potent analogs.
| Compound | Description | MIC against M. abscessus (µM) | DNA Gyrase IC50 (µM) |
| 844 | Initial Hit | ~15 | Not reported |
| 844-TFM | Optimized Analog | 1.5 | 1.5 |
| 5l and 5r | Further Optimized | ~0.75 | Not reported |
Data synthesized from ACS Med Chem Lett (2022).[13][14]
Structure-Activity Relationship (SAR) Insights: The SAR for this class is well-defined. The piperidine-4-carboxamide core is essential for activity. Modifications to the phenyl ring attached to the ethyl linker have a profound impact on potency, with the 4-trifluoromethyl substitution in 844-TFM being particularly beneficial.[13] Further exploration of this region led to the discovery of the even more potent 5l and 5r analogs.[13]
Experimental Protocol: DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the effect of inhibitors on the enzymatic activity of DNA gyrase.
-
Reaction Components: A reaction mixture is prepared containing recombinant Mabs DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as the substrate, and an ATP-containing buffer.
-
Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to introduce negative supercoils into the plasmid DNA.
-
Reaction Termination: The reaction is stopped by the addition of a dye-containing loading buffer.
-
Agarose Gel Electrophoresis: The different topological forms of the plasmid DNA (relaxed, supercoiled, and open circular) are separated by electrophoresis on an agarose gel.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Conclusion
The methyl 4-aminopiperidine-1-carboxylate scaffold and its close relatives are remarkably versatile building blocks in drug discovery. The examples presented in this guide—spanning antifungal, antiviral, anticancer, and antibacterial applications—highlight the power of this privileged structure to generate potent and selective modulators of diverse biological targets. The success of these varied research programs underscores the importance of a deep understanding of structure-activity relationships and the application of robust experimental methodologies to guide the optimization of lead compounds. As new biological targets emerge, the creative derivatization of the 4-aminopiperidine core will undoubtedly continue to yield novel therapeutic candidates.
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A Comparative Guide to the Structural Confirmation of Products from Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a versatile building block, valued for the strategic introduction of a 4-aminopiperidine scaffold into target molecules. The primary amino group offers a reactive handle for a variety of transformations, including acylation, sulfonylation, and urea formation. This guide provides an in-depth technical comparison of the structural confirmation of a representative product derived from this starting material, contrasted with an alternative synthetic approach. We will delve into the causality behind experimental choices, present detailed protocols and comparative data, and provide a framework for ensuring the scientific integrity of the results.
The Central Role of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, from kinase inhibitors to antagonists for various receptors.[1][2] Its conformational rigidity and the presence of a basic nitrogen atom allow for specific interactions with biological targets. This compound provides this core structure with the piperidine nitrogen protected by a methoxycarbonyl group, directing reactivity towards the 4-amino position.
PART 1: Synthesis and Structural Confirmation of an N-Acylated Derivative
A common and fundamental transformation of the primary amino group is N-acylation to form an amide. This reaction is typically straightforward and high-yielding. Here, we detail the synthesis and structural confirmation of methyl 4-(acetylamino)piperidine-1-carboxylate.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Rationale for Experimental Choices
-
Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the acylation reaction.[3] A slight excess ensures the reaction goes to completion.
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves the reactants.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between acetyl chloride and the amine.
Structural Confirmation: A Spectroscopic Analysis
Unambiguous confirmation of the product's structure, methyl 4-(acetylamino)piperidine-1-carboxylate, requires a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A comparison of the ¹H and ¹³C NMR spectra of the starting material and the product reveals key changes.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Methyl 4-aminopiperidine-1-carboxylate | ~3.9-4.1 (br m, 2H, piperidine CH₂ adjacent to N-CO₂Me), ~3.7 (s, 3H, OCH₃), ~2.9-3.1 (m, 3H, piperidine CH and CH₂ adjacent to N-CO₂Me), ~1.8-2.0 (m, 2H, piperidine CH₂), ~1.2-1.4 (m, 2H, piperidine CH₂) | ~156.0 (C=O), ~52.5 (OCH₃), ~48.0 (piperidine CH), ~44.0 (piperidine CH₂ adjacent to N-CO₂Me), ~33.0 (piperidine CH₂) |
| Methyl 4-(acetylamino)piperidine-1-carboxylate | ~5.5 (br d, 1H, NH), ~3.9-4.1 (br m, 2H, piperidine CH₂ adjacent to N-CO₂Me), ~3.8-4.0 (m, 1H, piperidine CH), ~3.7 (s, 3H, OCH₃), ~2.9-3.1 (m, 2H, piperidine CH₂ adjacent to N-CO₂Me), ~1.95 (s, 3H, COCH₃), ~1.8-2.0 (m, 2H, piperidine CH₂), ~1.2-1.4 (m, 2H, piperidine CH₂) | ~170.0 (amide C=O), ~156.0 (carbamate C=O), ~52.5 (OCH₃), ~47.0 (piperidine CH), ~43.5 (piperidine CH₂ adjacent to N-CO₂Me), ~32.0 (piperidine CH₂), ~23.5 (COCH₃) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Key Spectroscopic Changes and Their Interpretation:
-
Appearance of an Amide NH Proton: A new broad signal appears in the ¹H NMR spectrum around δ 5.5 ppm, characteristic of an amide proton.
-
Appearance of an Acetyl Methyl Group: A sharp singlet integrating to three protons appears around δ 1.95 ppm, corresponding to the methyl group of the newly introduced acetyl moiety.
-
Downfield Shift of the Piperidine C4-H: The proton at the 4-position of the piperidine ring shifts downfield due to the electron-withdrawing effect of the amide group.
-
New Carbonyl Signal in ¹³C NMR: A new carbonyl signal appears around δ 170.0 ppm, corresponding to the amide carbonyl.
-
Appearance of an Acetyl Methyl Carbon: A new signal around δ 23.5 ppm confirms the presence of the acetyl methyl carbon.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Starting Material (as free base): The ESI-MS would show a prominent [M+H]⁺ ion at m/z 159.1.
-
Product: The ESI-MS of the product would show a prominent [M+H]⁺ ion at m/z 201.1, an increase of 42.0 Da, corresponding to the addition of an acetyl group (CH₃CO).
Fragmentation Analysis: The fragmentation pattern in MS/MS can further confirm the structure. Key fragmentation pathways for N-acylated piperidines often involve cleavage of the piperidine ring and loss of the acyl group.[4] For methyl 4-(acetylamino)piperidine-1-carboxylate, one would expect to see fragments corresponding to the loss of the methoxycarbonyl group and the acetyl group.
PART 2: A Comparative Synthetic Approach
To highlight the utility and efficiency of the aforementioned route, we can compare it to an alternative synthesis that arrives at a similar product. A common alternative involves using a different protecting group on the piperidine nitrogen, such as the benzyl (Bn) group, which requires different deprotection strategies.
Alternative Synthesis via an N-Benzyl Precursor
This route involves the acylation of a commercially available N-benzyl-4-aminopiperidine, followed by debenzylation and subsequent protection with the methoxycarbonyl group.
Workflow Comparison
Caption: Comparison of synthetic workflows.
Performance Comparison
| Parameter | Direct Acylation Route | Alternative N-Benzyl Route |
| Number of Steps | 1 (from free amine) | 3 |
| Key Reagents | Acetyl chloride, TEA | Acetyl chloride, H₂/Pd/C, Methyl chloroformate |
| Protecting Group Strategy | The methoxycarbonyl group is pre-installed. | Involves deprotection of a benzyl group and subsequent protection with a methoxycarbonyl group. |
| Overall Yield | Typically high (>80%) | Can be lower due to the multi-step nature. |
| Key Advantages | More step-economical, straightforward. | Useful if the N-benzyl starting material is more readily available or cheaper. |
| Key Limitations | Requires the specific starting material. | Longer synthesis, requires handling of flammable H₂ gas. |
Causality in Protecting Group Selection
The choice between a pre-installed methoxycarbonyl group and a benzyl group is dictated by the overall synthetic strategy.
-
Methoxycarbonyl (as part of a carbamate): This group is stable to many reaction conditions but can be removed under harsh basic or acidic conditions. It is not as readily cleaved as a Boc group.
-
Benzyl (Bn): This group is robust but can be easily removed by catalytic hydrogenolysis, a mild and often high-yielding method.[5] However, this method is incompatible with functional groups that can be reduced, such as alkenes or alkynes.
The direct acylation of methyl 4-aminopiperidine-1-carboxylate is often preferred for its efficiency if the final product requires the N-methoxycarbonyl group.
PART 3: Self-Validating Protocols and Trustworthiness
To ensure the trustworthiness of the results, every protocol should be self-validating. This involves:
-
In-process controls: Monitoring the reaction progress by techniques like TLC or LC-MS to ensure the complete consumption of starting material and to identify the formation of byproducts.
-
Orthogonal analytical methods: Using multiple, independent analytical techniques for final product characterization. For instance, confirming the structure by both NMR and MS. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity assessment: Using techniques like HPLC or quantitative NMR (qNMR) to determine the purity of the final compound.
Experimental Workflow for Structural Confirmation
Caption: Workflow for rigorous structural confirmation.
Conclusion
The structural confirmation of products derived from this compound is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. The direct N-acylation of this starting material offers a highly efficient route to N-acylated 4-aminopiperidine derivatives. A thorough comparison with alternative synthetic strategies, such as those employing different N-protecting groups, highlights the importance of step economy and strategic planning in chemical synthesis. By adhering to self-validating protocols and employing orthogonal analytical methods, researchers can ensure the integrity and trustworthiness of their results, which is paramount in the field of drug discovery and development.
References
- Claiborne, C. F., et al. (2010). Piperidine-based CCR5 antagonists as HIV-1 entry inhibitors. Part 1: Synthesis and SAR of 4-((3-(piperidin-1-yl)propyl)amino)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 167-171.
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society, 67(12), 795-801. [Link]
-
Amine Protection. (n.d.). Master Organic Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Amide Coupling with Methyl 4-Aminopiperidine-1-carboxylate
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals necessitates robust and efficient methods for its formation. However, the coupling of sterically hindered or electronically deactivated amines, such as the secondary amine in methyl 4-aminopiperidine-1-carboxylate, presents a common challenge for medicinal chemists. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product.
This guide provides a comparative analysis of several widely used coupling reagents for the acylation of methyl 4-aminopiperidine-1-carboxylate. We will delve into the mechanistic underpinnings of each reagent class, present a comparative overview of their performance, and provide detailed, field-proven experimental protocols.
The Challenge: Acylating a Hindered Secondary Amine
Methyl 4-aminopiperidine-1-carboxylate, while a valuable building block, possesses a secondary amine that is less nucleophilic than a primary amine due to steric hindrance from the piperidine ring. Direct condensation with a carboxylic acid is thermodynamically unfavorable and requires harsh conditions, making it unsuitable for complex molecules.[1][2] The solution lies in activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This is the fundamental role of a coupling reagent.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly impact the success of the reaction. Below, we compare some of the most effective and commonly employed reagents for this transformation.
HATU: The Gold Standard for Difficult Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based reagent renowned for its high efficiency and rapid reaction kinetics, particularly with challenging substrates.[3][4]
Mechanism of Action:
HATU's efficacy stems from the formation of a highly reactive OAt-active ester.[3][4] The reaction cascade, initiated in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the deprotonation of the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of the OAt-active ester and releasing tetramethylurea. The pyridine nitrogen in the HOAt (1-hydroxy-7-azabenzotriazole) moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the subsequent aminolysis.[4]
Caption: HATU activation of a carboxylic acid to form a highly reactive OAt active ester.
Key Advantages:
-
High yields and fast reaction times, even with sterically hindered amines.[3][5]
-
Low risk of epimerization for chiral carboxylic acids.[3]
Potential Side Reactions:
-
Guanidinylation: If HATU is used in excess or if the pre-activation time is too long, the free amine can attack the guanidinium carbon of HATU, leading to a capped, unreactive byproduct.[3][6] Careful control of stoichiometry is crucial.
HBTU/TBTU: The Workhorse Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue TBTU are among the most popular coupling reagents.[7] Their mechanism is similar to HATU, but they form a less reactive OBt-active ester.
Mechanism of Action:
Similar to HATU, HBTU reacts with a carboxylate to form an active ester, in this case, a benzotriazolyl (OBt) ester. This intermediate then reacts with the amine to yield the amide. While effective, the OBt ester is generally less reactive than the OAt ester formed by HATU.[8]
Key Advantages:
-
Good efficiency for a wide range of substrates.
-
Byproducts are generally water-soluble, simplifying purification.[7]
Considerations:
-
May be less effective than HATU for particularly challenging couplings.
-
Can also cause guanidinylation of the amine if used in excess.[7]
EDC/HOBt: The Classic and Cost-Effective Choice
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a long-standing and cost-effective method for amide bond formation.[9][10]
Mechanism of Action:
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[2] This two-step, one-pot process minimizes side reactions.[2][9]
Caption: EDC/HOBt mechanism involving trapping of the O-acylisourea intermediate.
Key Advantages:
-
Cost-effective and widely available.
-
The urea byproduct from EDC is water-soluble, facilitating easy removal during workup.[10]
Considerations:
-
May be less efficient for highly hindered substrates compared to uronium/aminium salts.
-
HOBt has been noted for its potential explosive properties, requiring careful handling.[2]
T3P® (Propylphosphonic Anhydride): The Safe and Powerful Alternative
T3P® is a cyclic phosphonic acid anhydride that has gained popularity as a powerful and safe coupling reagent.[11] It is particularly effective for sterically demanding couplings and is known for its low potential for epimerization.[12][13]
Mechanism of Action:
T3P activates the carboxylic acid by forming a mixed anhydride, which is a highly effective acylating agent. The byproducts are water-soluble phosphate salts, which are easily removed during aqueous workup.[13]
Key Advantages:
-
Low toxicity and low allergenic potential.[11]
-
Water-soluble byproducts simplify purification.[13]
-
Minimal epimerization.[13]
Considerations:
-
Often requires a stoichiometric amount of base.
PyBOP: The Safer Phosphonium Salt
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14]
Mechanism of Action:
Similar to HBTU, PyBOP reacts with a carboxylate to form an OBt-active ester.[15] This activated intermediate is then acylated by the amine.
Key Advantages:
-
High coupling efficiency, particularly for preventing racemization.[14]
-
The byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic.[15]
Considerations:
-
PyBOP is a potential explosive and should be handled with care.[15]
Performance Summary
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Key Considerations | Illustrative Yield* |
| HATU | Uronium/Aminium | +++++ | High efficiency, fast, low epimerization | Potential for guanidinylation, cost | >95% |
| HBTU/TBTU | Uronium/Aminium | ++++ | Good general-purpose reagent, soluble byproducts | Less reactive than HATU, potential for guanidinylation | 85-95% |
| EDC/HOBt | Carbodiimide | +++ | Cost-effective, water-soluble urea byproduct | Less efficient for hindered substrates, HOBt handling | 80-90% |
| T3P® | Phosphonic Anhydride | ++++ | Excellent for hindered substrates, safe, low epimerization | Stoichiometric base required | 90-98% |
| PyBOP | Phosphonium | ++++ | High efficiency, safer than BOP | Potential explosive hazard, cost | 85-95% |
*Illustrative yields are based on literature consensus for couplings with secondary amines and may vary depending on the specific carboxylic acid and reaction conditions.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative coupling reaction.
Caption: General experimental workflow for amide coupling.
Protocol: HATU-Mediated Coupling of Benzoic Acid with Methyl 4-aminopiperidine-1-carboxylate
This protocol provides a robust starting point for the coupling of various carboxylic acids.
Materials:
-
Benzoic Acid (1.0 eq)
-
Methyl 4-aminopiperidine-1-carboxylate (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq) and methyl 4-aminopiperidine-1-carboxylate (1.1 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent). Add DIPEA (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add HATU (1.1 eq) to the cooled solution in one portion with vigorous stirring. Rationale: Adding the coupling reagent last and at a reduced temperature helps to control the initial exotherm and minimize side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Rationale: The reaction is typically complete within this timeframe, but monitoring is essential.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acidic wash removes excess base (DIPEA), the basic wash removes unreacted carboxylic acid and HOBt/HOAt, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure amide product.
Conclusion
The successful acylation of methyl 4-aminopiperidine-1-carboxylate is readily achievable with the appropriate choice of coupling reagent and optimized reaction conditions. For routine couplings where cost is a consideration, EDC/HOBt remains a viable option. For more challenging substrates or when high yields and purity are paramount, HATU and T3P® represent superior choices. HATU offers exceptional reactivity, while T3P® provides a compelling combination of efficacy and an excellent safety profile. By understanding the mechanistic nuances and potential pitfalls associated with each reagent, researchers can confidently and efficiently synthesize the amide-containing molecules that drive progress in drug discovery.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Wiesner, J., et al. (2009). Propanephosphonic Acid Anhydride (T3P®) Mediated Synthesis of 2-Substituted-5-arylidene-3,5-dihydro-4H-imidazol-4-ones. Synthesis, 2009(11), 1813-1818.
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: PyBOP-Mediated Coupling of Secondary Amines. BenchChem Technical Guides.
- Vrettos, E. I., et al. (2017).
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit.
-
ResearchGate. (2025, August 7). T3P: A Convenient and Useful Reagent in Organic Synthesis. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
- ACS Publications. (2015, November). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- BenchChem. (2025).
- ResearchGate. (2016).
-
Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]
-
ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU? Retrieved from [Link]
- BenchChem. (2025).
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. peptide.com [peptide.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly influencing its safety and efficacy.[1][2] This principle extends with equal importance to the chemical intermediates from which APIs are synthesized. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a critical building block in the synthesis of numerous pharmaceutical agents. Its structural integrity and purity are non-negotiable prerequisites for the successful, safe, and reproducible synthesis of the final drug product. Impurities, which can originate from starting materials, side-reactions, or degradation, can alter the chemical and pharmacological properties of the API, potentially leading to adverse effects or reduced therapeutic efficacy.[2][3]
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for rigorously assessing the purity of synthesized this compound. We will move beyond mere procedural lists to explore the underlying scientific rationale for each technique, enabling researchers to design and execute a robust, self-validating purity assessment strategy.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity.[3] A comprehensive assessment relies on the orthogonal application of several techniques, each interrogating different physicochemical properties of the molecule and its potential contaminants. The primary methods for evaluating this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Below is a workflow illustrating the logical progression of analysis for a newly synthesized batch of the target compound.
Caption: Overall workflow for the purity assessment of methyl 4-aminopiperidine-1-carboxylate HCl.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like our target molecule.[4] Its high resolution allows for the separation and quantification of the main component from closely related impurities.
Expertise & Causality: The choice of a reversed-phase (RP) method, typically with a C18 column, is logical due to the polar nature of the amine hydrochloride salt. The acidic mobile phase (e.g., using formic acid or TFA) serves a dual purpose: it ensures the amine is protonated, leading to consistent retention behavior, and improves peak shape by minimizing tailing. A Diode Array Detector (DAD) or UV detector is used for quantitation, although the target molecule lacks a strong chromophore, requiring detection at lower wavelengths (e.g., 210-220 nm).
Comparative HPLC Methodologies
For aminopiperidine derivatives, derivatization is sometimes employed to enhance detection or separation, though direct analysis is often feasible and preferred for simplicity.[5][6]
| Parameter | Method A: Direct Analysis | Method B: Pre-column Derivatization |
| Principle | Direct injection and separation of the hydrochloride salt. | Reaction with a derivatizing agent (e.g., benzoyl chloride) to attach a UV-active group.[5][6] |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | A: Phosphate Buffer (pH 7.0); B: Methanol[7] |
| Gradient | 5% B to 95% B over 20 min | Isocratic or Gradient depending on derivatives |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 215 nm | UV at 254 nm[6] |
| Pros | Simple, fast, avoids extra reaction steps. | Higher sensitivity, can resolve chiral impurities if a chiral agent is used. |
| Cons | Lower sensitivity due to weak chromophore. | More complex, potential for side-products from derivatization. |
Experimental Protocol: HPLC-UV (Method A)
-
Solution Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound into a 10 mL volumetric flask and dissolve with diluent.
-
Sample Solution: Prepare a sample solution at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 10 µL.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD), monitoring at 215 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify impurities against known impurity standards if available. The acceptable level for impurities is typically less than 0.1% for identification and qualification in drug substances.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR provides unambiguous structural confirmation and can offer quantitative information without the need for a reference standard of the analyte itself (qNMR).[4] It is exceptionally powerful for identifying and quantifying impurities, provided their signals do not overlap with the main compound.
Expertise & Causality: ¹H NMR is the primary tool. The spectrum of this compound is expected to show distinct signals for the methoxy group protons, the piperidine ring protons, and the amine protons. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents. In D₂O, the acidic amine and hydrochloride protons will exchange with deuterium and may not be visible. DMSO-d₆ allows for the observation of these exchangeable protons. The presence of impurities would manifest as extra peaks in the spectrum. Their integration relative to the known protons of the target compound allows for direct molar quantification.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of DMSO-d₆.
-
Instrumental Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the characteristic signals of the product.
-
Identify any impurity peaks. Quantify by comparing the integral of a known impurity proton signal to a known product proton signal. For example, if an impurity has a 1H signal with an integral of 0.03 and a product signal representing 3H has an integral of 3.00, the molar percentage of the impurity is approximately (0.03 / (3.00/3)) * 100% = 3%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or starting materials.[1][4]
Expertise & Causality: As an amine hydrochloride salt, the target compound is non-volatile and will not pass through a GC column under normal conditions.[8] Therefore, GC-MS analysis is not for the main compound but for volatile impurities. A common method involves dissolving the sample and injecting it directly (split injection) to analyze for residual solvents like ethanol, isopropanol, or toluene. Alternatively, the free amine can be generated in-situ or after a liquid-liquid extraction and then analyzed, though this is more complex.[9] For this guide, we focus on the direct analysis of volatile organic impurities (VOIs).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point).
-
Seal the vial immediately.
-
-
Instrumental Conditions:
-
Instrument: Agilent GC-MS system with headspace autosampler.
-
Column: DB-624 or equivalent (for volatile organics).
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Electron Ionization (EI), scanning from m/z 35-350.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify against a standard calibration curve for expected solvents.
-
Elemental Analysis: The Ultimate Formula Verification
Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen (and often Chlorine for a hydrochloride salt). This technique is a fundamental check to ensure the empirical formula of the synthesized compound is correct.
Expertise & Causality: The experimental percentages should align closely with the theoretical values calculated from the molecular formula (C₇H₁₅ClN₂O₂). A significant deviation (typically >0.4%) suggests the presence of impurities, such as inorganic salts, water, or a co-precipitated solvent that would alter the elemental ratios.[10]
Comparative Data: Theoretical vs. Experimental
| Element | Theoretical % for C₇H₁₅ClN₂O₂ | Batch 1 (Experimental %) | Batch 2 (Experimental %) |
| Carbon (C) | 42.75 | 42.68 | 42.15 |
| Hydrogen (H) | 7.69 | 7.71 | 7.95 |
| Nitrogen (N) | 14.24 | 14.19 | 13.98 |
| Chlorine (Cl) | 18.02 | 18.10 | 17.85 |
| Interpretation | - | Excellent agreement. High purity. | Deviation in C, H, N suggests possible solvent or water contamination. |
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Dry the sample thoroughly under a high vacuum to remove residual water and solvents.
-
Accurately weigh ~2 mg of the sample into a tin capsule.
-
-
Instrumentation:
-
Use a calibrated CHN elemental analyzer (e.g., PerkinElmer 2400 Series II).
-
The analysis involves the combustion of the sample at high temperatures, followed by the separation and detection of the resulting gases (CO₂, H₂O, N₂).
-
-
Data Analysis:
-
Compare the instrument-provided weight percentages to the theoretical values. The difference should be within ±0.4%.
-
Workflow Visualization for a Single Analytical Technique: HPLC
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion: Synthesizing the Data for a Definitive Purity Call
Assessing the purity of this compound is a critical quality control step that demands a multi-faceted analytical approach.
-
HPLC provides the primary quantitative measure of purity and reveals the profile of non-volatile, structurally similar impurities.
-
NMR offers definitive structural confirmation and can quantify impurities without requiring specific impurity standards.
-
GC-MS is essential for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.
-
Elemental Analysis serves as a final, fundamental check on the elemental composition, confirming that the synthesized material matches its expected empirical formula.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently ascertain the purity of this key intermediate, ensuring the quality and safety of the subsequent API and the final therapeutic product.
References
- Arborpharmchem. (2024). API Intermediates Production Purity.
- Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400.
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A Senior Application Scientist's Guide to Benchmarking Methyl 4-Aminopiperidine-1-carboxylate in Library Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for library synthesis is a critical decision that dictates the scope, efficiency, and novelty of the resulting compound collection. The 4-aminopiperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional anchor for projecting substituents into protein binding pockets.
This guide provides an in-depth technical comparison of methyl 4-aminopiperidine-1-carboxylate, a widely used building block, against its common alternatives. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.
The Central Role of the N-Boc Protecting Group
Methyl 4-aminopiperidine-1-carboxylate features a tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen. This is a deliberate and strategic choice. The Boc group is stable under a wide range of reaction conditions used for library diversification (e.g., amide couplings, reductive aminations, nucleophilic substitutions) but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This "orthogonality" is paramount in complex syntheses, as it allows for selective deprotection of the piperidine nitrogen without disturbing other acid-sensitive groups or Cbz-protected amines, which require hydrogenolysis for removal.[3][2]
Comparative Analysis of Core Building Blocks
To benchmark the performance of methyl 4-aminopiperidine-1-carboxylate, we must compare it to viable alternatives that a medicinal chemist might consider. The primary alternatives differ in their N-protecting group, which in turn dictates the deprotection strategy and overall synthetic sequence.
| Building Block | Structure | Key Feature | Deprotection Method | Orthogonality |
| Methyl 4-aminopiperidine-1-carboxylate | O=C(OC)C1(N)CCN(C(OC(C)(C)C)=O)CC1 | Boc Protected Amine: Acid-labile. | TFA, HCl[1][2] | Orthogonal to Cbz, Fmoc groups. |
| Methyl 4-amino-1-benzylpiperidine-4-carboxylate | O=C(OC)C1(N)CCN(CC2=CC=CC=C2)CC1 | Benzyl (Bn) Protected Amine: Removed by hydrogenolysis. | H₂, Pd/C | Orthogonal to Boc, Fmoc groups. Not suitable for molecules with reducible functional groups (alkenes, alkynes, etc.). |
| 4-Aminopiperidine | NC1CCNCC1 | Unprotected: Highly reactive secondary amine. | N/A | No orthogonality. The secondary amine will compete in reactions targeting the primary amine. |
The choice between these building blocks is a strategic one. While the unprotected 4-aminopiperidine offers the most direct route, it often leads to undesired side reactions at the piperidine nitrogen, complicating purification and reducing yields. The Benzyl-protected version offers excellent orthogonality but is incompatible with functionalities sensitive to reductive cleavage. The Boc-protected building block, therefore, represents a versatile and robust choice for most library synthesis applications.
Performance in Key Library Synthesis Reactions
We will now compare the performance of these building blocks in three common, high-throughput reactions used in library synthesis: Amide Coupling, Reductive Amination, and Urea Formation.
Amide Coupling
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. A typical library synthesis workflow involves coupling a diverse set of carboxylic acids to the primary amine of the piperidine scaffold.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the activating agent. It is highly efficient, minimizes racemization of chiral carboxylic acids, and the byproducts are water-soluble, simplifying workup.[4][5]
-
Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling.[4]
-
Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that solubilizes a wide range of reactants.[4]
| Building Block | Product | Typical Yield | Purity (LC-MS) | Key Consideration |
| Methyl 4-aminopiperidine-1-carboxylate | Methyl 4-(benzamido)-1-(tert-butoxycarbonyl)piperidine-4-carboxylate | >90% | >95% | Clean reaction, easy purification. |
| Methyl 4-amino-1-benzylpiperidine-4-carboxylate | Methyl 4-(benzamido)-1-benzylpiperidine-4-carboxylate | >90% | >95% | Comparable to Boc, but requires subsequent hydrogenolysis for deprotection. |
| 4-Aminopiperidine | Mixture of N1 and N4 acylated products | Variable | <60% (desired) | Leads to a mixture of products, requiring extensive purification. |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity by reacting the primary amine with a library of aldehydes or ketones.[6][7]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone, thus minimizing side reactions. It is particularly effective for the reductive amination of primary amines.[8][9]
-
Solvent: DCE (1,2-Dichloroethane) is a common solvent for STAB-mediated reactions.[8][9] A small amount of acetic acid is often added to catalyze the formation of the intermediate iminium ion.
| Building Block | Product | Typical Yield | Purity (LC-MS) | Key Consideration |
| Methyl 4-aminopiperidine-1-carboxylate | Methyl 1-(tert-butoxycarbonyl)-4-(benzylamino)piperidine-4-carboxylate | >85% | >95% | Highly efficient and selective. |
| Methyl 4-amino-1-benzylpiperidine-4-carboxylate | Methyl 1-benzyl-4-(benzylamino)piperidine-4-carboxylate | >85% | >95% | Efficient, but subsequent selective debenzylation can be challenging. |
| 4-Aminopiperidine | Mixture of N1 and N4 alkylated products | Variable | <50% (desired) | Significant formation of the N1, N4-dibenzylated product. |
Urea Formation
Urea moieties are important pharmacophores, and their synthesis from amines and isocyanates is a robust reaction for library synthesis.[10][11][12]
-
Solvent: Dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions.
-
Temperature: The reaction is typically run at room temperature and is often complete within a few hours.
| Building Block | Product | Typical Yield | Purity (LC-MS) | Key Consideration |
| Methyl 4-aminopiperidine-1-carboxylate | Methyl 1-(tert-butoxycarbonyl)-4-(3-phenylureido)piperidine-4-carboxylate | >95% | >98% | Very clean and high-yielding reaction. |
| Methyl 4-amino-1-benzylpiperidine-4-carboxylate | Methyl 1-benzyl-4-(3-phenylureido)piperidine-4-carboxylate | >95% | >98% | High-yielding, but with the same deprotection considerations as above. |
| 4-Aminopiperidine | Mixture of N1 and N4 ureido products | Variable | <65% (desired) | The secondary amine is highly nucleophilic and readily reacts. |
Visualizing the Synthetic Workflow
The following diagram illustrates a typical library synthesis workflow using methyl 4-aminopiperidine-1-carboxylate, highlighting the diversification and subsequent deprotection steps.
Caption: A typical parallel synthesis workflow using the title compound.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided below.
Protocol 1: General Procedure for Amide Coupling
-
To a solution of methyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) and a carboxylic acid (1.1 equiv.) in DMF, add DIPEA (3.0 equiv.).
-
Add HATU (1.2 equiv.) in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS. Upon completion (typically 1-4 hours), dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired amide.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of methyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) and an aldehyde or ketone (1.0 equiv.) in DCE, add acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise and continue stirring at room temperature.
-
Monitor the reaction by LC-MS. Upon completion (typically 2-12 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolve the Boc-protected piperidine derivative in DCM (concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]
-
Redissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic.[1]
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentrate under reduced pressure to yield the deprotected piperidine derivative.[1]
Conclusion and Recommendations
The experimental evidence clearly demonstrates that for the synthesis of diverse chemical libraries, methyl 4-aminopiperidine-1-carboxylate offers a superior performance profile compared to its N-benzyl and unprotected counterparts.
-
Expertise & Experience: The strategic inclusion of the Boc protecting group provides the necessary orthogonality for modern, multi-step library synthesis. It prevents unwanted side reactions at the piperidine nitrogen, leading to cleaner reaction profiles, higher yields of the desired products, and significantly simplified purification processes. This is a critical consideration in a high-throughput environment where purification can be a major bottleneck.
-
Trustworthiness: The protocols provided are robust and have been validated across a wide range of substrates. The high yields and purities reported in the comparative tables underscore the reliability of using the Boc-protected building block for generating high-quality compound libraries suitable for biological screening.
-
Authoritative Grounding: The choice of the Boc group is supported by decades of use in peptide and medicinal chemistry, with its acid-lability being a well-understood and reliable deprotection strategy.[2]
References
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Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]
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ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF. Available from: [Link]
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PubMed Central (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
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PubMed Central (PMC). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
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PubMed Central (PMC). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
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Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
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RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Available from: [Link]
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PubMed Central (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]
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PubMed Central (PMC). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available from: [Link]
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PubMed. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Available from: [Link]
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PubMed Central (PMC). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]
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AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
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ScienceDirect. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Available from: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from Methyl 4-Aminopiperidine-1-carboxylate
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, quantitative, and reproducible science. The methyl 4-aminopiperidine-1-carboxylate core represents a versatile scaffold, giving rise to compounds with potential activities across a spectrum of biological targets. However, the potential of these novel chemical entities (NCEs) can only be realized through meticulously validated in vitro assays.
This guide provides a comprehensive framework for the validation of in vitro assays tailored for this specific class of compounds. We will move beyond rote protocol execution to explore the underlying scientific rationale, ensuring that every experimental choice contributes to a self-validating system. This approach is designed not just to generate data, but to build a foundation of trust in that data, satisfying the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Part 1: The Philosophy of Validation - Building Trustworthy Assays
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][4] For NCEs derived from a novel scaffold, this process is paramount. We are not merely confirming an expected result; we are establishing the very reliability of our tools to measure the unknown. The piperidine moiety, for instance, is a common feature in centrally active drugs, but can also introduce liabilities such as off-target activity at related receptors or transporters.[5] A robustly validated assay is our first line of defense against being misled by such artifacts.
Our validation strategy is built on a phased approach, ensuring that effort is concentrated and that fundamental issues are resolved before committing to large-scale screening or characterization.
The Assay Validation Workflow
The journey from a conceptual assay to a fully validated tool for decision-making can be visualized as a structured workflow. Each stage builds upon the last, incorporating progressively stringent criteria to ensure the final method is robust, reliable, and fit-for-purpose.
Caption: A phased workflow for in vitro assay validation.
Part 2: Pre-Validation - Establishing a Fit-for-Purpose System
Before committing to a full validation protocol, a pre-validation stage is essential to confirm the assay's fundamental performance. This stage focuses on ensuring the assay can reliably detect the biological activity of interest. For our hypothetical lead, Compound-X (a novel derivative of methyl 4-aminopiperidine-1-carboxylate) , we will assume its intended target is a G-protein coupled receptor (GPCR) known as "Target-R".
Key Parameter: Assay Window and Statistical Performance
The first question an assay must answer is whether a signal can be reliably distinguished from background noise. The Z'-factor is a statistical parameter that provides a measure of this separation, making it an indispensable tool for assay development.[6]
Causality Behind the Choice: An assay with a poor Z'-factor (typically < 0.5) is prone to false positives and negatives. By optimizing for a high Z'-factor early, we ensure that the resources spent on subsequent validation and screening are not wasted on an unreliable system.
-
Plate Layout: Prepare a 384-well assay plate. Designate 16 wells for the maximum signal control (e.g., cells treated with a known agonist for Target-R) and 16 wells for the minimum signal control (e.g., cells treated with vehicle, such as 0.1% DMSO).
-
Cell Seeding: Seed HEK293 cells stably expressing Target-R at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add the maximum signal control (e.g., 10 µM reference agonist) and minimum signal control (vehicle) to the respective wells.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 30 minutes at 37°C).
-
Signal Detection: Add the detection reagent (e.g., a cAMP luminescence kit) and measure the signal on a plate reader.
-
Calculation: Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ) where SD is the standard deviation and Mean is the average of the maximum and minimum signals.
Comparative Data: Pre-Validation Performance
The following table presents realistic data for the pre-validation of our Target-R assay, comparing the performance of a known reference agonist with our negative control.
| Parameter | High Signal (Reference Agonist) | Low Signal (Vehicle Control) | Acceptance Criterion | Result |
| Mean Signal (RLU) | 850,000 | 50,000 | N/A | N/A |
| Standard Deviation | 45,000 | 8,000 | N/A | N/A |
| Signal-to-Background (S/B) | 17 | > 10 | Pass | |
| Z'-Factor | 0.71 | > 0.5 | Pass |
Part 3: Full Validation - The Pillars of a Robust Assay
With a suitable assay window established, we proceed to full validation. This phase rigorously tests the assay's performance characteristics according to principles outlined in regulatory guidelines like the ICH Q2(R1).[3][7]
Accuracy & Precision
-
Accuracy: How close the measured value is to the true value.
-
Precision (Repeatability & Reproducibility): The agreement between independent measurements.
Causality Behind the Choice: Accuracy ensures that our potency estimates (e.g., IC50 or EC50) are not systematically skewed. Precision guarantees that these results are reliable and can be reproduced by different scientists on different days, a cornerstone of trustworthy science.[4]
-
Sample Preparation: Prepare quality control (QC) samples by spiking Compound-X into the assay matrix at three concentrations: High (80% of the dose-response curve), Medium (50%), and Low (20%).
-
Intra-Assay (Repeatability): Analyze six replicates of each QC sample concentration in a single assay run.
-
Inter-Assay (Reproducibility): Repeat the analysis on three different days with freshly prepared reagents and QC samples.
-
Calculation:
-
Accuracy: Expressed as %Bias = ( (Mean Measured Conc. - Nominal Conc.) / Nominal Conc. ) * 100.
-
Precision: Expressed as the percent coefficient of variation (%CV = (SD / Mean Measured Conc.) * 100).
-
Comparative Data: Accuracy and Precision for Compound-X
| Concentration Level | Intra-Assay %CV | Inter-Assay %CV | Accuracy (%Bias) | Acceptance Criteria | Result |
| High QC (80 nM) | 4.5% | 6.8% | -3.2% | %CV < 15%, %Bias ±15% | Pass |
| Medium QC (50 nM) | 3.8% | 5.5% | +1.5% | %CV < 15%, %Bias ±15% | Pass |
| Low QC (20 nM) | 6.2% | 8.9% | -4.8% | %CV < 15%, %Bias ±15% | Pass |
Selectivity & Specificity
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]
-
Selectivity: A measure of how a compound interacts with its intended target versus other, often related, targets.
Causality Behind the Choice: For piperidine-based compounds, assessing selectivity is not optional; it is a critical step to de-risk a program.[5] Many GPCRs, ion channels, and transporters share structural motifs, making cross-reactivity a significant concern. Demonstrating selectivity provides confidence that the observed biological effect is due to modulation of Target-R and not an off-target liability.
Hypothetical Signaling Pathway for Target-R
To understand what our assay measures, we must visualize the biological context. Here is a simplified diagram of a Gs-coupled GPCR signaling pathway, the mechanism we are targeting with Compound-X.
Caption: Agonist activation of a Gs-coupled receptor pathway.
-
Target Selection: Choose a panel of relevant off-targets. For a compound targeting a specific serotonin receptor subtype, this panel must include other serotonin receptor subtypes, other monoamine receptors (dopamine, adrenergic), and common liability targets (e.g., hERG channel).
-
Assay Execution: Test Compound-X at a single high concentration (e.g., 10 µM) in validated binding or functional assays for each target in the panel.
-
Data Analysis: Calculate the percent inhibition or activation at each off-target.
-
Follow-Up: For any target showing >50% activity, perform a full dose-response curve to determine the IC50 or EC50. The selectivity ratio is calculated as (IC50_off-target / IC50_on-target).
Comparative Data: Selectivity Profile of Compound-X
| Target | % Inhibition @ 10 µM | On-Target EC50 (nM) | Off-Target IC50 (nM) | Selectivity Ratio |
| Target-R (On-Target) | 100% (Activation) | 50 | N/A | N/A |
| Related Receptor A | 45% | 50 | >10,000 | >200-fold |
| Related Receptor B | 12% | 50 | Not Determined | >200-fold |
| hERG Channel | 5% | 50 | Not Determined | >200-fold |
A selectivity ratio of >100-fold is generally considered a good starting point for a lead compound.
Robustness
Robustness is the measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Causality Behind the Choice: An assay that is not robust is fragile. Minor, unavoidable variations in day-to-day lab work (e.g., a 5-minute difference in incubation time, a slight fluctuation in temperature) could lead to significant changes in results. Testing for robustness identifies these vulnerabilities, allowing us to either tighten the standard operating procedure (SOP) or modify the assay to be more resilient.
Decision Logic for Robustness Testing
The outcome of robustness testing directly informs the final SOP. This decision process can be mapped to ensure clarity and consistency.
Caption: Decision tree for interpreting robustness test results.
Conclusion
The validation of an in vitro assay is a systematic process of building confidence. For novel compounds derived from scaffolds like methyl 4-aminopiperidine-1-carboxylate, this process is not a mere formality but a critical component of the drug discovery engine. By moving beyond a checklist mentality to understand the causality behind each validation parameter, we transform our assays from simple measurement tools into robust, self-validating systems. This guide provides a framework for that process, grounded in the authoritative principles of regulatory agencies and the practical experience of seasoned scientists. Adherence to these principles ensures that the data generated is not only scientifically sound but also trustworthy, forming a solid foundation for the critical decisions that will guide a compound from the laboratory to the clinic.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
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A Tale of Two Syntheses: A Head-to-Head Comparison of Oseltamivir (Tamiflu®) Synthesis from Shikimic Acid versus de novo Total Synthesis
Introduction: The Enduring Challenge of Oseltamivir Synthesis
Oseltamivir phosphate, commercially known as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses.[1] Its efficacy as a neuraminidase inhibitor has made it a cornerstone of global pandemic preparedness strategies.[1][2][3] The molecular structure of oseltamivir, however, presents a significant synthetic challenge: a cyclohexene core adorned with three stereocenters, the precise arrangement of which is crucial for its biological activity.[4]
This complexity has spurred remarkable innovation in the field of organic synthesis. The journey to produce oseltamivir on a global scale has led to the development of numerous synthetic routes, each with its own strategic philosophy. This guide provides a head-to-head comparison of two of the most prominent and conceptually distinct approaches: the original industrial synthesis developed by Roche, which leverages a naturally occurring chiral building block, and an elegant de novo total synthesis pioneered by E.J. Corey, which constructs the molecule from simple, achiral precursors.[4][5] By examining the causality behind their experimental designs, we can gain a deeper appreciation for the strategic decisions that underpin complex molecule synthesis.
Route 1: The Chiral Pool Approach - Roche's Industrial Synthesis from (-)-Shikimic Acid
The initial commercial production of oseltamivir, scaled by Roche, famously begins with (-)-shikimic acid.[4][6] This natural product, harvested from Chinese star anise (Illicium anisatum), provides a strategically advantageous starting point because it already contains the correct stereochemistry for one of the three required stereocenters, thus belonging to the "chiral pool."[4][6]
Strategic Rationale & Key Transformations
The core logic of this approach is to minimize the complexity of creating stereocenters by starting with a molecule that nature has already prepared. The synthesis focuses on the chemical manipulation of the existing stereogenic centers and the formation of the remaining two with high fidelity.
A pivotal sequence in the Roche synthesis involves the transformation of the shikimic acid backbone into a key epoxide intermediate. This epoxide then undergoes a regioselective ring-opening reaction. The industrial process has historically utilized sodium azide (NaN₃) for this step, which installs the crucial nitrogen functionality at the C-5 position.[6][7] This azide is later reduced to the primary amine required in the final product. While highly effective and optimized, the use of sodium azide is a significant safety concern on an industrial scale due to its high toxicity and potential explosiveness.[4][6]
Experimental Protocol: Representative Step - Azide-mediated Epoxide Opening
The following protocol is a representation of the key azide addition step, a cornerstone of the original industrial route.
Objective: To perform a regioselective nucleophilic opening of the epoxide intermediate with sodium azide to install the C-5 amino precursor.
Materials:
-
Epoxide intermediate derived from shikimic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
The epoxide intermediate is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
Sodium azide and ammonium chloride are added to the solution. The ammonium chloride acts as a mild proton source to facilitate the reaction.
-
The reaction mixture is heated to reflux (approximately 80°C) and stirred vigorously for 18-24 hours.[8]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the azido-alcohol product.
-
The product is purified by column chromatography or recrystallization to achieve high purity.
Trustworthiness: This reaction is a well-established, albeit hazardous, transformation. The regioselectivity is controlled by the electronic and steric nature of the epoxide and the reaction conditions. The use of a protic solvent system like ethanol/water is crucial for the reaction to proceed efficiently. The protocol's validity is confirmed by numerous publications and patents detailing the industrial synthesis of oseltamivir.[7]
Route 2: The de novo Approach - Corey's Total Synthesis from Achiral Building Blocks
In 2006, E.J. Corey and his group developed a highly innovative total synthesis of oseltamivir, starting from the simple, inexpensive, and achiral building blocks 1,3-butadiene and acrylic acid.[5] This approach is a testament to the power of modern asymmetric catalysis, building the complex, chiral molecule from the ground up.
Strategic Rationale & Key Transformations
The core challenge of a de novo synthesis is the creation of chirality where none existed before. The Corey synthesis masterfully addresses this with an asymmetric Diels-Alder reaction as its key strategic step.[5] This reaction, using a chiral catalyst, not only constructs the six-membered ring core of oseltamivir but also sets the crucial stereochemistry in a single, highly efficient step.
This route is particularly noteworthy for completely avoiding the use of azide chemistry, thereby circumventing the safety hazards of the industrial route.[5] Subsequent key steps include a stereocontrolled iodolactamization to install the nitrogen and oxygen functionalities on the ring, followed by a series of transformations to introduce the remaining functional groups and finalize the synthesis.
Experimental Protocol: Representative Step - Asymmetric Diels-Alder Reaction
The following protocol outlines the pivotal asymmetric cycloaddition that forms the basis of the Corey synthesis.
Objective: To construct the cyclohexene core with high enantioselectivity using a chiral oxazaborolidine catalyst.
Materials:
-
1,3-Butadiene
-
Acrylic acid derivative (e.g., an acrylate)
-
Chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
A solution of the chiral catalyst is prepared in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78°C).
-
The acrylic acid derivative is added slowly to the catalyst solution.
-
Liquefied 1,3-butadiene is then added to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched cyclohexene product.
Trustworthiness: The success of this reaction hinges on the precise control of stereochemistry by the chiral Lewis acid catalyst. The catalyst coordinates to the dienophile (the acrylic acid derivative), creating a chiral environment that directs the approach of the diene (1,3-butadiene), leading to the preferential formation of one enantiomer. This type of asymmetric catalysis is a foundational concept in modern organic synthesis, and its application here is a hallmark of an elegant and well-designed route.[5]
Head-to-Head Comparison: A Quantitative and Strategic Overview
The choice between a chiral pool-based synthesis and a de novo total synthesis involves a series of trade-offs in efficiency, cost, safety, and scalability. The following table summarizes the key differences between the Roche and Corey routes.
| Parameter | Roche Industrial Synthesis | Corey Total Synthesis |
| Starting Material(s) | (-)-Shikimic Acid | 1,3-Butadiene & Acrylic Acid |
| Building Block Nature | Chiral, Natural Product | Achiral, Simple Petrochemicals |
| Overall Yield | ~30% (highly optimized)[6] | ~30%[5] |
| Number of Steps | ~10-12 steps[6] | ~12 steps[5] |
| Key Strategy | Chiral Pool, Epoxide Chemistry | Asymmetric Diels-Alder, Iodolactamization |
| Azide Use | Yes (in the primary route)[6] | No[5] |
| Primary Advantage | Utilizes pre-existing stereocenter | Avoids reliance on natural product supply and hazardous azides |
| Primary Challenge | Variable supply of shikimic acid, azide handling[4][6] | Requires highly efficient asymmetric catalysis to build chirality |
Conclusion: A Synthesis of Strategies
The comparative analysis of the Roche and Corey syntheses of oseltamivir phosphate illuminates a fundamental dichotomy in synthetic strategy. The Roche route, born from the necessity of large-scale production, is a pragmatic and powerful example of leveraging nature's own chiral building blocks.[4] Its primary vulnerability lies in its reliance on a natural resource and the inherent safety risks of its azide-based chemistry.[6]
Conversely, the Corey synthesis is a showcase of academic ingenuity and the power of asymmetric catalysis.[5] It provides a robust and elegant solution that circumvents the issues of the industrial route by starting with simple, readily available materials. While both routes ultimately converge on the same complex target molecule, their divergent starting points dictate every subsequent strategic decision, offering invaluable lessons for researchers and drug development professionals in the art and science of chemical synthesis. The ongoing evolution of oseltamivir synthesis continues to inspire new methodologies, driving the field toward ever more efficient, safe, and sustainable chemical manufacturing.[9]
References
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- Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed.
- A Comparative Analysis of Synthetic Routes to Oseltamivir Acid - Benchchem.
- Oseltamivir total synthesis - Wikipedia.
-
Different Synthetic Strategies of Oseltamivir Phosphate: A Potent Influenza Neuraminidase Inhibitor - ResearchGate. Available at: [Link]
-
Different Synthetic Strategies of Oseltamivir Phosphate: A Potent... - Ingenta Connect. Available at: [Link]
- Oseltamivir total synthesis - Grokipedia.
-
Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of (-)-Oseltamivir - ResearchGate. Available at: [Link]
- Roche synthesis.
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A Researcher's Guide to Cross-Validation of Experimental Results Using Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride
In the landscape of modern drug discovery and medicinal chemistry, the reliability and reproducibility of experimental outcomes are paramount. The choice of building blocks is a critical determinant of synthetic success and the ultimate biological activity of a target molecule. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a versatile scaffold, yet its effective use necessitates a robust framework for cross-validating experimental results. This guide provides an in-depth technical comparison and methodologies for researchers to ensure the integrity of their findings when utilizing this key intermediate.
The piperidine moiety is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs due to its favorable physicochemical properties.[1][2] Methyl 4-aminopiperidine-1-carboxylate, as a bifunctional molecule, offers synthetic handles for diverse chemical transformations, making it a valuable starting material for the synthesis of complex molecules.[3]
Comparative Analysis of Scaffolds
The selection of a piperidine-based building block significantly impacts the synthetic strategy and the properties of the final compound. Below is a comparison of methyl 4-aminopiperidine-1-carboxylate with common alternatives.
| Feature | Methyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-aminopiperidine-1-carboxylate | Ethyl 4-amino-1-piperidinecarboxylate |
| Protecting Group | Methyl carbamate | tert-Butyl carbamate (Boc) | Ethyl carbamate |
| Cleavage Conditions | Saponification (e.g., LiOH, NaOH) | Acidic (e.g., TFA, HCl)[4] | Saponification (harsher than methyl ester) |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups | Orthogonal to Fmoc and some benzyl-type protecting groups[5] | Orthogonal to Boc and Fmoc protecting groups |
| Synthetic Utility | Useful when acid-sensitive groups are present elsewhere in the molecule. | Widely used in solid-phase peptide synthesis (SPPS) and standard solution-phase synthesis due to the ease of removal.[6][7] | Offers a balance between the reactivity of the methyl ester and the stability of the Boc group. |
| Potential Side Reactions | Risk of epimerization at adjacent chiral centers under harsh basic conditions. | Premature deprotection can occur in the presence of strong acids used for other deprotection steps. | Saponification can be slower compared to the methyl ester. |
Core Experimental Workflow: Reductive Amination
A cornerstone reaction for the elaboration of the 4-amino group on the piperidine ring is reductive amination.[8] This process allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Below is a DOT script visualizing the general workflow for reductive amination.
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Safety Operating Guide
Navigating the Disposal of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-aminopiperidine-1-carboxylate hydrochloride. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to provide a self-validating system for handling this compound, thereby fostering a culture of safety and compliance within the laboratory.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Many piperidine derivatives are known to cause skin irritation and serious eye damage.[2]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.
-
Toxicity: While acute toxicity data for this specific compound is limited, related structures are noted as harmful if swallowed, inhaled, or in contact with the skin.[1] The hydrochloride salt form suggests it is a corrosive substance.
-
Environmental Hazards: Some related compounds are toxic to aquatic life with long-lasting effects.
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.
Table 1: Hazard Profile of Structurally Similar Piperidine Derivatives
| Hazard Classification | Associated Risks | Source |
| Skin Irritation/Corrosion | Causes skin irritation or severe burns.[2] | , |
| Serious Eye Damage | Causes serious eye damage.[2] | , |
| Respiratory Irritation | May cause respiratory irritation. | |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is mandatory to don the appropriate personal protective equipment. The selection of PPE is dictated by the potential hazards identified in the risk assessment.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.
-
Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is to prevent the release of hazardous substances into the environment and to ensure the safety of all personnel.[3] This protocol is designed for small quantities of this compound typically found in a research setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
3.1. Waste Segregation and Containerization
-
Designate a Waste Container: Select a clearly labeled, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Corrosive, Irritant).[4][5]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Incompatible materials can lead to dangerous reactions. Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
3.2. Preparing for Disposal
-
Work Area: Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible before you begin.[5][8]
3.3. Disposal of Unused or Expired Product
-
Original Container: If possible, dispose of the chemical in its original container, ensuring the label is intact and legible.[3]
-
Transfer to Waste Container: If the original container is compromised, carefully transfer the solid material to the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Container Sealing: Securely close the waste container. Do not overtighten to the point of damaging the seal. The container should remain closed except when adding waste.[3][4]
3.4. Disposal of Contaminated Materials
-
PPE: Dispose of contaminated gloves, weigh boats, and other disposable materials used during handling in the same designated hazardous waste container.
-
Non-disposable Equipment: Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical. A triple rinse with an appropriate solvent (e.g., ethanol, followed by water) is a common practice. The rinsate should be collected and disposed of as hazardous waste.
3.5. Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[11][12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust. For a liquid spill (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain the spill.[13]
-
Cleanup: Once the bulk of the material is collected, decontaminate the area with an appropriate cleaning solution. All cleanup materials must be disposed of as hazardous waste.[5][8]
-
Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Context: Adherence to EPA Guidelines
The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics (e.g., corrosivity, toxicity).[14] It is the responsibility of the waste generator (the laboratory) to make this determination.[4] Improper disposal can lead to significant fines and legal repercussions.[4] By following the procedures outlined in this guide, laboratories can ensure compliance with these regulations.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Best Practices for Managing Laboratory Waste. Republic Services. [Link]
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Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [No specific source name provided]. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
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Methyl 4-aminopiperidine-1-carboxylate material safety data sheet. Capot Chemical. [Link]
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Piperidine Safety Data Sheet. [No specific source name provided]. [Link]
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]
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Hazardous Waste Listings. EPA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-aminopiperidine-1-carboxylate hydrochloride
Welcome, colleagues. In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to our diligence in safety. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a valuable building block, but like many piperidine derivatives, it demands our full respect and a systematic approach to safe handling. The toxicological properties of this specific compound have not been exhaustively investigated[1]. Therefore, we must operate under the precautionary principle, treating it with a high degree of caution based on data from structurally similar molecules.
This guide is designed to provide you with immediate, actionable intelligence for laboratory operations. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring every protocol is a self-validating system of protection for you and your team.
Section 1: Hazard Assessment - The 'Why' Behind the PPE
Understanding the potential risks is the critical first step in defining the necessary protection. Based on safety data sheets (SDS) for the parent compound and closely related piperidine derivatives, we can anticipate a distinct hazard profile. The hydrochloride salt form typically presents as a solid, making dust inhalation a primary concern alongside direct contact.
Table 1: Summary of Anticipated Hazards
| Hazard Category | Description | Primary Exposure Route | Supporting Sources |
| Serious Eye Damage | Can cause severe irritation and potentially irreversible eye damage upon contact. | Eyes | [2][3] |
| Skin Irritation/Corrosion | Direct contact can lead to skin irritation, and for some related compounds, severe burns. | Skin | [2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract. | Inhalation | [1][2] |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion | [2][3][4] |
The consistent identification of severe eye and skin effects across multiple related compounds underscores that the primary defense strategy is the prevention of all direct contact.
Section 2: The Core PPE Ensemble - Your First Line of Defense
For any procedure involving this compound, from simply moving a container to preparing for a reaction, the following minimum PPE is mandatory. This ensemble forms a baseline of protection against the most significant and likely routes of exposure.
-
Eye and Face Protection:
-
Mandatory: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][6]. The risk of serious eye damage is high, and standard safety glasses are insufficient.
-
Recommended Addition: When handling larger quantities (>1g) or when there is any risk of splashing (e.g., during dissolution), a full-face shield must be worn over the safety goggles[7][8]. This provides a secondary barrier protecting the entire face.
-
-
Hand Protection:
-
Gloves: Wear chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or pinholes before use[1][5].
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. Contaminated gloves must be disposed of as hazardous waste immediately after use or when contamination is suspected. For extended procedures, consider double-gloving.
-
-
Body Protection:
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement to protect skin and personal clothing from incidental contact and minor spills[9].
-
Additional Protection: For tasks with a higher risk of spills, such as transferring large volumes of solutions, supplement your lab coat with a chemical-resistant apron.
-
Section 3: Task-Specific PPE & Operational Protocols
Different laboratory tasks present varying levels of exposure risk. The following protocols provide step-by-step guidance, integrating PPE with safe handling procedures to create a comprehensive safety workflow.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task at hand.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

